molecular formula C9H8N4 B1586647 2-(4-pyridinyl)-4-pyrimidinamine CAS No. 61310-29-0

2-(4-pyridinyl)-4-pyrimidinamine

Cat. No.: B1586647
CAS No.: 61310-29-0
M. Wt: 172.19 g/mol
InChI Key: AFNZWLWIUXHAIW-UHFFFAOYSA-N
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Description

2-(4-pyridinyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNZWLWIUXHAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384420
Record name 2-(Pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61310-29-0
Record name 2-(Pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-pyridinyl)-4-pyrimidinamine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-pyridinyl)-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a pyrimidine core. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of pyrimidine derivatives in biologically active molecules.[1][2] The pyrimidine ring is a fundamental component of nucleobases in DNA and RNA and is found in numerous approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic combination of the pyrimidine and pyridine rings in this compound creates a molecule with potential for diverse biological interactions, making it a valuable building block for the development of novel therapeutic agents.[6][7]

This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical methodologies required for its thorough characterization. The protocols and explanations are designed to provide researchers with the practical knowledge and theoretical understanding necessary to produce and validate this compound with high purity and confidence.

Synthesis of this compound

The construction of the pyrimidine ring system is a cornerstone of heterocyclic chemistry, with numerous established strategies.[8][9] A common and effective method involves the cyclocondensation of an amidine with a 1,3-dielectrophilic component. For the synthesis of this compound, this translates to the reaction of 4-pyridinecarboxamidine with a suitable three-carbon building block. This approach is favored for its convergence and reliability.

Synthetic Scheme

The synthesis proceeds via a two-step sequence starting from commercially available 4-cyanopyridine. First, the nitrile is converted to the corresponding amidine hydrochloride. This is followed by a base-catalyzed cyclocondensation reaction with 1,1,3,3-tetramethoxypropane, which serves as a stable precursor to malondialdehyde, to form the desired pyrimidine ring.

Experimental Protocol

Part A: Synthesis of 4-Pyridinecarboxamidine Hydrochloride

  • Reaction Setup: To a solution of sodium methoxide (0.2 equivalents) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopyridine (1.0 equivalent).

  • Ammonia Addition: Bubble ammonia gas through the solution for 15 minutes, or alternatively, add ammonium chloride (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude 4-pyridinecarboxamidine hydrochloride can be purified by recrystallization from an ethanol/ether mixture to yield a white crystalline solid.

Causality: The use of a catalytic amount of sodium methoxide facilitates the nucleophilic attack of ammonia (or methanol followed by aminolysis) on the nitrile carbon. Refluxing ensures the reaction proceeds to completion. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and the amidine product.

Part B: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pyridinecarboxamidine hydrochloride (1.0 equivalent) and 1,1,3,3-tetramethoxypropane (1.1 equivalents) in 2-methoxyethanol (50 mL).

  • Base Addition: Add a suitable base, such as sodium methoxide or potassium carbonate (2.5 equivalents), to the mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 125 °C) for 6-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the mixture to ambient temperature. Quench the reaction by slowly adding water. The crude product may precipitate from the solution.

  • Extraction: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford this compound as a solid.

Causality: 1,1,3,3-tetramethoxypropane hydrolyzes in situ under the reaction conditions to form malondialdehyde, the required 1,3-dielectrophile. The base neutralizes the hydrochloride salt of the amidine and catalyzes the condensation and subsequent cyclization steps. 2-Methoxyethanol is used as a high-boiling solvent to provide the necessary thermal energy for the reaction to proceed efficiently.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Pyrimidine Ring Formation start_mat1 4-Cyanopyridine reagents1 NH4Cl, NaOMe Methanol, Reflux start_mat1->reagents1 product1 4-Pyridinecarboxamidine Hydrochloride reagents1->product1 reagents2 Base (e.g., NaOMe) 2-Methoxyethanol, Reflux product1->reagents2 Cyclocondensation start_mat2 1,1,3,3-Tetramethoxypropane start_mat2->reagents2 final_product 2-(4-pyridinyl)-4- pyrimidinamine reagents2->final_product

Caption: Synthetic route to this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₈N₄[10]
Molecular Weight172.19 g/mol
AppearanceSolid (e.g., off-white to yellow)N/A
Melting Point262-264 °C[10]
Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as the amine protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~8.70Doublet
~8.30Doublet
~8.20Doublet
~7.20Broad Singlet
~6.80Doublet

Rationale: The protons on the pyridine ring adjacent to the nitrogen (H-2', H-6') are expected to be the most deshielded. The pyrimidine protons will appear as doublets due to coupling with each other. The amine protons typically appear as a broad singlet and their chemical shift can be concentration and temperature dependent.[11][12]

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~163.5C-4 (Pyrimidine)
~161.0C-2 (Pyrimidine)
~158.0C-6 (Pyrimidine)
~150.5C-2' & C-6' (Pyridine)
~145.0C-4' (Pyridine)
~121.0C-3' & C-5' (Pyridine)
~105.0C-5 (Pyrimidine)

Rationale: Carbons attached to nitrogen atoms in heterocyclic rings typically resonate at lower field (higher ppm). The C-4 carbon, bonded to the amine group, and the C-2 carbon, at the junction of the two rings, are expected to be significantly deshielded.[13]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) in positive ion mode is typically used for this type of molecule.

Expected Mass Spectrometry Data
Technique ESI-MS (Positive Ion Mode)
Expected Ion [M+H]⁺
Calculated m/z 173.0827
Observed m/z ~173.1

Rationale: The calculated exact mass for C₉H₈N₄ is 172.0750. In positive mode ESI-MS, the molecule is expected to be protonated, resulting in a molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight plus the mass of a proton.[13][14]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_workflow Characterization Protocol cluster_spectroscopy Spectroscopic Methods Sample Synthesized Compound (Crude Product) Purification Column Chromatography Sample->Purification Purity_Check TLC & HPLC Analysis Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID Purity >95% NMR 1H & 13C NMR Structure_ID->NMR MS Mass Spectrometry (ESI-MS) Structure_ID->MS Final Pure this compound NMR->Final MS->Final

Caption: Workflow for the purification and characterization of the target compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound, a molecule of considerable interest for pharmaceutical research. The described two-step synthesis, involving the formation of 4-pyridinecarboxamidine followed by a cyclocondensation reaction, provides a clear pathway to the target compound. Furthermore, the detailed characterization protocol, employing a suite of modern analytical techniques including NMR and mass spectrometry, ensures the unambiguous confirmation of its structure and purity. By providing not only the procedural steps but also the underlying scientific rationale, this guide equips researchers with the necessary tools to confidently synthesize and validate this important heterocyclic building block for application in drug discovery and development programs.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-pyridinyl)-4-pyrimidinamine, a heterocyclic compound of interest in pharmaceutical research and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental considerations and the scientific rationale that underpin the characterization of this molecule.

Molecular Structure and Identification

This compound is a small molecule featuring a pyrimidine ring substituted with an amino group at the 4-position and a pyridine ring at the 2-position. This unique arrangement of nitrogen-containing aromatic rings imparts specific chemical characteristics that are crucial for its biological activity and formulation development.

Table 1: Compound Identification

ParameterValueSource(s)
IUPAC Name This compound[1]
CAS Number 61310-29-0[2]
Molecular Formula C₉H₈N₄[2]
Molecular Weight 172.19 g/mol [2]
Canonical SMILES C1=CN=C(C=C1)C2=NC=NC(=C2)N

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Table 2: Key Physicochemical Data

PropertyValueExperimental Notes and RationaleSource(s)
Melting Point 262-264 °CThe high melting point suggests a stable crystalline lattice with significant intermolecular forces, likely including hydrogen bonding and π-π stacking interactions between the aromatic rings.[2]
Boiling Point 279.6 °C at 760 mmHgThis value, while determined at atmospheric pressure, indicates relatively low volatility. Vacuum distillation would be required to purify this compound at lower temperatures to prevent degradation.[2]
Density 1.259 g/cm³The density is a fundamental property important for process chemistry and formulation calculations.[2]
logP (Calculated) 1.70This calculated value suggests a moderate lipophilicity, indicating that the compound may have a reasonable balance between aqueous solubility and membrane permeability. Experimental determination is recommended for confirmation.[2]
pKa (Estimated) ~4-5 for the pyridine nitrogen; ~2-3 for the pyrimidine ring nitrogensThe pKa of pyridine is approximately 5.2, and the pKa of pyrimidine is about 1.23.[3][4] The electron-withdrawing nature of the pyrimidine ring will likely decrease the basicity of the pyridine nitrogen, while the amino group will slightly increase the basicity of the pyrimidine ring. Experimental determination via potentiometric titration or UV-Vis spectroscopy is essential for accurate values.[3][4]
Solubility Profile

Expected Solubility:

  • Aqueous Solubility: Likely to be low, but pH-dependent. In acidic conditions, protonation of the nitrogen atoms should increase aqueous solubility.

  • Polar Aprotic Solvents (DMSO, DMF): Expected to have good solubility due to the polar nature of the molecule.

  • Alcohols (Ethanol, Methanol): Moderate solubility is anticipated.

Experimental Protocol for Solubility Determination:

A standardized shake-flask method can be employed to determine the solubility.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values, DMSO, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge the vials to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Chemical Stability

Understanding the chemical stability of a compound is paramount for its storage, handling, and formulation. While specific degradation studies for this compound are not extensively reported, potential degradation pathways can be inferred from its structure.

Potential Degradation Pathways:

  • Oxidation: The nitrogen atoms in the pyridine and pyrimidine rings could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Hydrolysis: The amino group on the pyrimidine ring could be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally stable.

  • Photodegradation: Aromatic systems can be susceptible to photodegradation upon exposure to UV light.

Protocol for a Forced Degradation Study:

Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 80 °C).

    • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Analytical Characterization

Robust analytical methods are essential for the quality control, characterization, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of this compound.

Figure 1: General HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Injector Autosampler Filter->Injector Column C18 Column Injector->Column Pump Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: A typical workflow for the analysis of this compound by HPLC.

Table 3: Suggested HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileThe acidic modifier improves peak shape by minimizing tailing from the basic nitrogen atoms. A gradient elution (e.g., 5-95% B over 15 minutes) is recommended for initial method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~254 nmThe aromatic nature of the compound suggests strong UV absorbance in this region. A full UV scan should be performed to determine the optimal wavelength.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Pyridinyl Protons: The protons on the pyridine ring will appear as doublets in the aromatic region (δ 7.5-8.8 ppm). The protons ortho to the nitrogen will be the most deshielded.

  • Pyrimidinyl Protons: The protons on the pyrimidine ring will also appear in the aromatic region, likely as a doublet and a singlet (or a complex multiplet depending on coupling).

  • Amino Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and temperature.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • The carbon atoms of the aromatic rings will resonate in the range of δ 110-165 ppm. Carbons adjacent to nitrogen atoms will be shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmino group
3100-3000C-H stretchAromatic rings
1650-1550C=N and C=C stretchPyridine and pyrimidine rings
1620-1550N-H bendAmino group
850-750C-H out-of-plane bendAromatic rings

Biological Activity and Potential Signaling Pathways

Pyrimidine-based compounds are well-represented among approved kinase inhibitors.[5] The 2,4-disubstituted pyrimidine scaffold, in particular, has been extensively explored for the development of inhibitors targeting various kinases, including Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR), also known as Kinase insert Domain-containing Receptor (KDR).[6][7][8][9]

Given its structural similarity to known kinase inhibitors, this compound is hypothesized to function as an ATP-competitive inhibitor of one or more protein kinases. The pyridine and pyrimidine rings can form key hydrogen bonds with the hinge region of the kinase active site.

Figure 2: Hypothesized Kinase Inhibition and Downstream Signaling

Kinase_Inhibition cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., ALK, VEGFR/KDR) Downstream1 Downstream Kinases (e.g., MEK, ERK) Receptor->Downstream1 Inhibitor This compound Inhibitor->Receptor Inhibition ATP ATP Downstream2 Transcription Factors Downstream1->Downstream2 Gene_Expression Gene Expression Downstream2->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Proliferation Proliferation Cell_Cycle->Proliferation

Caption: Hypothesized mechanism of action where this compound acts as a kinase inhibitor, blocking downstream signaling pathways involved in cancer cell proliferation and angiogenesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following precautions:

  • Hazard Classification: Likely to be classified as harmful if swallowed and may cause skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a compound with significant potential in drug discovery, likely as a kinase inhibitor. This guide has outlined its key physicochemical properties and provided a framework for its further experimental characterization. A comprehensive understanding of its solubility, stability, and analytical profiles is essential for advancing its development as a therapeutic candidate.

References

A Technical Guide to 2-(4-pyridinyl)-4-pyrimidinamine (CAS 61310-29-0): Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(4-pyridinyl)-4-pyrimidinamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyridyl pyrimidine class, this molecule serves as a valuable scaffold and intermediate for developing novel therapeutic agents.[1] This guide details its fundamental physicochemical properties, outlines a representative synthetic pathway and analytical characterization methods, and explores its potential biological activities with illustrative experimental protocols. The content is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic amine consisting of a pyridine ring linked at its 4-position to the 2-position of a 4-aminopyrimidine ring. This structural arrangement, featuring multiple nitrogen atoms, imparts specific electronic and hydrogen-bonding characteristics that are crucial for its role as a building block in pharmaceutical development.[1] The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine and pyrimidine nitrogens) makes it a prime candidate for interacting with biological targets such as enzyme active sites.[1]

structure cluster_pyrimidine Pyrimidine Ring cluster_pyridine Pyridine Ring N1 N C2 C N1->C2 N3 N C2->N3 C3_py C C2->C3_py C4 C N3->C4 C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 C6->N1 N_py N C1_py C N_py->C1_py C2_py C C1_py->C2_py C2_py->C3_py C4_py C C3_py->C4_py C5_py C C4_py->C5_py C5_py->N_py

Caption: Chemical structure of this compound.

The key physicochemical and computed properties of this compound are summarized in the table below, providing a foundation for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 61310-29-0[1][2][3]
Molecular Formula C₉H₈N₄[1][4][5]
Molecular Weight 172.19 g/mol [1][5][6]
IUPAC Name 2-(pyridin-4-yl)pyrimidin-4-amine[3]
Synonyms 4-Amino-2-(4-pyridyl)pyrimidine, 2-(4-pyridinyl)-4-pyrimidinylamine[1][3]
Melting Point 262-264 °C[1]
Boiling Point 279.6 °C at 760 mmHg[1]
Density 1.259 g/cm³[1]
Flash Point 147.5 °C[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 64.7 Ų[1]
Rotatable Bond Count 1[1]

Synthesis and Characterization

Principle of Synthesis

The synthesis of 2,4-disubstituted pyrimidines is a well-established area of organic chemistry. A robust and common strategy involves the condensation of a guanidine or amidine derivative with a 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone. For this compound, a logical approach is the reaction between 4-pyridinecarboximidamide (or its salt) and a three-carbon component that provides the C4-C5-C6 backbone of the pyrimidine ring with the necessary functionality.

This method is chosen for its efficiency and the wide availability of starting materials. The cyclocondensation reaction is typically driven by the formation of the stable aromatic pyrimidine ring.

synthesis_workflow start Starting Materials (4-Pyridinecarboximidamide, 1,3-Dicarbonyl Compound) reaction Cyclocondensation Reaction (Base-catalyzed, in solvent like Ethanol) start->reaction 1. Mix & Reflux workup Aqueous Workup & Extraction (Isolate crude product) reaction->workup 2. Quench & Separate purification Purification (Recrystallization or Column Chromatography) workup->purification 3. Purify characterization Analytical Characterization (NMR, MS, HPLC) purification->characterization 4. Verify Identity & Purity final_product Pure this compound characterization->final_product

Caption: General workflow for the synthesis and purification of the title compound.

Representative Synthesis Protocol

This protocol describes a plausible method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Pyridinecarboximidamide hydrochloride

  • 3-Ethoxy-2-propenenitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add 4-pyridinecarboximidamide hydrochloride (1.0 equivalent). Stir for 15 minutes to allow for the formation of the free amidine. Subsequently, add 3-ethoxy-2-propenenitrile (1.05 equivalents) dropwise.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The rationale for heating is to provide the necessary activation energy for the condensation and subsequent cyclization-elimination steps.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold diethyl ether to remove non-polar impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified by flash column chromatography on silica gel.

Analytical Characterization

To ensure the integrity of the synthesized compound, a multi-technique analytical approach is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the pyridine and pyrimidine rings, as well as the amine protons. The carbon NMR will validate the number and type of carbon atoms. This is the gold standard for structural elucidation.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound, confirming the expected mass of 172.19 g/mol (typically observed as the [M+H]⁺ ion at m/z 173.2).[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A reversed-phase column with a gradient of water and acetonitrile (containing 0.1% TFA or formic acid) is a standard method. Purity is determined by the percentage of the main peak area relative to the total peak area.

Biological Activity and Potential Applications

Overview of Pyridyl Pyrimidines in Drug Discovery

The pyridyl pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to be kinase inhibitors. However, its utility is broader. A series of 2-pyridyl pyrimidines were synthesized and found to possess potent in vitro activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani (the causative agent of leishmaniasis).[7] These studies suggest that the scaffold can be tailored to inhibit essential parasitic enzymes.[7] Furthermore, related pyrimidine derivatives have been investigated for anti-fibrosis activity, highlighting the versatility of this chemical class.[8]

Potential Mechanism of Action (Hypothesized)

Given the prevalence of the pyridyl pyrimidine core in kinase inhibitors, a primary hypothesized mechanism of action for this compound and its derivatives is the inhibition of protein kinases critical for pathogen survival or disease pathology. The pyrimidine core often mimics the adenine base of ATP, binding to the hinge region of the kinase's ATP-binding pocket. The pyridine moiety can then extend into other regions of the active site to confer potency and selectivity.

pathway atp ATP kinase Protein Kinase (e.g., in Parasite) atp->kinase p_substrate Phosphorylated Protein kinase->p_substrate Phosphorylation no_reaction Inhibition of Phosphorylation substrate Substrate Protein substrate->kinase inhibitor This compound (Hypothesized Inhibitor) inhibitor->kinase Competitive Binding in ATP Pocket downstream Downstream Cellular Process Blocked (e.g., Parasite Replication) p_substrate->downstream

References

The Pyridinyl Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of DNA and RNA, has long been a cornerstone in medicinal chemistry.[1][2] When fused or linked with a pyridine ring, it forms the pyridinyl pyrimidine scaffold, a structure that has garnered significant attention for its therapeutic potential.[3][4] These compounds have emerged as versatile agents with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects.[1][5][6] This guide provides a comprehensive exploration of the biological activities of novel pyridinyl pyrimidine compounds, offering insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key structure-activity relationships to inform future drug design.

Section 1: Anticancer Activity of Pyridinyl Pyrimidines: Targeting the Engines of Cell Growth

Pyridinyl pyrimidine derivatives have demonstrated significant promise as anticancer agents by targeting key pathways involved in tumor progression and cell proliferation.[7][8] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that act as crucial signaling nodes in cancer cells.[1][9]

Mechanism of Action: Kinase Inhibition

Many pyridinyl pyrimidine compounds function as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), mTOR, c-Met, and Cyclin-Dependent Kinases (CDKs).[10][11][12][13][14] By binding to the ATP-binding site of these kinases, they block downstream signaling pathways that promote cell growth, survival, and metastasis.[11][12] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[10] Others have shown significant inhibitory effects against c-Met, a receptor tyrosine kinase often dysregulated in various cancers.[13]

Signaling Pathway: Inhibition of the PI3K/mTOR Pathway by Pyridinyl Pyrimidine Compounds

PI3K_mTOR_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis & Cell Growth S6K->Translation fourEBP1->Translation PyridinylPyrimidine Pyridinyl Pyrimidine Inhibitor PyridinylPyrimidine->PI3K PyridinylPyrimidine->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by dual-targeting pyridinyl pyrimidine compounds.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic effects of pyridinyl pyrimidine compounds are typically evaluated using various cancer cell lines, and the potency is expressed as the half-maximal inhibitory concentration (IC50).[7] Lower IC50 values indicate greater potency.

Compound ClassCancer Cell LineTargetIC50 (µM)
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)PIM-1 Kinase0.57[15][16]
Pyrido[2,3-d]pyrimidineHepG2 (Liver)PIM-1 Kinase1.13[15][16]
Thiazolo-pyridopyrimidinesBreast Cancer LinesCDK4/6Varies[17]
Pyridine-UreasVarious Cancer LinesVEGFR-23.93 - 5.0[18]
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineTumor XenograftCDK6/9Potent Inhibition[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[7][19]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridinyl pyrimidine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyridinyl pyrimidine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow: MTT Assay for Cytotoxicity Evaluation

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Pyridinyl Pyrimidine Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Step-by-step workflow of the MTT assay for assessing the cytotoxicity of novel compounds.

Section 2: Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Pyridinyl pyrimidine derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade.[20][21]

Mechanism of Action: COX Inhibition

A significant number of pyrimidine-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][20] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[20] Selective inhibition of COX-2 over COX-1 is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Quantitative Assessment of Anti-inflammatory Activity

The inhibitory potency of pyridinyl pyrimidine compounds against COX enzymes is determined by their IC50 values.

Compound ClassTarget EnzymeIC50 (µM)
Pyrimidine-pyridine hybridsCOX-20.25 - 0.89[22]
Pyridoacylsulfonamide derivativeCOX-25.6[21][23]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

  • Pyridinyl pyrimidine compounds

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate reaction buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyridinyl pyrimidine compounds in a 96-well plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric detection reagent according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[7]

Section 3: Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridinyl pyrimidine compounds.[6][24] SAR studies have revealed that the nature and position of substituents on the pyridine and pyrimidine rings significantly influence their potency and selectivity.[22][24]

For instance, in a series of pyridodipyrimidine derivatives, the presence of electron-releasing groups was found to enhance anti-inflammatory activity.[22] Similarly, for anticancer activity, modifications to the scaffold that improve binding affinity to the target kinase, as predicted by molecular docking studies, often lead to increased potency.[10][13] The strategic placement of functional groups that can form key hydrogen bonds or hydrophobic interactions within the active site of the target enzyme is a common strategy to enhance biological activity.[22]

Conclusion

The pyridinyl pyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Their ability to potently and often selectively inhibit key enzymes such as kinases and cyclooxygenases underscores their therapeutic potential in oncology and inflammatory diseases. The experimental protocols and SAR insights provided in this guide offer a framework for the continued investigation and development of novel pyridinyl pyrimidine-based therapeutic agents. As research in this area progresses, we can anticipate the emergence of new and improved drug candidates with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to the Mechanism of Action of the 2-(4-Pyridinyl)-4-Pyrimidinamine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of targeted therapeutics. The 2-(4-pyridinyl)-4-pyrimidinamine core is one such "privileged scaffold," demonstrating remarkable versatility in the design of potent and selective kinase inhibitors.[1][2] While the specific compound "this compound" is not extensively characterized as a standalone therapeutic, its structural motif is central to a multitude of clinical and preclinical drug candidates. This guide delves into the mechanistic principles that underpin the efficacy of this scaffold, exploring its interactions with key oncogenic kinases and the downstream cellular consequences. We will dissect the rationale behind its use in drug design and provide practical insights into the experimental validation of its biological activity.

I. The 2-Pyridinyl-4-Pyrimidinamine Scaffold: A Molecular Key to Kinase Inhibition

The power of the 2-pyridinyl-4-pyrimidinamine scaffold lies in its inherent ability to mimic the purine core of adenosine triphosphate (ATP), the universal energy currency that fuels kinase activity. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling. In many cancers, aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis.

The 2-pyridinyl-4-pyrimidinamine core acts as a competitive inhibitor, occupying the ATP-binding pocket of the target kinase. This binding event is stabilized by a network of hydrogen bonds and hydrophobic interactions, effectively blocking ATP from accessing the active site and preventing the phosphorylation of downstream substrates. The specificity of a particular inhibitor is dictated by the various chemical groups appended to this core scaffold, which engage with unique amino acid residues within the ATP-binding pockets of different kinases.[3]

II. Case Study: Targeting Oncogenic Kinases with 2-Pyridinyl-4-Pyrimidinamine Derivatives

The true therapeutic potential of this scaffold is realized in its derivatives, which have been engineered to target a range of cancer-driving kinases.

A. Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Cyclin-dependent kinases are fundamental regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. Derivatives of the 2-pyridinyl-4-pyrimidinamine scaffold have been successfully developed as potent inhibitors of CDKs, particularly CDK6 and CDK9.[4]

  • Mechanism of Action: By binding to the ATP pocket of CDK6 and CDK9, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to a cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis.[4]

Signaling Pathway: CDK Inhibition by a 2-Pyridinyl-4-Pyrimidinamine Derivative

CDK_Inhibition cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor 2-Pyridinyl-4-Pyrimidinamine Derivative Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of CDK4/6 by a 2-pyridinyl-4-pyrimidinamine derivative.

B. Targeting Aurora Kinases: Disrupting Mitosis

Aurora kinases are essential for proper chromosome segregation during mitosis. Their overexpression is common in many tumors and is associated with aneuploidy and genomic instability. 2,4-diaminopyrimidine derivatives have shown promise as selective inhibitors of Aurora A kinase.[5][6]

  • Mechanism of Action: Inhibition of Aurora A by these compounds disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and ultimately, apoptosis in cancer cells.[5]

Signaling Pathway: Aurora A Inhibition

AuroraA_Inhibition AuroraA Aurora A Kinase Spindle_Assembly Mitotic Spindle Assembly AuroraA->Spindle_Assembly G2M_Arrest G2/M Arrest Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->AuroraA inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of mitosis through Aurora A kinase inhibition.

III. Experimental Validation of Kinase Inhibition

A robust and multi-faceted experimental approach is crucial to characterize the mechanism of action of any novel kinase inhibitor.

A. In Vitro Kinase Inhibition Assay

This is the foundational experiment to determine the potency of a compound against its target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora A)

  • Compound Preparation: Prepare a series of dilutions of the 2,4-diaminopyrimidine test compound.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant Aurora A kinase, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) by fitting the data to a dose-response curve.

B. Cellular Proliferation and Viability Assays

These assays assess the impact of the compound on cancer cell growth and survival.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell proliferation.

C. Cell Cycle Analysis

Flow cytometry is employed to determine the specific phase of the cell cycle at which the compound exerts its effect.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at a concentration around its IC₅₀ for cell proliferation for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold ethanol.

  • Staining: Stain the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated cells to identify any cell cycle arrest.

IV. Quantitative Data Summary

The following table summarizes representative inhibitory concentrations (IC₅₀) for derivatives of the 2,4-diaminopyrimidine scaffold against various cancer cell lines and kinases.

Compound IDTarget Kinase(s)Cell LineIC₅₀ (µM) - AntiproliferativeIC₅₀ (nM) - Kinase InhibitionReference
11c Aurora AHeLa0.5 - 4.0-[5]
12a Aurora A, Aurora BHCT-1161.31309 (Aurora A), 293 (Aurora B)[6]
2d KDR-0.019 (Cell-based)6[7]
66 CDK6, CDK9---[4]

Note: The specific IC₅₀ values can vary depending on the experimental conditions and the specific derivative of the scaffold.

V. Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential. Its favorable drug-like properties and synthetic tractability have made it a mainstay in modern oncology drug discovery. Future research will likely focus on further refining the selectivity of these compounds to minimize off-target effects and overcome mechanisms of drug resistance. The continued exploration of novel derivatives of this remarkable scaffold holds great promise for the future of targeted cancer therapy.

VI. References

  • Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., Zheng, J., & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114777. --INVALID-LINK--

  • Al-Omary, F. A. M., El-Azab, A. S., Abdel-Hamide, S. G., Al-Obaid, A. M., & El-Subbagh, H. I. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28–41. --INVALID-LINK--

  • Biosynth. (n.d.). 2-(Pyridin-2-yl)pyrimidin-4-amine. Retrieved from --INVALID-LINK--

  • Wang, S., Zhao, Z., Liu, Y., Wang, L., Wu, C., Liu, Y., & Zhang, Y. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275–278. --INVALID-LINK--

  • Gangjee, A., Li, W., Lin, L., & Kisliuk, R. L. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074–5082. --INVALID-LINK--

  • Yadav, P., & Kumar, A. (2021). Significance and Biological Importance of Pyrimidine in the Microbial World. Current Drug Discovery Technologies, 18(4), 488-503. --INVALID-LINK--

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic Chemistry, 132, 106353. --INVALID-LINK--

  • Khan, I., & Ibrar, A. (2023). Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. --INVALID-LINK--

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. --INVALID-LINK--

  • Chen, S., Wang, Y., Zhang, C., Li, J., Wang, Y., & Wang, Y. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 436–444. --INVALID-LINK--

  • Yerragunta, V., Patil, P., Anusha, V., Swamy, T. K., Suman, D., & Samhitha, T. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. --INVALID-LINK--

  • Sun, L., Trajkovic, D., & Gill, A. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2201–2204. --INVALID-LINK--

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic Chemistry, 95, 103522. --INVALID-LINK--

  • Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(17), 3953. --INVALID-LINK--

  • Wang, S., Zhang, C., Wang, Y., Li, J., Wang, Y., & Chen, S. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327–3347. --INVALID-LINK--

  • BLDpharm. (n.d.). 2-(Pyridin-2-yl)pyrimidin-4-amine. Retrieved from --INVALID-LINK--

  • Sharma, P., & Kumar, A. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. --INVALID-LINK--

  • Bortolami, M., Pandolfi, F., Tudino, V., Messore, A., Madia, V. N., De Vita, D., ... & Di Santo, R. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 6-(Pyridin-4-yl)pyrimidin-4-amine. Retrieved from --INVALID-LINK--

References

In Silico Modeling of 2-(4-pyridinyl)-4-pyrimidinamine Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-(4-pyridinyl)-4-pyrimidinamine and its derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. We will delve into the core computational methodologies—molecular docking, molecular dynamics simulations, and pharmacophore modeling—offering not just procedural steps but also the strategic rationale behind their application. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to dissect and predict the molecular interactions of this important chemical series, thereby accelerating the drug discovery process.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern drug discovery, frequently associated with anti-proliferative and kinase inhibitory activities.[1] Its constituent pyridinyl and pyrimidinamine moieties offer a rich array of hydrogen bond donors and acceptors, as well as opportunities for π-π stacking interactions, making it an ideal candidate for targeting the ATP-binding sites of protein kinases.[2][3] Understanding the precise nature of these interactions at an atomic level is paramount for designing novel, potent, and selective therapeutic agents.[4] In silico modeling has emerged as an indispensable tool to achieve this, providing a powerful lens through which we can visualize and analyze these complex molecular dialogues.[5]

This guide will navigate the theoretical underpinnings and practical applications of key computational techniques to elucidate the structure-activity relationships (SAR) of this compound derivatives.

Foundational Strategy: A Multi-faceted Approach to In Silico Analysis

A robust in silico investigation does not rely on a single methodology but rather employs a synergistic workflow. Each technique offers a unique perspective on the ligand-protein interaction, and their combined application provides a more complete and validated understanding. Our approach is a tiered strategy, moving from broad, high-throughput screening to detailed, dynamic analysis.

A Ligand & Target Preparation B Molecular Docking (Pose Prediction & Scoring) A->B Input Structures C Molecular Dynamics Simulation (Binding Stability & Energetics) B->C Top Scoring Poses D Pharmacophore Modeling (Feature Elucidation & Virtual Screening) B->D Interaction Patterns E Data Interpretation & SAR Analysis C->E Binding Free Energy & Conformational Changes D->E Key Chemical Features

Caption: A multi-pronged in silico workflow for analyzing ligand-protein interactions.

Core Methodology I: Molecular Docking - Predicting the Binding Pose

Expertise & Experience: The "Why"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][6] In the context of drug discovery, it is primarily used to predict the binding mode of a small molecule ligand within the active site of a target protein.[6] The fundamental principle is to sample a vast number of possible conformations and orientations of the ligand within the binding pocket and to then use a scoring function to rank them.[7] This initial step is crucial as it provides the foundational hypothesis for how the molecule interacts with its target.

Trustworthiness: A Self-Validating Protocol

A reliable docking protocol requires careful preparation of both the ligand and the protein, as well as validation of the docking software's ability to reproduce known binding modes.

Experimental Protocol: Molecular Docking of this compound

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done using chemical drawing software like ChemDraw and saving it in a .mol file format.[7] The structure can also be retrieved from databases like PubChem.[5][8]

    • Generate a low-energy 3D conformation of the ligand. This can be achieved using computational chemistry software.[7]

    • Assign appropriate atom types and partial charges.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).[5]

    • Remove all non-essential molecules, such as water and co-crystallized ligands.[7]

    • Add polar hydrogen atoms and assign appropriate charges to the protein residues.[7]

    • Define the binding site, typically by creating a grid box around the co-crystallized ligand or a predicted active site.[7]

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).

    • Perform the docking calculation, allowing for flexibility of the ligand and potentially key residues in the protein's active site.

    • The docking algorithm will generate a series of possible binding poses, each with a corresponding docking score.[7]

  • Analysis of Results:

    • The top-ranked poses are visually inspected to assess their plausibility.

    • Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein are identified and analyzed.[7]

cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure of This compound L2 Generate 3D Conformation L1->L2 L3 Assign Atom Types & Charges L2->L3 Dock Molecular Docking Simulation L3->Dock P1 Download PDB Structure P2 Clean Structure (Remove Water, etc.) P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Define Binding Site (Grid Box) P3->P4 P4->Dock Analyze Analysis of Binding Poses & Interactions Dock->Analyze

Caption: A detailed workflow for a typical molecular docking experiment.

Core Methodology II: Molecular Dynamics (MD) Simulation - Assessing Binding Stability

Expertise & Experience: The "Why"

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[4][9] This is crucial for assessing the stability of the predicted binding pose from docking and for gaining a deeper understanding of the energetic contributions of different interactions.[4] MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing insights that are not accessible through static modeling alone.[10]

Trustworthiness: A Self-Validating Protocol

The validity of an MD simulation is highly dependent on the quality of the force field used to describe the interatomic forces and the length of the simulation. A well-conducted simulation will reach a state of equilibrium, indicating that the system is stable.

Experimental Protocol: MD Simulation of the this compound-Protein Complex

  • System Preparation:

    • The top-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules.

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm).

  • Production Run:

    • A long-timescale simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to assess the stability of the ligand's binding pose. This includes calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

    • Key intermolecular interactions, such as hydrogen bonds and salt bridges, are monitored throughout the simulation to determine their persistence.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to estimate the strength of the interaction.

A Start with Docked Complex B Solvate in Water Box & Add Ions A->B C Energy Minimization B->C D Heating & Equilibration C->D E Production MD Simulation D->E F Trajectory Analysis (RMSD, H-bonds, etc.) E->F G Binding Free Energy Calculation F->G

Caption: The sequential stages of a molecular dynamics simulation.

Core Methodology III: Pharmacophore Modeling - Identifying Key Chemical Features

Expertise & Experience: The "Why"

A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[11] Pharmacophore modeling can be either ligand-based or structure-based.[11] In the context of our this compound scaffold, a structure-based pharmacophore can be generated from the stable binding pose obtained from docking and MD simulations. This model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired interaction profile.[12][13]

Trustworthiness: A Self-Validating Protocol

A good pharmacophore model should be able to distinguish between active and inactive compounds. Its predictive power is often validated by screening a database containing known active and a large number of decoy molecules.

Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Model Generation:

    • Based on the key interactions identified from the docked and simulated complex of this compound, a pharmacophore model is generated.

    • The model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.[11]

  • Model Validation:

    • The generated pharmacophore model is validated by its ability to retrieve known active inhibitors from a database while excluding inactive decoys.

  • Virtual Screening:

    • The validated pharmacophore model is used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophoric features.[12]

  • Hit Filtering and Docking:

    • The hits from the virtual screen are then subjected to molecular docking to predict their binding modes and rank them based on their docking scores.

A Identify Key Interactions (from Docking & MD) B Generate Pharmacophore Model (H-bond donors/acceptors, aromatic, etc.) A->B C Validate Model (with known actives & decoys) B->C D Virtual Screening of Compound Libraries C->D E Filter & Dock Hits for Pose Prediction D->E

Caption: A workflow for structure-based pharmacophore modeling and virtual screening.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the results obtained from these in silico studies, quantitative data should be summarized in a structured format.

Table 1: Summary of Molecular Docking and MD Simulation Results

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds (Occupancy %)RMSD (Ligand, Å)Binding Free Energy (kcal/mol)
This compound -8.5Hinge Region (e.g., Cys, Met), Gatekeeper (e.g., Thr)N1-H...O (Cys), N3...H-N (Met)1.2-45.7
Derivative A -9.2Hinge Region, Gatekeeper, DFG motifN1-H...O (Cys), N3...H-N (Met), X...Y1.5-52.3
Derivative B -7.8Hinge RegionN1-H...O (Cys)2.1-38.9

Note: The data presented in this table is illustrative and will vary depending on the specific target protein and derivatives being studied.

Conclusion: From Bits to Biology

The in silico modeling of this compound interactions provides a powerful and cost-effective approach to understanding the molecular basis of its biological activity.[14][15] By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights into the structure-activity relationships of this important scaffold, guiding the rational design of more potent and selective drug candidates.[2][6] This guide has provided a framework for conducting these studies with scientific rigor, emphasizing the importance of a multi-faceted and self-validating approach to computational drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characterization of 2-(4-pyridinyl)-4-pyrimidinamine, a heterocyclic compound of significant interest in pharmaceutical and materials science. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and purity assessment of this molecule. This document is designed to serve as a practical resource for researchers, offering not only procedural outlines but also a deep dive into the interpretation of the spectral data, grounded in the fundamental principles of chemical structure and reactivity.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₈N₄, is a compound featuring interconnected pyridine and pyrimidine rings.[1][2] This structural motif is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a wide range of pharmacological activities. Its synthesis and characterization are crucial steps in the development of new therapeutic agents and functional materials.[3] The precise and unambiguous confirmation of its chemical structure is paramount, a task for which spectroscopic methods are indispensable.

This guide will systematically walk through the application and interpretation of key spectroscopic techniques to provide a complete analytical profile of this compound.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

Data Interpretation: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyridine H (ortho to N)~8.6-8.8Doublet (d)2HDeshielded due to the electronegativity of the nitrogen atom.
Pyridine H (meta to N)~7.4-7.6Doublet (d)2H
Pyrimidine H-5~6.5-6.7Doublet (d)1HInfluenced by the adjacent nitrogen and the amino group.
Pyrimidine H-6~8.2-8.4Doublet (d)1HDeshielded by the adjacent ring nitrogen.
Amino (-NH₂)~5.0-7.0 (variable)Broad Singlet (br s)2HChemical shift is solvent and concentration dependent. Can be confirmed by D₂O exchange.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on related structures.[4][5]

Diagram: ¹H NMR Correlation Workflow

1H_NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Elucidation prep Dissolve in Deuterated Solvent e.g., DMSO-d6 acq Acquire Spectrum High-Field NMR (≥400 MHz) prep->acq Transfer to NMR Tube analysis Chemical Shift Integration Multiplicity acq->analysis Process FID elucid Assign Protons Confirm Connectivity analysis->elucid Interpret Spectrum

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A standard ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Pyrimidine C-2~160-162Attached to two nitrogen atoms and the pyridine ring.
Pyrimidine C-4~163-165Attached to a nitrogen and the amino group.
Pyrimidine C-5~105-107Shielded carbon between two electron-donating groups.
Pyrimidine C-6~158-160Carbon adjacent to a ring nitrogen.
Pyridine C-4'~150-152Point of attachment to the pyrimidine ring.
Pyridine C-2', C-6'~121-123Ortho to the point of attachment.
Pyridine C-3', C-5'~138-140Meta to the point of attachment.

Note: These are predicted chemical shifts. Actual values may vary.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: An FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum will display absorption bands corresponding to the vibrational frequencies of specific bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3400-3200Medium-Strong, often two bands
C-H Stretch (aromatic)3100-3000Medium-Weak
C=N Stretch (pyrimidine, pyridine)1650-1550Strong
C=C Stretch (aromatic)1600-1450Medium-Strong
N-H Bend (amine)1640-1560Medium
C-H Bend (aromatic)900-675Strong

Note: These are characteristic ranges and specific peak positions will be unique to the molecule.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is often preferred for polar, non-volatile compounds like this.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular formula of this compound is C₉H₈N₄, giving a monoisotopic mass of approximately 172.07 g/mol .[1][11] The mass spectrum should show a prominent peak at or near this m/z value. For ESI, the [M+H]⁺ ion at m/z 173.08 would be expected.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for such heterocyclic systems involve cleavage of the rings or loss of small neutral molecules.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating analytical system. The data presented in this guide serve as a benchmark for researchers working with this compound, ensuring the integrity and reliability of their scientific endeavors.

References

Exploratory Screening of Pyridinyl-Pyrimidinamine Libraries: From Target Validation to Hit-to-Lead Triage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the exploratory screening of pyridinyl-pyrimidinamine libraries. Pyridine and pyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs due to their ability to interact with a wide range of biological targets.[1][2][3] This guide moves beyond rote protocols to dissect the strategic decisions, validation systems, and data interpretation required to successfully identify and advance novel hit compounds.

Part 1: The Strategic Foundation - Target Selection and Assay Development

The success of any screening campaign is predicated on the robustness of the assay and its relevance to the biological target. Pyridinyl-pyrimidinamine scaffolds are most famously associated with the inhibition of protein kinases, a class of enzymes that has become the second most important target for drug discovery.[4][5] Therefore, our primary focus will be on kinase-centric screening strategies.

Causality of Target Selection: Why Kinases?

The human genome contains over 500 protein kinases, many of which are implicated in diseases like cancer, inflammation, and neurological disorders.[4] The ATP-binding pocket of kinases, where pyridinyl-pyrimidinamines often compete, provides a druggable site. The development of successful kinase inhibitors like Imatinib (Gleevec) and Palbociclib, which features a pyrido[2,3-d]pyrimidine core, validates this target class for this specific chemical library.[4][6][7]

Designing the Primary Assay: A Multi-faceted Decision

The choice between a biochemical and a cell-based primary assay is a critical first step, each with distinct advantages and inherent limitations.

  • Biochemical Assays: These assays utilize purified, recombinant enzymes to directly measure the inhibitory activity of compounds on the target protein. They are highly controllable, reproducible, and generally less prone to compound interference than cell-based assays.[8] This makes them ideal for large-scale High-Throughput Screening (HTS).

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing immediate insights into cell permeability, potential toxicity, and engagement with the target in its native environment.[9] However, they are more complex, have higher variability, and a "hit" could result from off-target effects.[9]

For an exploratory screen of a novel library, a biochemical assay is the logical starting point. It provides the cleanest, most direct answer to the question: "Does my compound bind to and inhibit my target?" Cellular activity can be confirmed later in the screening cascade.

Selecting an HTS-Compatible Biochemical Assay Technology

Several robust technologies are available for monitoring kinase activity in HTS formats. The choice depends on the specific kinase, available reagents, and instrumentation. The most common methods monitor the consumption of ATP or the generation of the phosphorylated product.

Assay Technology Principle Advantages Considerations Primary Use Case
Luminescent (e.g., Kinase-Glo®) Measures remaining ATP via a luciferase-luciferin reaction.[10]Universal for any ATP-consuming enzyme, simple "add-and-read" format.[10]Indirect measurement; can be susceptible to ATP-competitive inhibitors of luciferase.Broad primary screening against diverse kinases.
Time-Resolved FRET (TR-FRET) Measures phosphorylation of a fluorescently labeled substrate.[8]Ratiometric signal reduces artifacts, high sensitivity, homogenous format.[8]Requires specific antibodies or labeled substrates, potential for compound interference.Primary screening, selectivity profiling, mechanistic studies.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescent tracer upon binding to the kinase.Direct binding measurement, useful for detecting non-ATP competitive inhibitors.Lower signal window, requires a suitable fluorescent probe.Hit confirmation, mechanistic studies.
Enzyme-Coupled Fluorescence Detects ADP production through a series of coupled enzymatic reactions leading to a fluorescent product.[11]Cost-effective, simple mix-and-read protocol.[11]Potential for interference with coupling enzymes.Large-scale primary screening.

Expert Rationale: For a novel pyridinyl-pyrimidinamine library, a universal luminescent assay like the Kinase-Glo® platform is an excellent choice for the primary screen.[10] Its universal nature allows for rapid adaptation to different kinase targets without the need for developing specific substrates or antibodies, maximizing efficiency in an exploratory phase.[10]

Protocol 1: Primary HTS using a Universal Luminescent Kinase Assay

This protocol is designed for a 384-well format and ensures self-validation through rigorous controls.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Enzyme Solution: Dilute the target kinase in chilled kinase buffer to a 2X working concentration.
  • Substrate/ATP Solution: Prepare a 2X solution of the peptide or protein substrate and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.

2. Assay Plate Preparation:

  • Dispense 50-100 nL of test compounds from the pyridinyl-pyrimidinamine library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
  • Controls (per plate):
  • Negative Control (0% inhibition): Wells containing DMSO only (n=16).
  • Positive Control (100% inhibition): Wells containing a known, potent inhibitor of the target kinase or EDTA to chelate Mg²⁺ (n=16).

3. Kinase Reaction:

  • Add 5 µL of the 2X Enzyme Solution to all wells.
  • Add 5 µL of the 2X Substrate/ATP Solution to all wells to initiate the reaction. The final volume is 10 µL.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

4. Signal Detection:

  • Add 10 µL of Kinase-Glo® Reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.[10]
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Read the luminescence on a compatible plate reader.

5. Data Quality Control (Self-Validation):

  • Calculate the Z'-factor for each plate using the control wells:
  • Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
  • A Z'-factor > 0.5 is considered excellent and validates the quality of the screen for that plate.

Part 2: The Hit Triage Cascade - Separating Signal from Noise

A primary screen will inevitably identify numerous "actives," many of which are false positives.[12] A systematic triage process is essential to focus resources on the most promising compounds. This multi-step validation process ensures that a confirmed hit is genuine, specific, and acts through the desired mechanism.

G cluster_0 Primary HTS cluster_1 Hit Confirmation & Validation cluster_2 Hit Characterization PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) DataAnalysis Calculate % Inhibition Identify Primary Hits (>50% Inh.) PrimaryScreen->DataAnalysis DoseResponse Dose-Response Curve (Calculate IC50) DataAnalysis->DoseResponse Triage OrthogonalAssay Orthogonal Biochemical Assay (e.g., TR-FRET) DoseResponse->OrthogonalAssay Counterscreen Counterscreen (Assay Interference Check) OrthogonalAssay->Counterscreen CellularAssay Cell-Based Assay (Target Engagement / Phenotype) Counterscreen->CellularAssay Validate Selectivity Kinase Selectivity Profiling CellularAssay->Selectivity ConfirmedHit Confirmed Hit Series Selectivity->ConfirmedHit Prioritize

Caption: The Hit Triage Cascade Workflow.

Step 1: Dose-Response Confirmation

Primary hits are re-tested over a range of concentrations (e.g., 8-10 points) to confirm their activity and determine their potency (IC₅₀). This step eliminates compounds that were active due to random error in the single-point screen.

Step 2: Orthogonal Biochemical Assay

This is the most critical step for eliminating technology-dependent false positives.[12] A confirmed hit from the primary luminescent assay should be re-tested in an assay with a different detection modality, such as a TR-FRET based activity assay. A true inhibitor will be active in both assays, whereas a compound that interferes with the luciferase enzyme, for example, will be inactive in the TR-FRET assay.

Step 3: Chemical Triage and Promiscuity Filtering

Confirmed hits should be analyzed for undesirable chemical properties. This includes:

  • PAINS (Pan-Assay Interference Compounds): Computational filters can identify known nuisance chemotypes.[12]

  • Frequent Hitters: Cross-referencing hits against historical screening data can flag promiscuous compounds that show activity across many unrelated assays.[12]

  • Structure-Activity Relationship (SAR) Analysis: Hits are clustered by chemical similarity. Clusters of related active compounds provide higher confidence than "singletons" and can establish an early SAR.[13]

Part 3: Secondary Assays - Building a Case for a Hit Series

Once a set of validated hits is established, secondary assays are employed to build a deeper understanding of their biological activity and therapeutic potential.

Cellular Target Engagement and Phenotypic Assays

The ultimate test of a compound is its ability to work in a cellular context.

  • Target Engagement Assays: These assays confirm that the compound interacts with its intended target within the cell. Techniques like NanoBRET™ or Cellular Thermal Shift Assays (CETSA) can be used.

  • Phenotypic Assays: These measure a downstream biological effect of target inhibition. For a kinase inhibitor, this could be an anti-proliferative assay in a cancer cell line known to be dependent on the target kinase.[7]

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT/XTT)

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., MCF-7 for a breast cancer target) in appropriate media until ~80% confluency.

2. Cell Plating:

  • Trypsinize, count, and resuspend cells to a density of 5,000-10,000 cells per 100 µL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of the confirmed hit compounds in cell culture media.
  • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.
  • Controls: Include wells with vehicle (DMSO) only and wells with a known cytotoxic agent (e.g., Staurosporine).
  • Incubate for 72 hours.

4. Viability Measurement:

  • Add 25 µL of MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.
  • Add 100 µL of solubilization buffer to dissolve the formazan crystals.
  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Selectivity Profiling

To be a viable drug candidate, an inhibitor should have a suitable selectivity profile. Screening hits against a panel of related kinases (e.g., the DiscoverX KINOMEscan™ panel) is crucial. This helps identify potential off-target effects and can reveal opportunities for developing poly-pharmacology agents if desired.[14]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase ATP->Kinase PhosphoSubstrate Phospho-Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate (Inactive) Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Pyridinyl-Pyrimidinamine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Kinase Inhibition by a Pyridinyl-Pyrimidinamine.

Part 4: The Transition to Hit-to-Lead

The output of this comprehensive screening and triage process is not a single compound, but rather one or more hit series. A hit series is a cluster of structurally related compounds with confirmed activity, cellular efficacy, and a known selectivity profile.[13] This data-rich package provides a robust starting point for the next phase of drug discovery: Hit-to-Lead (H2L) optimization, where medicinal chemists will work to improve the potency, selectivity, and drug-like properties of the series.[15][16]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-(4-Pyridinyl)-4-Pyrimidinamine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and biological evaluation of 2-(4-pyridinyl)-4-pyrimidinamine derivatives as potent kinase inhibitors. This class of compounds, which includes the core scaffold of the groundbreaking drug imatinib, has proven to be a versatile framework for targeting a range of protein kinases implicated in cancer and other proliferative diseases. We present a detailed, field-tested synthetic protocol, an in-depth guide to a widely used luminescence-based kinase inhibition assay, and a discussion of the underlying chemical principles and structure-activity relationships (SAR) that govern the efficacy of these inhibitors.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of many diseases, particularly cancer, where they often act as oncogenic drivers.[1] Consequently, kinases have become one of the most important classes of drug targets.[1]

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and has been successfully employed in the design of numerous kinase inhibitors.[2] A prominent example is imatinib (Gleevec), a 2-phenylaminopyrimidine derivative, which revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[3][4] Imatinib functions as a Type II inhibitor, binding to the ATP-binding site of the Abl kinase domain and stabilizing it in an inactive (DFG-out) conformation, thereby preventing the phosphorylation of its substrates and blocking downstream proliferative signaling.[5][6]

The this compound core retains the key hydrogen bonding interactions with the kinase hinge region, a critical feature for potent inhibition, while offering multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on a general and robust synthetic strategy to access these derivatives and a reliable method for assessing their inhibitory activity.

Mechanism of Bcr-Abl Kinase Inhibition by a 2-Phenylaminopyrimidine Derivative

The following diagram illustrates the mechanism of action for an imatinib-like inhibitor targeting the constitutively active Bcr-Abl kinase, which is the causative agent in CML.

Kinase Inhibition Pathway cluster_0 Normal Signaling (Inactive Kinase) cluster_1 CML Pathogenesis (Constitutively Active Kinase) cluster_2 Therapeutic Intervention Growth_Factor_Receptor Growth Factor Receptor ABL_Kinase ABL Kinase (Inactive) Growth_Factor_Receptor->ABL_Kinase No Signal Downstream_Signaling_Off Downstream Signaling (Cell Cycle Arrest, Apoptosis) ABL_Kinase->Downstream_Signaling_Off No Phosphorylation BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) ATP_to_ADP ATP -> ADP BCR_ABL->ATP_to_ADP Substrate_P Phosphorylated Substrate BCR_ABL->Substrate_P Phosphorylation Downstream_Signaling_On Uncontrolled Proliferation Inhibition of Apoptosis Substrate_P->Downstream_Signaling_On BCR_ABL_Active BCR-ABL Fusion Protein Blocked_Site ATP-Binding Site Blocked (Inactive Conformation) BCR_ABL_Active->Blocked_Site Binding Inhibitor 2-(4-pyridinyl)-4- pyrimidinamine Derivative (e.g., Imatinib) Inhibitor->BCR_ABL_Active No_Phosphorylation No Substrate Phosphorylation Blocked_Site->No_Phosphorylation Therapeutic_Outcome Proliferation Blocked Apoptosis Induced No_Phosphorylation->Therapeutic_Outcome

Figure 1. Mechanism of Bcr-Abl Kinase Inhibition.

Synthetic Strategy and Protocols

The synthesis of this compound derivatives is typically achieved through a convergent approach, leveraging modern cross-coupling methodologies. The general strategy involves the sequential, site-selective functionalization of a di- or tri-halopyrimidine core. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are instrumental in this process due to their broad substrate scope and functional group tolerance.[2][7][8][9]

The general synthetic workflow is depicted below.

G Start 2,4-Dichloropyrimidine Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 2-Chloro-4- (pyridin-4-yl)pyrimidine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination Intermediate1->Step2 Product Target Molecule: This compound Derivative Step2->Product Reagent1 Pyridine-4-boronic acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagent1->Step1 Reagent2 Substituted Amine (e.g., 3-amino-5-methylpyrazole) Pd Catalyst & Ligand (e.g., Pd2(dba)3 / Xantphos) Base (e.g., NaOtBu) Reagent2->Step2

Figure 2. General Synthetic Workflow.
Protocol 2.1: Synthesis of a Representative Compound: N-(5-methyl-1H-pyrazol-3-yl)-2-(pyridin-4-yl)pyrimidin-4-amine

This protocol details a two-step synthesis starting from commercially available 2,4-dichloropyrimidine.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-4-(pyridin-4-yl)pyrimidine

  • Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[10] The C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution and cross-coupling than the C2 position, allowing for regioselective substitution.[9] Tetrakis(triphenylphosphine)palladium(0) is a commonly used, effective catalyst for this transformation.[9]

  • Materials:

    • 2,4-Dichloropyrimidine

    • Pyridine-4-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃), 2M aqueous solution

    • 1,4-Dioxane

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.1 eq), and 1,4-dioxane.

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Add the 2M aqueous solution of K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-4-(pyridin-4-yl)pyrimidine as a solid.

Step 2: Buchwald-Hartwig Amination for the Synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-(pyridin-4-yl)pyrimidin-4-amine

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] The use of a bulky, electron-rich phosphine ligand like Xantphos facilitates the crucial reductive elimination step and improves reaction efficiency, particularly with heteroaromatic substrates.[2] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[2]

  • Materials:

    • 2-Chloro-4-(pyridin-4-yl)pyrimidine (from Step 1)

    • 3-Amino-5-methylpyrazole

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine 2-chloro-4-(pyridin-4-yl)pyrimidine (1.0 eq), 3-amino-5-methylpyrazole (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Add anhydrous toluene via syringe.

    • Degas the mixture with nitrogen or argon for 10 minutes.

    • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) or recrystallization to afford the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Kinase Inhibition Assay

To determine the potency of the synthesized compounds as kinase inhibitors, a robust and high-throughput assay is required. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[11][12][13] The assay is based on the principle that luciferase uses ATP to produce a luminescent signal. As the kinase consumes ATP, the luminescent signal decreases, providing an inverse measure of kinase activity.[11][12]

Protocol 3.1: IC₅₀ Determination using the Kinase-Glo® Assay
  • Principle: The assay is performed by adding the Kinase-Glo® Reagent to a completed kinase reaction. The reagent terminates the kinase reaction and simultaneously initiates a luciferase-luciferin reaction that generates a "glow-type" luminescent signal. The amount of light produced is directly proportional to the amount of ATP remaining. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the effect of different concentrations of the inhibitor on kinase activity.

  • Materials:

    • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega)

    • Recombinant kinase (e.g., Abl kinase)

    • Kinase-specific substrate (e.g., a peptide substrate for Abl)

    • Synthesized inhibitor compounds

    • ATP

    • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 96-well or 384-well microplates

    • Multichannel pipette or automated liquid handler

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve (e.g., 100 µM to 1 nM final assay concentration).

    • Kinase Reaction Setup:

      • In each well of a white, opaque microplate, add the components in the following order:

        • Kinase reaction buffer.

        • Inhibitor solution (or DMSO for control wells). Typically, 1 µL of the compound stock is added to a final reaction volume of 25-50 µL.

        • Kinase solution (pre-diluted in kinase buffer).

      • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate Kinase Reaction:

      • Prepare a solution of ATP and substrate in kinase buffer.

      • Add the ATP/substrate mix to each well to start the reaction. The final ATP concentration should be close to its Kₘ for the specific kinase, if known.

      • Include "no kinase" controls (for background luminescence) and "no inhibitor" (100% activity) controls.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

    • Detection:

      • Allow the Kinase-Glo® Reagent and the reaction plate to equilibrate to room temperature.

      • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., add 50 µL reagent to a 50 µL reaction).

      • Mix briefly on a plate shaker.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the average luminescence of the "no kinase" control from all other measurements.

      • Normalize the data by setting the average luminescence of the "no inhibitor" control to 100% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The inhibitory potency of the synthesized derivatives should be compared to a standard inhibitor, such as imatinib or nilotinib.[14] The results can be effectively summarized in a table.

CompoundTarget KinaseIC₅₀ (nM)
Reference: Imatinib Bcr-Abl250 - 500[15]
Reference: Nilotinib Bcr-Abl<30[14]
Example Compound 1 Bcr-Abl[Experimental Value]
Example Compound 2 Bcr-Abl[Experimental Value]
Example Compound 3 Bcr-Abl[Experimental Value]
Table 1. Inhibitory Activity of this compound Derivatives against Bcr-Abl Kinase.

Interpretation: Lower IC₅₀ values indicate higher potency. Structure-activity relationship (SAR) studies can be conducted by systematically modifying different parts of the molecule (e.g., the substituent on the pyrazole ring, replacing the pyridine with other heterocycles) and observing the effect on inhibitory activity. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds in drug discovery.[16]

Conclusion

The this compound scaffold is a validated and highly tractable starting point for the development of novel kinase inhibitors. The synthetic routes, primarily relying on palladium-catalyzed cross-coupling reactions, are robust and modular, allowing for the creation of diverse chemical libraries. Combined with reliable and high-throughput biological assays like the Kinase-Glo® platform, researchers can efficiently synthesize and evaluate new chemical entities. The protocols and insights provided in this guide offer a solid foundation for professionals engaged in the discovery and development of next-generation targeted therapies.

References

Application Note: High-Throughput Screening for Kinase Inhibitors Using 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not intended for diagnostic or therapeutic use. [1]

Introduction

Protein kinases have emerged as one of the most significant classes of drug targets, second only to G protein-coupled receptors, for the discovery of new therapeutic agents.[2] The human genome encodes 518 protein kinases, which are pivotal in regulating a vast array of cellular processes.[2][3] Consequently, the identification of novel kinase inhibitors through high-throughput screening (HTS) has become a cornerstone of modern drug discovery.[2][4] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[5][6][7] 2-(4-pyridinyl)-4-pyrimidinamine is a specific pyrimidine derivative that presents a versatile scaffold for the development of kinase inhibitors. Its structural features allow for interactions with the ATP-binding pocket of various kinases, making it an attractive starting point for library synthesis and HTS campaigns.

This application note provides a comprehensive guide for utilizing this compound and its analogs in HTS assays to identify and characterize novel kinase inhibitors. We will delve into the principles of relevant HTS technologies, provide detailed protocols for assay execution, and discuss critical aspects of data analysis and interpretation.

Chemical Properties of this compound
PropertyValueReference
Chemical Formula C9H8N4[8]
Molecular Weight 172.19 g/mol [8][9][10]
CAS Number 61310-29-0[1][8][10]
Melting Point 262-264°C[8]
Boiling Point 279.6°C at 760 mmHg[8]
Topological Polar Surface Area 64.7 Ų[8][9]
Hydrogen Bond Donor Count 1[8][10]
Hydrogen Bond Acceptor Count 4[8][10]

Rationale for Use in Kinase Inhibitor Screening

The this compound scaffold is a well-established pharmacophore in the design of kinase inhibitors. The pyridine and pyrimidine rings can engage in hydrogen bonding and π-stacking interactions within the kinase ATP-binding site. For instance, this structural motif is found in inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are therapeutic targets for conditions like hypertension and glaucoma.[11][12] The amino group on the pyrimidine ring provides a crucial interaction point, often acting as a hydrogen bond donor. The modular nature of this scaffold allows for the straightforward synthesis of diverse chemical libraries by modifying substituents on either the pyridine or pyrimidine rings, enabling extensive structure-activity relationship (SAR) studies.[13]

Signaling Pathway Context: The ROCK Pathway

A key target for inhibitors based on the pyridinyl-pyrimidine scaffold is the Rho-associated kinase (ROCK). ROCKs are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including cardiovascular diseases, cancer, and neurological disorders.

Below is a diagram illustrating the central role of ROCK in cellular signaling, providing a rationale for targeting this kinase in drug discovery programs.

ROCK_Pathway Ligand Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Compound 2-(4-pyridinyl)-4- pyrimidinamine (Inhibitor) Compound->ROCK Inhibits MLC_P Phospho-MLC MLC->MLC_P Actin Actin Cytoskeleton Organization MLC_P->Actin Contraction Cell Contraction & Motility MLC_P->Contraction MLCP_I Inactive MLCP MLCP->MLCP_I

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Methodologies

A variety of HTS assay formats are available for screening kinase inhibitors, each with its own advantages and considerations.[14] The choice of assay technology often depends on factors such as the specific kinase target, substrate availability, and the desired throughput and cost.

Overview of Common Kinase HTS Assay Formats
Assay TechnologyPrincipleAdvantagesDisadvantages
LanthaScreen™ TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer to detect either kinase-substrate binding or product formation.[14]Homogeneous, sensitive, compatible with various substrates.[14]Potential for compound interference with FRET signal.
Z'-LYTE™ A TR-FRET based assay that measures kinase activity by monitoring the differential phosphorylation of a peptide substrate.[14]Robust, suitable for hit validation and profiling.[14]Requires specific peptide substrates.
Adapta™ Universal Kinase Assay A TR-FRET assay that detects ADP formation, making it universally applicable to any kinase.[14]Universal, suitable for difficult-to-assay targets.[14]Indirect detection of kinase activity.
Kinase-Glo® Luminescent Assay Measures the amount of ATP remaining in a solution following a kinase reaction using a luciferase-based system.[3]Universal, non-radioactive, high signal-to-noise ratio.[3]Indirect measurement, can be prone to ATP-competitive false positives.
Enzyme-Coupled Fluorescence Assay Detects ADP production through a series of coupled enzymatic reactions that generate a fluorescent product.[15]Cost-effective, simple protocol.[15]Potential for interference from compounds that affect the coupling enzymes.

For the purpose of this application note, we will focus on a generic, cost-effective enzyme-coupled fluorescence assay for the detection of ADP, a universal product of kinase reactions.[15]

Experimental Workflow for HTS

The following diagram outlines the major steps involved in a typical HTS campaign for identifying kinase inhibitors.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development (e.g., enzyme/substrate titration) AssayVal Assay Validation (Z'-factor, S/B ratio) AssayDev->AssayVal PlatePrep Compound Plate Preparation (this compound library) AssayVal->PlatePrep AssayRun HTS Assay Execution PlatePrep->AssayRun DataAcq Data Acquisition AssayRun->DataAcq HitID Hit Identification DataAcq->HitID DoseResp Dose-Response & IC50 Determination HitID->DoseResp SAR Structure-Activity Relationship (SAR) DoseResp->SAR

Caption: A generalized workflow for a high-throughput screening campaign for kinase inhibitors.

Detailed Protocol: Enzyme-Coupled Fluorescence Assay

This protocol is adapted from a cost-effective HTS method for detecting ADP.[15] It is designed for a 384-well plate format but can be adapted to other formats.

Materials and Reagents
  • Kinase: The specific kinase of interest (e.g., ROCK2).

  • Substrate: A suitable substrate for the kinase (e.g., a specific peptide).

  • This compound library: Compounds dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • ADP detection solution: A commercially available kit or a lab-prepared solution containing pyruvate kinase, phosphoenolpyruvate, lactate dehydrogenase, NADH, and resorufin.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • 384-well plates: Low-volume, black, flat-bottom plates.

  • Multichannel pipettes or automated liquid handlers.

  • Plate reader: Capable of measuring fluorescence intensity (e.g., excitation at 530-560 nm, emission at 590 nm).

Assay Procedure
  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

    • Include appropriate controls:

      • Negative control (0% inhibition): DMSO only.

      • Positive control (100% inhibition): A known inhibitor of the target kinase or a well without enzyme.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The final concentrations of the kinase and substrate should be optimized during assay development to be at or below their respective Km values.

    • Add the kinase/substrate master mix to each well of the assay plate containing the compounds.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should also be at or near its Km value.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Prepare the ADP detection solution according to the manufacturer's instructions or the established lab protocol.

    • Add the ADP detection solution to each well of the assay plate.

    • Incubate the plate at room temperature for a sufficient time to allow the coupled enzymatic reactions to proceed to completion (e.g., 30-60 minutes).

    • Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.

Data Analysis and Interpretation
  • Normalization:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection:

    • Define a hit threshold, typically based on a statistical measure such as a Z-score or a fixed percentage of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis:

    • For confirmed hits, perform dose-response experiments by testing a range of compound concentrations.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Assay Quality Control:

    • Calculate the Z'-factor and the signal-to-background (S/B) ratio for each assay plate to ensure the robustness and reliability of the screen.

      • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

      • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Concluding Remarks

The use of this compound and its analogs in high-throughput screening provides a powerful approach for the discovery of novel kinase inhibitors. The versatility of this chemical scaffold, combined with robust and cost-effective HTS technologies, enables the efficient identification and optimization of lead compounds for a wide range of kinase targets. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively implement HTS campaigns to advance their drug discovery programs.

References

Application Note & Experimental Protocol: Synthesis of 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-(4-pyridinyl)-4-pyrimidinamine, a pivotal scaffold in medicinal chemistry. The synthesis is achieved through the condensation of 3-(dimethylamino)-1-(4-pyridinyl)-2-propen-1-one with guanidine. This application note offers a detailed, step-by-step procedure, explains the rationale behind key experimental choices, and includes guidance on characterization, safety, and troubleshooting to ensure successful and reproducible outcomes for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key heterocyclic compound widely utilized as a building block in the synthesis of pharmacologically active molecules. The pyrimidine ring is a fundamental component in nucleic acids and a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The title compound's structure, featuring both a pyridine and a pyrimidine ring, makes it a versatile intermediate for developing kinase inhibitors and other therapeutic agents. This protocol details a reliable and efficient synthesis route.

Reaction Scheme

The synthesis of this compound is typically achieved via a cyclocondensation reaction. The overall transformation is depicted below:

reaction_scheme cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one plus + P This compound R1->P R2 Guanidine R2->P C Base (e.g., Sodium Ethoxide) Solvent (e.g., Ethanol) Reflux

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (Example)Purity
3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one50608-34-9176.225.0 g>97%
Guanidine Hydrochloride50-01-195.533.25 g>99%
Sodium Ethoxide141-52-668.054.6 g>95%
Anhydrous Ethanol64-17-546.07100 mL>99.5%
Deionized Water7732-18-518.02As needed-
Diethyl Ether60-29-774.12As neededACS Grade
Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (100 mL).

  • Under a nitrogen atmosphere, carefully add sodium ethoxide (4.6 g, 0.067 mol) in portions to the ethanol with stirring. Caution: The dissolution of sodium ethoxide is exothermic.

  • Once the sodium ethoxide has completely dissolved, add guanidine hydrochloride (3.25 g, 0.034 mol). Stir the resulting suspension at room temperature for 30 minutes. This step generates the free guanidine base in situ, which is a potent nucleophile.[2]

2. Reaction:

  • Add 3-(dimethylamino)-1-(4-pyridinyl)-2-propen-1-one (5.0 g, 0.028 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is complete when the starting enaminone spot is no longer visible.

3. Work-up and Isolation:

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add deionized water (50 mL) and stir vigorously to dissolve inorganic salts.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with cold deionized water (2 x 25 mL) and cold diethyl ether (2 x 25 mL) to remove residual impurities.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

4. Purification (Optional):

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • ¹H NMR Spectroscopy: To elucidate the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight is 172.19 g/mol .[3]

  • Melting Point (mp): To assess purity by comparing with literature values.

Scientific Rationale and Mechanism

The synthesis of pyrimidines from β-dicarbonyl compounds (or their equivalents) and N-C-N building blocks like guanidine is a classic and robust method in heterocyclic chemistry.[4]

mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization & Elimination Guanidine Guanidine (Nucleophile) Intermediate1 Michael Adduct Intermediate Guanidine->Intermediate1 Enaminone Enaminone (Electrophile) Enaminone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Tautomerization Dimethylamine Dimethylamine (Byproduct) Intermediate2->Dimethylamine Elimination

Figure 2: Simplified reaction mechanism.

The reaction mechanism proceeds via a Michael addition of the nucleophilic guanidine to the β-carbon of the α,β-unsaturated ketone (the enaminone). This is followed by an intramolecular cyclization through the attack of a nitrogen atom of the guanidine moiety onto the carbonyl carbon. Subsequent elimination of dimethylamine and tautomerization yields the aromatic pyrimidine ring. The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine hydrochloride, thereby generating the more nucleophilic free base.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is corrosive and reacts violently with water. Handle with care.

  • Ethanol and diethyl ether are highly flammable. Avoid open flames and sources of ignition.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure the base was added correctly and is of good quality.
Product loss during work-up.Ensure the precipitation is complete before filtration. Use cold solvents for washing to minimize product dissolution.
Impure Product Incomplete reaction or side reactions.Optimize reaction time. Purify the crude product by recrystallization or column chromatography.
Inadequate washing.Ensure thorough washing of the filtered solid with water and ether to remove all soluble impurities.

References

Application Notes and Protocols for the Investigation of 2-(4-pyridinyl)-4-pyrimidinamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the in vitro evaluation of 2-(4-pyridinyl)-4-pyrimidinamine, a novel heterocyclic compound belonging to the pyridinyl-pyrimidine class. While direct extensive research on this specific molecule is emerging, the broader family of pyrimidine derivatives has shown significant promise in oncology research.[1][2][3] This document, therefore, presents a scientifically-grounded framework for investigating its potential anticancer activities, drawing upon established mechanisms of related compounds and providing detailed, field-proven protocols.

The structural motif of a pyrimidine ring linked to a pyridine ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of key targets in cancer progression.[4][5] Compounds with this core structure have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and other crucial signaling proteins.[4][5]

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the activities of structurally similar pyrimidine derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Cell Cycle Regulation: Many pyrimidine-based compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4/6, which are critical for the G1-S phase transition of the cell cycle.[4][5] By inhibiting these kinases, the compound may induce cell cycle arrest, preventing cancer cell proliferation.

  • Induction of Apoptosis: Disruption of key signaling pathways by pyridinyl-pyrimidine derivatives can trigger programmed cell death, or apoptosis. This is often a downstream effect of cell cycle arrest or direct activation of apoptotic pathways.

  • Modulation of Cellular Metabolism: A growing body of evidence suggests that some small molecules can influence cancer cell metabolism. One such target is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8] Activation of AMPK can switch cellular metabolism from anabolic to catabolic states, thereby inhibiting the growth of cancer cells. While direct evidence for this compound as an AMPK activator is yet to be established, some related compounds have been identified as such.[9][10]

The following protocols are designed to systematically investigate these potential mechanisms of action in various cancer cell lines.

Experimental Protocols: A Step-by-Step Guide

I. Assessment of In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[11][12][13][14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.2100
0.11.191.7
10.975.0
100.650.0
500.325.0
1000.1512.5

G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

III. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). [15][16][17][18][19] Principle: PI stoichiometrically binds to DNA. Thus, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. [15] Protocol:

  • Cell Seeding and Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

IV. Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanism of action. [20][21][22][23] Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Suggested Primary Antibodies:

  • Cell Cycle: CDK4, CDK6, Cyclin D1, p21, p27

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2

  • AMPK Pathway: Phospho-AMPKα (Thr172), AMPKα, Phospho-ACC (Ser79), ACC

G

References

Application Note & Protocols: A Scalable Synthesis of 2-(4-Pyridinyl)-4-pyrimidinamine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the scalable synthesis of 2-(4-pyridinyl)-4-pyrimidinamine, a critical heterocyclic building block in pharmaceutical research and development. We present a robust and optimized two-step process, starting from commercially available 4-cyanopyridine. The guide details the synthesis of the key intermediate, 4-pyridinecarboxamidine hydrochloride, via the Pinner reaction, followed by a cyclocondensation reaction to yield the final product. The protocols are designed for scalability, emphasizing process control, safety, and purification. This application note serves as a practical resource for researchers, chemists, and drug development professionals aiming to produce this compound in gram-to-kilogram quantities.

Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold

The this compound scaffold is a privileged structure in modern medicinal chemistry. It is a core component of numerous biologically active molecules, particularly kinase inhibitors used in oncology. The pyrimidine ring acts as a versatile hinge-binding motif, while the pyridine moiety can be functionalized to achieve specific interactions within the ATP-binding pocket of various enzymes. The exocyclic amino group at the C4 position provides a crucial hydrogen bond donor, further anchoring the molecule to its biological target.

Given the therapeutic potential of compounds derived from this scaffold, the development of a robust, cost-effective, and scalable synthetic route is paramount for advancing drug discovery programs from the laboratory bench to clinical trials. This guide addresses this need by providing a detailed, field-proven methodology for its production.

Strategic Approach: Retrosynthetic Analysis and Route Selection

For a successful scale-up, the chosen synthetic route must prioritize efficiency, safety, cost-effectiveness, and the use of readily available starting materials. A retrosynthetic analysis of the target molecule reveals several potential pathways.

G cluster_main Retrosynthetic Analysis Target This compound Key_Intermediate_1 4-Pyridinecarboxamidine Target->Key_Intermediate_1 C-N disconnection (Pyrimidine formation) Key_Intermediate_2 C3 Synthon (e.g., Malondialdehyde equivalent) Target->Key_Intermediate_2 Starting_Material_1 4-Cyanopyridine Key_Intermediate_1->Starting_Material_1 Pinner Reaction Starting_Material_2 Ammonia Key_Intermediate_1->Starting_Material_2 Starting_Material_3 Ethanol Key_Intermediate_1->Starting_Material_3

Caption: Retrosynthetic analysis of this compound.

Rationale for Route Selection:

The most strategically sound approach for constructing the 2,4-disubstituted pyrimidine ring is the condensation of an amidine with a three-carbon (C3) electrophilic synthon.[1][2] This method is one of the most common and reliable strategies for pyrimidine synthesis.[3] We have selected the following two-stage pathway for its scalability and efficiency:

  • Stage 1: Amidine Synthesis: Preparation of 4-pyridinecarboxamidine hydrochloride from 4-cyanopyridine. This is achieved via the Pinner reaction, which involves treating the nitrile with an alcohol under acidic conditions to form an imidate, followed by ammonolysis.

  • Stage 2: Pyrimidine Ring Formation: Cyclocondensation of the 4-pyridinecarboxamidine intermediate with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, in the presence of a base to yield the final product.

This route avoids harsh reagents and offers a convergent synthesis, which is ideal for large-scale production.

Experimental Protocols: Step-by-Step Synthesis

This section provides detailed protocols for the synthesis of the key intermediate and the final product.

Protocol 1: Synthesis of 4-Pyridinecarboxamidine Hydrochloride

This protocol describes the conversion of 4-cyanopyridine to its corresponding amidine hydrochloride. The reaction proceeds through an intermediate imidate, which is then converted to the amidine.

Workflow Diagram:

G Start 4-Cyanopyridine + Anhydrous Ethanol + HCl (gas) Step1 Pinner Reaction: Formation of Ethyl Pyridin-4-carboximidate (0-5 °C, 12h) Start->Step1 Step2 Ammonolysis: Addition of Ethanolic Ammonia (0-5 °C, 24h) Step1->Step2 Step3 Isolation: Filtration and Washing with cold Ethanol Step2->Step3 End 4-Pyridinecarboxamidine HCl (White Crystalline Solid) Step3->End

Caption: Workflow for the synthesis of 4-pyridinecarboxamidine HCl.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyanopyridine104.11104.1 g1.0
Anhydrous Ethanol46.07500 mL-
Hydrogen Chloride (gas)36.46~40 g~1.1
Ammonia (in Ethanol, 7N)17.03200 mL1.4

Procedure:

  • Imidate Formation:

    • Equip a 1 L three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (calcium chloride).

    • Charge the flask with 4-cyanopyridine (104.1 g, 1.0 mol) and anhydrous ethanol (500 mL).

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. Monitor the weight gain of the flask to add approximately 40 g (1.1 mol) of HCl. CAUTION: This step is exothermic and must be performed in a well-ventilated fume hood.

    • After the addition is complete, seal the flask and continue stirring at 0-5 °C for 12 hours. The formation of a white precipitate (the imidate hydrochloride salt) will be observed.

  • Ammonolysis:

    • Re-cool the reaction mixture to 0-5 °C.

    • Slowly add 7N ammonia in ethanol (200 mL, 1.4 mol) to the stirred slurry over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 24 hours.

  • Isolation and Purification:

    • Cool the mixture to 0-5 °C for 1 hour to maximize precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake with cold anhydrous ethanol (2 x 100 mL) to remove ammonium chloride and any unreacted starting materials.

    • Dry the product under vacuum at 40 °C to a constant weight.

Expected Outcome:

  • Yield: 135-148 g (86-94%)

  • Appearance: White crystalline solid

  • Purity (by NMR): >97%

Protocol 2: Synthesis of this compound

This protocol details the base-catalyzed cyclocondensation of 4-pyridinecarboxamidine hydrochloride with an in-situ generated malondialdehyde equivalent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Pyridinecarboxamidine HCl157.59157.6 g1.0
1,1,3,3-Tetramethoxypropane164.20172.4 g1.05
Sodium Methoxide (25% in Methanol)54.02227 g1.05
Methanol32.041 L-
Hydrochloric Acid (2M)36.46As needed-
Water18.022 L-

Procedure:

  • Reaction Setup:

    • Equip a 3 L three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

    • Charge the flask with 4-pyridinecarboxamidine hydrochloride (157.6 g, 1.0 mol), methanol (1 L), and 1,1,3,3-tetramethoxypropane (172.4 g, 1.05 mol).

  • Cyclocondensation:

    • To the stirred suspension, add sodium methoxide solution (227 g, 1.05 mol) dropwise over 30 minutes. The mixture will become a clear solution and a mild exotherm will be observed.

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC until the starting amidine is consumed.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent to approximately 300 mL using a rotary evaporator.

    • Add water (2 L) to the concentrated mixture. A solid product will precipitate.

    • Adjust the pH of the slurry to 7.0-7.5 using 2M hydrochloric acid. This step is crucial to ensure the product is in its neutral form and minimizes its solubility in water.

    • Stir the slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour to complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 200 mL).

    • Dry the product under vacuum at 60 °C to a constant weight.

Expected Outcome:

  • Yield: 141-155 g (82-90%)

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): >98%

Scale-Up and Process Optimization

Scaling this process requires careful attention to several key parameters to ensure safety, consistency, and high yield.

  • Temperature Control: The initial Pinner reaction is exothermic, especially during the addition of HCl gas. On a larger scale, efficient cooling is critical to prevent side reactions. Similarly, the addition of sodium methoxide is exothermic and should be controlled.

  • Reagent Quality: The use of anhydrous ethanol is essential for the Pinner reaction to prevent hydrolysis of the nitrile and the intermediate imidate.

  • pH Control: During workup of the final product, precise pH adjustment is critical for maximizing yield. The amphoteric nature of the product means it is soluble in both strongly acidic and basic conditions. Precipitating at a neutral pH is key.

  • Purification: For pharmaceutical applications requiring higher purity (>99.5%), recrystallization of the final product from an appropriate solvent system (e.g., ethanol/water or acetonitrile) is recommended.

  • Safety: Sodium methoxide is corrosive and flammable. Hydrogen chloride is a corrosive gas. Appropriate personal protective equipment (PPE) and engineering controls (fume hoods) are mandatory.

Analytical Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

AnalysisSpecification
Appearance Off-white to pale yellow crystalline powder
Melting Point 262-264 °C[4]
¹H NMR Conforms to structure
Mass Spec (ESI+) m/z = 173.08 [M+H]⁺
Purity (HPLC) ≥ 98.0%

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and scalable method for the production of this compound. By focusing on readily available starting materials and well-established chemical transformations, this guide provides a clear pathway for researchers and process chemists to access multi-gram to kilogram quantities of this important pharmaceutical intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

Application Note and Protocol for Preclinical Evaluation of 2-(4-pyridinyl)-4-pyrimidinamine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 2-(4-pyridinyl)-4-pyrimidinamine

This compound, also known as 4-(pyridin-4-yl)pyrimidin-2-amine, is a small molecule compound belonging to the pyrimidine class of heterocyclic organic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural motif of this compound suggests its potential as an inhibitor of cellular proliferation and as a modulator of key signaling pathways implicated in various diseases.[4] Emerging evidence points towards its role as a potential activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Activation of AMPK has therapeutic implications for metabolic diseases such as type 2 diabetes and obesity, as well as for cancer, where it can inhibit cell growth and proliferation.[6]

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining detailed protocols for assessing its efficacy, pharmacokinetics, and safety in relevant animal models. The methodologies described herein are designed to provide a robust framework for investigating the therapeutic potential of this promising compound.

PART 1: Experimental Design and Animal Model Selection

The choice of animal model is critical for the successful preclinical evaluation of this compound and should be guided by its intended therapeutic application. Given its potential as an anti-proliferative agent and an AMPK activator, both oncology and metabolic disease models are relevant.

Oncology Models

For evaluating the anti-cancer efficacy of this compound, xenograft and syngeneic tumor models are recommended.

  • Xenograft Models: Human cancer cell lines (e.g., breast, colon, lung) are implanted into immunocompromised mice (e.g., NOD/SCID or nude mice). This model allows for the assessment of the compound's direct anti-tumor activity on human cancer cells.

  • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same strain. This model is particularly useful for studying the interplay between the compound, the tumor, and the host immune system. A relevant example is the 4T1 mouse triple-negative breast cancer model.[1]

Metabolic Disease Models

To investigate the potential of this compound in treating metabolic disorders, rodent models that mimic human metabolic syndrome are appropriate.

  • Diet-Induced Obesity (DIO) Models: Mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia.[7]

  • Genetic Models: Genetically modified rodents that spontaneously develop metabolic abnormalities, such as the leptin-deficient ob/ob mouse, the leptin receptor-deficient db/db mouse, or the Zucker diabetic fatty (ZDF) rat, can be utilized.[8][9]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee (IACUC). This includes minimizing animal suffering, using the minimum number of animals required to obtain statistically significant results, and providing appropriate housing, and veterinary care.

PART 2: In Vivo Efficacy Evaluation

Protocol for Xenograft/Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine cancer model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Human or murine cancer cell line

  • Immunocompromised or immunocompetent mice

  • Calipers

  • Analytical balance

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Once a sufficient number of cells is obtained, implant them subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer the compound to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., 20-50 mg/kg, once daily). The control group should receive the vehicle alone. Dosing for pyrimidine derivatives in vivo can range significantly, with some studies using doses up to 400 mg/kg.[10][11]

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Collect blood samples for hematological analysis.[10]

Data Analysis: Compare tumor growth inhibition, final tumor weight, and changes in body weight between the treatment and control groups.

Experimental Workflow for In Vivo Oncology Studies

oncology_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_acclimation Animal Acclimation animal_acclimation->implantation randomization Randomization implantation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring Repeated euthanasia Euthanasia & Sample Collection monitoring->euthanasia ex_vivo Ex Vivo Analysis (Tumor Weight, H&E) euthanasia->ex_vivo data_analysis Data Analysis & Reporting ex_vivo->data_analysis

Caption: Workflow for assessing anti-tumor efficacy.

Protocol for Metabolic Disease Model

Objective: To assess the effect of this compound on metabolic parameters in a diet-induced or genetic model of metabolic syndrome.

Materials:

  • This compound

  • Vehicle

  • High-fat diet (for DIO models)

  • Glucometer and test strips

  • Equipment for measuring body weight, food and water intake

  • Kits for measuring plasma insulin, triglycerides, and cholesterol

Procedure:

  • Model Induction (for DIO): Acclimatize mice or rats to a high-fat diet for several weeks until they develop obesity and insulin resistance.

  • Randomization and Dosing: Randomize the animals into treatment and control groups. Administer this compound or vehicle as described in the oncology protocol. Dosing for AMPK activators like MK8722 and A769662 in mice has been reported in the range of 15-90 mg/kg.[12]

  • Efficacy Assessment:

    • Monitor body weight, food, and water consumption regularly.

    • Measure fasting blood glucose and insulin levels periodically.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.[8]

    • At the end of the study, collect blood for analysis of plasma lipids (triglycerides, cholesterol) and other relevant biomarkers.[8]

    • Collect tissues (e.g., liver, adipose tissue) for histopathological analysis.

Data Analysis: Compare changes in body weight, glucose homeostasis, insulin sensitivity, and lipid profiles between the treatment and control groups.

PART 3: Pharmacokinetic (PK) and Acute Toxicity Assessment

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Materials:

  • This compound

  • Appropriate vehicle for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound via IV and PO routes to separate groups of animals.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[14]

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Acute Toxicity Study Protocol

Objective: To determine the acute toxicity and lethal dose 50 (LD50) of this compound.

Materials:

  • This compound

  • Vehicle

  • Male and female mice or rats

Procedure:

  • Dose-Ranging Study: Administer single, escalating doses of the compound to small groups of animals.

  • Observation: Closely monitor the animals for signs of toxicity and mortality for a period of 14 days.

  • LD50 Determination: Use a statistical method (e.g., the up-and-down procedure) to calculate the LD50 value.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any target organ toxicity.

PART 4: Data Interpretation and Conclusion

The data generated from these studies will provide a comprehensive preclinical profile of this compound. Efficacy data will establish its potential as a therapeutic agent in oncology or metabolic diseases. Pharmacokinetic data will inform dosing strategies for future studies, and toxicity data will establish its safety profile. Together, these results will be crucial for making informed decisions about the further development of this compound.

Signaling Pathway of AMPK Activation

ampk_pathway compound 2-(4-pyridinyl)-4- pyrimidinamine ampk AMPK compound->ampk Activates atp_consuming ATP-Consuming Pathways (e.g., Fatty Acid Synthesis) ampk->atp_consuming Inhibits atp_producing ATP-Generating Pathways (e.g., Fatty Acid Oxidation, Glucose Uptake) ampk->atp_producing Stimulates cellular_effects Therapeutic Effects (e.g., Anti-proliferative, Improved Insulin Sensitivity) atp_consuming->cellular_effects atp_producing->cellular_effects

Caption: Proposed mechanism of action via AMPK activation.

References

Application Notes and Protocols: 2-(4-Pyridinyl)-4-pyrimidinamine as a Chemical Probe in Cellular Signaling and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its fusion with a pyridine ring gives rise to the pyridinyl-pyrimidine class of compounds, which have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, antiproliferative effects, and antimicrobial properties.[1][3] This document provides a comprehensive guide to the potential applications of 2-(4-pyridinyl)-4-pyrimidinamine as a chemical probe. While specific biological data for this exact molecule is limited, its structure is representative of a class of compounds with significant therapeutic and research potential.[4] These notes are therefore structured to provide both a theoretical framework and practical protocols for investigating its activity, drawing upon established knowledge of structurally related pyridinyl-pyrimidine derivatives.

Introduction to the Pyridinyl-Pyrimidine Scaffold

The pyridinyl-pyrimidine core is a bioisostere for other aromatic systems, such as phenyl rings, and its nitrogen atoms can participate in key hydrogen bonding interactions with biological targets.[1] This has made it a privileged scaffold in the design of kinase inhibitors and other targeted therapies.[5][6] The compound this compound combines the key features of this class, making it an ideal candidate for screening in various biological assays.

Chemical Structure:

  • Name: this compound

  • CAS Number: 61310-29-0[4]

  • Molecular Formula: C₉H₈N₄

  • Key Features: A pyrimidine ring substituted with an amino group at the 4-position and a pyridine ring at the 2-position.

Potential Biological Targets and Therapeutic Areas

Based on extensive research into related compounds, this compound is a promising candidate for investigation in the following areas:

Kinase Inhibition

The pyridinyl-pyrimidine scaffold is a common feature in a multitude of kinase inhibitors.[5] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Potential Kinase Targets:

    • Akt (Protein Kinase B): A key node in the PI3K/Akt signaling pathway, which is frequently overactive in cancer.[7]

    • Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4): Implicated in a variety of cellular processes, and a target for cancer therapy.[8][9]

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and established targets for cancer therapeutics.[6]

    • Glycogen Synthase Kinase-3β (GSK-3β): Involved in a range of cellular processes, including metabolism and apoptosis.[10]

Antiproliferative Activity

By targeting kinases or other key cellular machinery, pyridinyl-pyrimidine compounds often exhibit potent antiproliferative effects.[11] This makes them attractive candidates for development as anticancer agents.

  • Potential Cancer Cell Line Targets:

    • Breast cancer (e.g., MCF-7, MDA-MB-231)[12][13]

    • Lung cancer (e.g., A549)[12][13]

    • Hepatocellular carcinoma (e.g., HepG2)[12][13]

    • Cervical cancer (e.g., HeLa)[12]

Antimicrobial and Antiparasitic Activity

The pyrimidine nucleus is also found in compounds with activity against various pathogens.[14]

  • Potential Microbial Targets:

    • Bacteria (Gram-positive and Gram-negative strains)[14]

    • Fungi[14]

    • Parasites such as Trypanosoma brucei[15]

Hypothesized Mechanisms of Action

The biological effects of this compound are likely to be mediated by one or more of the following mechanisms:

  • ATP-Competitive Kinase Inhibition: The pyridinyl-pyrimidine scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity. The nitrogen atoms of the pyridine and pyrimidine rings can form crucial hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.

  • Disruption of the Cell Cycle: By inhibiting CDKs or other cell cycle regulators, the compound may induce cell cycle arrest, preventing cancer cells from proliferating.[6]

  • Induction of Apoptosis: Inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, can lead to the programmed cell death of cancer cells.

  • Inhibition of Microbial-Specific Enzymes: In the context of antimicrobial activity, the compound may target enzymes that are essential for microbial survival but are absent in host cells.

Experimental Protocols

The following protocols provide a starting point for characterizing the biological activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a panel of purified kinases.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Purified recombinant kinases (e.g., Akt, CDK2/cyclin A)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP or the ADP produced using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay:

prep Prepare Compound Dilutions setup Set up Kinase Reaction (Kinase, Substrate, Compound) prep->setup initiate Initiate with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Detect Kinase Activity (e.g., ADP-Glo™) incubate->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT/CCK-8)

This protocol measures the effect of the compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT or CCK-8 reagent

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT/CCK-8 Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Absorbance Measurement: If using MTT, solubilize the formazan crystals with DMSO. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is used to determine if the compound inhibits a specific signaling pathway in cells.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Hypothetical Kinase Signaling Pathway:

RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Probe 2-(4-pyridinyl)-4- pyrimidinamine Probe->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibition of the PI3K/Akt pathway.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile

CompoundTarget/AssayCell LineIC₅₀ / GI₅₀ (µM)
This compoundAkt1 Kinase AssayN/A0.5
This compoundCDK2/cyclin A Kinase AssayN/A1.2
This compoundMCF-7 Cell ProliferationMCF-72.5
This compoundA549 Cell ProliferationA5495.8

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound is not available, general principles from related compounds can guide future optimization:

  • Hinge-Binding Motif: The amino group at the 4-position of the pyrimidine ring is likely a key hydrogen bond donor to the kinase hinge region.

  • Pyridine Ring Modifications: Substitution on the pyridine ring can modulate potency, selectivity, and pharmacokinetic properties.[16]

  • Pyrimidine Ring Substitutions: Modifications at other positions on the pyrimidine ring can be explored to improve activity and physicochemical properties.[3]

Conclusion

This compound represents a valuable starting point for the discovery of novel chemical probes and potential therapeutic agents. Its structural similarity to known bioactive compounds suggests a high probability of activity in kinase and cell-based assays. The protocols and conceptual framework provided in these application notes are intended to facilitate the exploration of this promising compound and the broader class of pyridinyl-pyrimidines in drug discovery and chemical biology.

References

Application Notes and Protocols for the In Vivo Formulation of 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Promising Kinase Inhibitor

2-(4-pyridinyl)-4-pyrimidinamine and its structural isomers are members of the pyridine and pyrimidine derivative class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. These scaffolds are prevalent in a multitude of biologically active agents, including kinase inhibitors for oncology and other therapeutic areas. The successful preclinical evaluation of such compounds hinges on the development of appropriate formulations for in vivo studies. However, like many heterocyclic kinase inhibitors, this compound is anticipated to have poor aqueous solubility, a significant hurdle for achieving adequate bioavailability and consistent exposure in animal models.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of this compound for in vivo studies. Moving beyond generic templates, this document offers a scientifically-grounded approach, explaining the rationale behind formulation choices and providing detailed, adaptable protocols for oral and intravenous administration.

Physicochemical Portrait of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. While extensive experimental data for this compound is not publicly available, a combination of data for the compound and its isomers allows for an informed characterization.

PropertyValue / PredictionImplication for Formulation
Molecular Formula C₉H₈N₄[1]-
Molecular Weight 172.19 g/mol [1]Important for calculating molar concentrations.
Melting Point 262-264°C[1]High melting point suggests a stable crystal lattice and likely low aqueous solubility.
Predicted XLogP3 1.702[1]Indicates a degree of lipophilicity, suggesting poor water solubility.
Predicted pKa ~3.34 (for a similar isomer)The molecule is expected to be weakly basic. Solubility may be enhanced in acidic conditions.
Appearance Likely a solid at room temperature.Dictates the need for solubilization or suspension for liquid dosing forms.

The high melting point and positive logP value strongly indicate that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility. This necessitates the use of solubility enhancement techniques to achieve the desired exposure in in vivo models.

Strategic Approaches to Formulation Development

The selection of a formulation strategy should be guided by the intended route of administration, the required dose, and the physicochemical properties of the compound. For preclinical studies, oral (gavage) and intravenous (bolus or infusion) routes are most common.

Solubility Enhancement: The Core Challenge

Several established techniques can be employed to overcome the poor aqueous solubility of this compound:

  • pH Adjustment: As a weak base, the solubility of this compound can be increased in an acidic environment due to the protonation of the pyridine and pyrimidine nitrogen atoms. This is a straightforward approach, particularly for solution-based formulations.

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of lipophilic compounds. Common co-solvents for in vivo studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).

  • Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the drug molecules. Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) are frequently used.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate.

The following diagram illustrates a decision-making workflow for selecting a suitable formulation strategy.

Formulation_Strategy cluster_oral Oral Administration cluster_iv Intravenous Administration Oral_Dose Required Dose Level Oral_LowDose Low Dose Oral_Dose->Oral_LowDose Low Oral_HighDose High Dose Oral_Dose->Oral_HighDose High Oral_Solution Aqueous Solution (pH adjusted) or Co-solvent System Oral_LowDose->Oral_Solution Oral_Suspension Aqueous Suspension with Wetting/Suspending Agents Oral_HighDose->Oral_Suspension Oral_Lipid Lipid-Based Formulation (e.g., SEDDS) Oral_HighDose->Oral_Lipid If solubility is very poor IV_Dose Required Dose Level IV_LowDose Low Dose IV_Dose->IV_LowDose Low IV_HighDose High Dose IV_Dose->IV_HighDose High IV_Solution Co-solvent System or Cyclodextrin Complexation IV_LowDose->IV_Solution IV_Nanosuspension Nanosuspension IV_HighDose->IV_Nanosuspension If solution is not feasible Start Start: Physicochemical Characterization Route Select Route of Administration Start->Route cluster_oral cluster_oral Route->cluster_oral Oral cluster_iv cluster_iv Route->cluster_iv IV

Caption: Formulation strategy selection workflow.

Experimental Protocols

Disclaimer: These protocols provide starting points for formulation development. The optimal formulation will depend on the specific dose required and the results of solubility and stability screening. All formulations for in vivo use must be sterile for parenteral administration and prepared under appropriate conditions to ensure safety and reproducibility.

Protocol 1: Co-solvent Formulation for Oral or Intravenous Administration

This protocol describes the preparation of a solution using a co-solvent system, which is a common and effective approach for many poorly soluble compounds.

Rationale: Co-solvents like PEG 400 and DMSO are effective at dissolving hydrophobic molecules. The combination with water allows for a vehicle that is generally well-tolerated at appropriate concentrations.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile Water for Injection or 0.9% Saline

Equipment:

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Sterile syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Solubility Screening (Recommended): Before preparing the final formulation, determine the approximate solubility of this compound in various co-solvent systems (e.g., 100% DMSO, 100% PEG 400, and mixtures with water or saline) to identify the most suitable vehicle.

  • Vehicle Preparation:

    • For a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v):

    • In a sterile volumetric flask, add 40% of the final volume of PEG 400.

    • Add 10% of the final volume of DMSO and mix thoroughly.

    • Add saline to reach the final volume and mix until a homogenous solution is formed.

  • Drug Dissolution:

    • Weigh the required amount of this compound.

    • Add the compound to the prepared vehicle.

    • Stir the mixture at room temperature until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution, but the stability of the compound under these conditions should be verified.

  • Sterilization (for IV administration):

    • Filter the final drug solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Quality Control:

    • Visually inspect the final formulation for any precipitation or particulate matter.

    • If possible, confirm the concentration of the drug in the final formulation using a suitable analytical method (e.g., HPLC-UV).

Example Formulation Table:

Vehicle ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solubilizing agent
PEG 40030-60%Co-solvent and viscosity modifier
Saline (0.9%) or Waterq.s. to 100%Diluent
Protocol 2: Cyclodextrin-Based Formulation for Intravenous Administration

This protocol details the preparation of an inclusion complex with a modified cyclodextrin to enhance aqueous solubility.

Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a well-established excipient for increasing the solubility of poorly water-soluble drugs for parenteral administration. It forms a host-guest complex, encapsulating the hydrophobic drug molecule within its cavity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or 5% Dextrose in Water (D5W)

Equipment:

  • Analytical balance

  • Glass vials or flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Sterile syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Preparation of Cyclodextrin Solution:

    • Weigh the required amount of HP-β-CD. A common concentration to start with is 20-40% (w/v).

    • Dissolve the HP-β-CD in the appropriate volume of Sterile Water for Injection or D5W with stirring.

  • Complexation:

    • Slowly add the weighed this compound to the cyclodextrin solution while stirring.

    • Continue stirring at room temperature for several hours (e.g., 4-24 hours) to allow for complete complexation. The solution should become clear as the drug dissolves.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the solution. Since this compound is a weak base, adjusting the pH to a slightly acidic range (e.g., pH 4-5) with a biocompatible acid (e.g., HCl) can further enhance solubility.

  • Sterilization:

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Quality Control:

    • Visually inspect the final formulation for clarity and the absence of particulates.

    • Confirm the drug concentration via a validated analytical method.

Cyclodextrin_Protocol cluster_prep Preparation cluster_final Finalization A 1. Dissolve HP-β-CD in aqueous vehicle B 2. Add this compound A->B C 3. Stir for 4-24 hours for complexation B->C D 4. Optional: Adjust pH to 4-5 C->D E 5. Sterile filter (0.22 µm) D->E F 6. Visual inspection for clarity E->F G 7. Confirm concentration (e.g., HPLC) F->G

Caption: Cyclodextrin formulation workflow.

Protocol 3: Aqueous Suspension for Oral Administration

For higher doses where a solution is not feasible, an aqueous suspension can be prepared.

Rationale: A suspension allows for the administration of a higher dose of a poorly soluble drug. The inclusion of a suspending agent prevents settling, and a wetting agent ensures proper dispersion of the drug particles.

Materials:

  • This compound (micronized, if possible)

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC) or 0.5% w/v Methylcellulose)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Purified Water

Equipment:

  • Mortar and pestle

  • Homogenizer or magnetic stirrer

  • Graduated cylinders

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of the chosen suspending agent in purified water. This may require heating or vigorous stirring. Allow the solution to cool to room temperature.

    • Add the wetting agent (e.g., 0.1% Tween® 80) to the suspending vehicle and mix well.

  • Wetting the Drug:

    • Weigh the required amount of this compound.

    • In a mortar, add a small amount of the vehicle to the drug powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Preparation of Suspension:

    • Gradually add the remaining vehicle to the paste while continuously triturating or stirring to form a uniform suspension.

    • For larger volumes, a homogenizer can be used to ensure a fine, uniform dispersion.

  • Quality Control:

    • Visually inspect the suspension for uniformity and the absence of large agglomerates.

    • The suspension should be shaken well before each administration to ensure dose uniformity.

Stability Considerations

The chemical and physical stability of the prepared formulations should be assessed, especially if they are to be stored before use.

  • Chemical Stability: The degradation of this compound in the chosen vehicle over time should be monitored by a stability-indicating analytical method.

  • Physical Stability: For solutions, observe for any signs of precipitation. For suspensions, monitor for changes in particle size, crystal growth (caking), and ease of redispersion.

It is recommended to prepare formulations fresh for each study whenever possible. If storage is necessary, conduct a preliminary stability study at the intended storage temperature (e.g., 4°C or room temperature).

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. By systematically evaluating its physicochemical properties and employing rational formulation strategies such as co-solvents, cyclodextrin complexation, or aqueous suspensions, researchers can achieve the necessary exposure for meaningful preclinical studies. The protocols provided in this guide offer a robust starting point for this essential aspect of drug development. It is imperative to couple these formulation efforts with rigorous analytical characterization and stability assessments to ensure the delivery of a consistent and reliable dose form.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-pyridinyl)-4-pyrimidinamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yields. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Section 1: Understanding the Core Synthetic Strategies

The synthesis of this compound typically involves the formation of a crucial carbon-carbon (C-C) or carbon-nitrogen (C-N) bond. The two most prevalent and logical strategies are:

  • Palladium-Catalyzed Cross-Coupling: This is the most common approach, utilizing reactions like the Suzuki-Miyaura coupling to form the C-C bond between the pyrimidine and pyridine rings.

  • Nucleophilic Aromatic Substitution (SNAr): This strategy involves the displacement of a leaving group on one of the heterocyclic rings by a nucleophile from the other.

The choice of strategy dictates the starting materials and potential challenges. The diagram below illustrates these primary synthetic disconnections.

Synthetic_Routes cluster_0 Core Synthetic Strategies cluster_A Route A: Suzuki Coupling (C-C Bond Formation) cluster_B Route B: Buchwald-Hartwig Amination (C-N Bond Formation) Target This compound SM_A1 2-Chloro-4-pyrimidinamine SM_A1->Target Pd Catalyst, Base SM_A2 Pyridine-4-boronic acid SM_A2->Target SM_B1 4-Amino-2-(4-pyridinyl)pyrimidine (Requires prior C-C formation) SM_B2 2-Chloro-4-(4-pyridinyl)pyrimidine SM_B2->Target Pd Catalyst, Ligand, Base SM_B3 Ammonia Source SM_B3->Target caption Key synthetic routes to this compound.

Caption: Key synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Area 1: Low or No Product Formation

Q: My Suzuki-Miyaura coupling reaction shows no conversion. The starting materials are fully recovered. What are the most common culprits?

A: This is a classic issue in palladium-catalyzed reactions and usually points to one of three areas: catalyst deactivation, improper reaction setup, or poor reagent quality.

  • Causality: The catalytic cycle of the Suzuki reaction depends on maintaining the palladium catalyst in its active Pd(0) state.[1] Oxygen can oxidize Pd(0) to inactive Pd(II), halting the cycle before it even begins. Similarly, water and impurities in reagents can interfere with the catalyst or the boronic acid.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: The single most critical factor is the rigorous exclusion of oxygen. Ensure your reaction flask was properly flushed with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Degas your solvents thoroughly before use by sparging with inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Verify Catalyst and Reagent Quality:

      • Catalyst: Is your palladium catalyst old? Pd(PPh₃)₄, for instance, can degrade over time. It's best to use a freshly opened bottle or a catalyst stored correctly under an inert atmosphere.

      • Boronic Acid: Pyridineboronic acids can be prone to decomposition. Check the purity of your pyridine-4-boronic acid. Consider running a quick ¹H NMR to ensure it hasn't degraded.

      • Base: The base is not just a proton scavenger; it is crucial for activating the boronic acid.[2] Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. If it's an older bottle, it may have absorbed atmospheric moisture. Dry it in an oven before use.

    • Check Temperature: While many Suzuki couplings run well at temperatures between 80-110 °C, the optimal temperature can be substrate-dependent. If you are running the reaction at a lower temperature, a modest increase might be necessary to initiate the catalytic cycle.

Q: I'm attempting a Buchwald-Hartwig amination to install the amino group, but the reaction is sluggish and gives low yields. How can I improve this?

A: Buchwald-Hartwig aminations are powerful but highly sensitive to the choice of ligand, base, and solvent.[3][4] A "one-size-fits-all" condition rarely works perfectly.

  • Causality: The ligand's role is to stabilize the palladium center, facilitate oxidative addition into the C-Cl bond, and promote the final reductive elimination step to form the C-N bond.[5] The steric and electronic properties of the ligand are paramount. Electron-rich, bulky phosphine ligands are often required for coupling with electron-rich heteroaryl chlorides.

  • Troubleshooting Steps:

    • Ligand Screening: If you are using a generic ligand like PPh₃, it is likely not suitable. For this type of transformation, consider specialized Buchwald-Hartwig ligands. Xantphos is a common and effective choice for arylations of aminopyrimidines.[4] Other options include bulky biaryl phosphine ligands.

    • Base Selection: The strength of the base is critical. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in these reactions.[4] If it is failing, other strong bases like LHMDS or K₃PO₄ could be trialed.

    • Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene and dioxane are standard choices. Ensure they are freshly distilled or from a solvent purification system.

Troubleshooting_Workflow cluster_outcomes Analysis Outcomes cluster_solutions Potential Solutions Start Reaction Failed (Low/No Yield) CheckTLC Analyze Crude Reaction (TLC, LC-MS) Start->CheckTLC SM_Present Starting Material Unchanged CheckTLC->SM_Present Outcome 1 Complex_Mix Complex Mixture/ Side Products CheckTLC->Complex_Mix Outcome 2 Product_Degraded Product Formed, Then Degraded CheckTLC->Product_Degraded Outcome 3 Sol_Catalyst 1. Check Catalyst Activity 2. Ensure Inert Atmosphere 3. Verify Reagent Purity SM_Present->Sol_Catalyst Sol_SideRxn 1. Lower Temperature 2. Change Base/Solvent 3. Optimize Stoichiometry Complex_Mix->Sol_SideRxn Sol_Degrade 1. Reduce Reaction Time 2. Lower Temperature 3. Check Product Stability Product_Degraded->Sol_Degrade caption A logical workflow for troubleshooting failed reactions.

Caption: A logical workflow for troubleshooting failed reactions.

Problem Area 2: Complex Product Mixture & Side Reactions

Q: My reaction produces the desired product, but it's contaminated with significant byproducts, making purification difficult. What are these impurities likely to be?

A: In Suzuki couplings, the most common side product is the homocoupling of the boronic acid to form 4,4'-bipyridine. In other cases, you might see debromination/dechlorination of the starting material or formation of regioisomers.

  • Causality:

    • Homocoupling: This occurs when two molecules of the boronic acid react with each other. It is often promoted by the presence of oxygen or excessively high temperatures.

    • Dehalogenation: This side reaction reduces the halide starting material (e.g., 2-chloro-4-pyrimidinamine) to the corresponding C-H bond (4-pyrimidinamine). It can be caused by certain catalyst/ligand combinations or impurities in the reaction.

    • Isomerization/Regioselectivity: If using a di- or tri-substituted pyrimidine, reaction at an undesired position can occur. For instance, with 2,4-dichloropyrimidine, amination can sometimes yield a mixture of C2 and C4 substituted products, although the C4 position is generally more reactive.[6]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive homocoupling.

    • Optimize Temperature: High temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C and monitor by TLC/LC-MS).

    • Screen Bases: A less reactive base might minimize side reactions. For example, if a strong base like Cs₂CO₃ is causing issues, switching to a milder base like K₂CO₃ or K₃PO₄ could be beneficial.[2][7]

Section 3: Frequently Asked Questions (FAQs)

Q: For a Suzuki coupling, how important is the choice of catalyst, base, and solvent?

A: These three components are a tightly linked system, and their optimization is key to achieving high yields.

ComponentRole & Common ChoicesImpact on Yield
Catalyst Facilitates the C-C bond formation. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a ligand.[1]The choice of catalyst and ligand directly impacts efficiency. For heteroaromatic substrates, specialized ligands often outperform generic ones.
Base Activates the boronic acid and neutralizes the acid formed. Choices range from mild (K₂CO₃) to strong (Cs₂CO₃, K₃PO₄).[7]A base that is too weak may result in no reaction, while one that is too strong can cause side reactions like boronic acid decomposition.
Solvent Solubilizes reagents and affects reaction kinetics. Common choices are mixtures like 1,4-dioxane/H₂O, Toluene/EtOH, or DMF.[1][8]The solvent system must be able to dissolve both the organic and inorganic components to facilitate the reaction. The presence of water is often necessary for the transmetalation step.

Q: Can I use microwave irradiation to speed up my reaction?

A: Absolutely. Microwave-assisted synthesis has become a key technology for optimizing cross-coupling reactions. It offers significant advantages over conventional heating, including drastically reduced reaction times (minutes instead of hours), improved yields, and enhanced reproducibility.[1][8] If you have access to a microwave reactor, it is highly recommended for screening conditions and for production-scale synthesis.

Q: My final product is difficult to purify by column chromatography. Are there any tips?

A: The pyridine and pyrimidine nitrogens in your product make it quite polar and potentially basic, which can lead to tailing on silica gel.

  • Add a Modifier: Try adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (using a solvent system saturated with NH₃) to your eluent. This will neutralize the acidic sites on the silica gel and prevent your basic product from sticking, resulting in sharper peaks.

  • Alternative Stationary Phases: If silica is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Crystallization: If the crude product is reasonably pure, crystallization is an excellent alternative. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one in which your product is soluble when hot but sparingly soluble when cold.

Section 4: Optimized Experimental Protocol (Example)

This section provides a robust, step-by-step protocol for the synthesis of this compound via a microwave-assisted Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki Coupling

Suzuki_Protocol A 1. Reagent Preparation - Add 2-chloro-4-pyrimidinamine,  pyridine-4-boronic acid (1.2 eq),  and K2CO3 (3.0 eq) to vial. B 2. Catalyst Addition - Add Pd(PPh3)4 (3 mol%)  to the vial. A->B C 3. Solvent & Degassing - Add degassed 1,4-dioxane/H2O (4:1). - Seal vial and purge with Argon. B->C D 4. Microwave Irradiation - Heat to 120 °C for 20 minutes  with stirring. C->D E 5. Work-up - Cool, dilute with EtOAc. - Filter through Celite®. D->E F 6. Extraction & Purification - Wash with brine. - Dry organic layer (Na2SO4). - Concentrate and purify by column chromatography. E->F caption Workflow for a microwave-assisted Suzuki protocol.

Caption: Workflow for a microwave-assisted Suzuki protocol.

Materials:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
2-Chloro-4-pyrimidinamine129.551.0130 mg1.0
Pyridine-4-boronic acid122.921.2148 mg1.2
Pd(PPh₃)₄1155.560.0335 mg0.03
K₂CO₃ (anhydrous)138.213.0415 mg3.0
1,4-Dioxane (degassed)--4.0 mL-
H₂O (degassed)--1.0 mL-

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-chloro-4-pyrimidinamine (130 mg, 1.0 mmol), pyridine-4-boronic acid (148 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add 5 mL of the degassed 1,4-dioxane and water (4:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel, diluting with ethyl acetate (20 mL).

  • Wash the organic layer with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of Dichloromethane to 95:5 DCM/Methanol + 0.5% Triethylamine) to obtain the desired product.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridinyl Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridinyl pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing pyridinyl pyrimidines?

There are two main approaches to synthesizing the pyridinyl pyrimidine scaffold:

  • Late-Stage Cross-Coupling: This is the most common and versatile strategy. It involves connecting a pre-functionalized pyridine ring with a pre-functionalized pyrimidine ring using a palladium-catalyzed cross-coupling reaction. The choice of reaction depends on the desired bond:

    • For C-C bond formation: The Suzuki-Miyaura coupling is the workhorse reaction, typically coupling a pyridinylboronic acid (or ester) with a halopyrimidine, or vice-versa.[1][2]

    • For C-N bond formation: The Buchwald-Hartwig amination is used to couple an aminopyridine with a halopyrimidine, or a halopyridine with an aminopyrimidine.[3][4]

  • Ring System Construction: This approach involves building the pyrimidine ring onto a pyridine-containing starting material. Methods like the Biginelli or Pinner syntheses can be adapted for this purpose, often involving the condensation of a pyridine-substituted β-dicarbonyl compound with urea, thiourea, or an amidine.[5][6] This strategy is generally less flexible for exploring diverse substitution patterns compared to late-stage coupling.

Q2: I need to make a C-N bond between my rings. How do I decide whether to use an aminopyridine and a halopyrimidine, or a halopyridine and an aminopyrimidine in a Buchwald-Hartwig reaction?

The decision rests on several factors, primarily the commercial availability, stability, and electronic properties of the starting materials.

  • Reactivity: The oxidative addition step of the catalytic cycle is typically more facile with electron-deficient aryl halides. Therefore, a chloropyrimidine (electron-deficient due to the two nitrogen atoms) will often react more readily than a chloropyridine.

  • Substrate Scope: Consider the amine's volatility and nucleophilicity. Coupling volatile amines can require specialized setups like sealed tubes.[7]

  • Availability: The most decisive factor is often the cost and availability of the functionalized starting materials. Perform a thorough search of chemical suppliers for the required halo- and amino-substituted heterocycles before committing to a synthetic route.

Q3: For a Suzuki coupling, is it better to use a pyridinylboronic acid or a pyridinylboronic ester (e.g., pinacol ester)?

For challenging couplings, especially those prone to low yields, using a pyridinylboronic ester is highly recommended . While boronic acids are common, they are susceptible to several side reactions that can derail the synthesis.[8]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often residual water), which removes the boronic acid from the catalytic cycle. Pyridineboronic acids are particularly prone to this.[9][10]

  • Homocoupling: The boronic acid can couple with itself to form a bipyridine byproduct, a reaction often exacerbated by the presence of oxygen.[9]

Boronic esters, such as pinacol or MIDA esters, are more stable and less prone to these side reactions. They are thought to act as "slow-release" sources of the active boronic acid under the reaction conditions, maintaining a low, steady concentration that favors the desired cross-coupling over undesired pathways.[1][11][12]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forging the C-C bond between pyridine and pyrimidine rings. However, the nitrogen atoms in these heterocycles can introduce specific challenges.

Q: My Suzuki reaction is failing or giving very low yield. What are the most common causes and how do I fix them?

A failed Suzuki coupling with these substrates can almost always be traced back to one of four areas: the catalyst system, reagent quality, the presence of oxygen, or the reaction conditions.

Troubleshooting Workflow

Here is a logical workflow to diagnose the issue:

Suzuki_Troubleshooting start Low/No Yield reagent_check Reagent Quality Check start->reagent_check 1st catalyst_check Catalyst System Check start->catalyst_check 2nd conditions_check Reaction Conditions Check start->conditions_check 3rd oxygen_check Oxygen Exclusion start->oxygen_check 4th sol_boronic Use Boronate Ester (Pinacol, MIDA) reagent_check->sol_boronic Boronic Acid Issue? sol_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_check->sol_ligand Ligand Issue? sol_base Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene) conditions_check->sol_base Base/Solvent Issue? sol_degas Use Freeze-Pump-Thaw Sparge with Argon oxygen_check->sol_degas Degassing Issue? solution Product! sol_boronic->solution sol_ligand->solution sol_base->solution sol_degas->solution

Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.

Detailed Breakdown:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[9][10]

    • The Fix: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands promote the desired catalytic steps and can prevent inhibitory substrate binding.

  • Poor Reagent Quality (The Boronic Acid/Ester): As discussed in the FAQ, boronic acids can degrade on the shelf or in the reaction via protodeboronation.[8][13]

    • The Fix: If you suspect your boronic acid is the problem, switch to a more stable boronate ester (pinacol or MIDA).[10] Always use high-purity reagents and ensure your base is anhydrous and finely ground.[9]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. This also promotes the homocoupling of your boronic acid.[9]

    • The Fix: This is non-negotiable. Your solvents must be rigorously degassed before use. This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or, more effectively, by using several freeze-pump-thaw cycles. The reaction should be run under a positive pressure of inert gas from start to finish.[9]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step. The solvent affects solubility and reactivity.

    • The Fix: Weak bases are often insufficient. Stronger, anhydrous inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally required.[9] Common solvents include 1,4-dioxane or toluene, often with a small amount of water.[13] If one combination fails, screen others.

Q: I'm seeing a byproduct with a mass corresponding to two of my boronic acid partners coupled together. What is it and how do I stop it?

This is homocoupling , a classic Suzuki side reaction. It occurs when the palladium catalyst mediates the coupling of two boronic acid molecules instead of the desired cross-coupling.

  • Primary Cause: The presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation events with the boronic acid, leading to homocoupling.[9]

  • Mitigation Strategies:

    • Strict Oxygen Exclusion: As detailed above, this is the most critical factor. Improve your degassing technique.

    • Control Stoichiometry: While a slight excess of the boronic partner (1.1-1.3 equivalents) is common, a large excess can favor homocoupling. Optimize this ratio.

    • Use a Boronate Ester: The slow release of the boronic acid from an ester can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[8][11]

Parameter Screening Table for Suzuki-Miyaura Optimization
ParameterInitial ConditionAlternative 1Alternative 2Rationale & Key Insights
Pd Precatalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃Pd(PPh₃)₄ is convenient but can be sluggish. Pd₂(dba)₃ requires a separate ligand. Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings.[13]
Ligand (none)SPhosXPhosCrucial for success. PPh₃ is often insufficient. Bulky, electron-rich Buchwald ligands (SPhos, XPhos) accelerate the reaction and prevent catalyst inhibition by the pyridine nitrogen.[9][10]
Base Na₂CO₃K₃PO₄Cs₂CO₃Must be strong and anhydrous. K₃PO₄ and Cs₂CO₃ are generally more effective than carbonates for these challenging substrates. Ensure the base is a fine, dry powder.[9]
Solvent Toluene/H₂O1,4-Dioxane/H₂OMeCN/H₂ODioxane is an excellent solvent for Suzuki reactions. The choice often depends on the solubility of the specific substrates. Ensure solvents are rigorously degassed.[13]
Boron Source Boronic AcidPinacol Boronate EsterMIDA BoronateEsters provide enhanced stability against protodeboronation and can minimize homocoupling by slowly releasing the active boronic acid.[1][10]

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is essential for creating C-N linkages, but like the Suzuki coupling, it requires careful optimization of the catalyst system and conditions.[14]

Q: My Buchwald-Hartwig amination is not working. What should I investigate?

The troubleshooting process is similar to the Suzuki reaction, focusing on the catalyst, base, and reaction setup. However, the nature of the amine adds another layer of complexity.

Buchwald_Workflow cluster_params Key Reaction Parameters cluster_problems Common Failure Modes cluster_solutions Optimization Strategy Ligand Ligand Selection Bulky & Electron-Rich Xantphos, XPhos, BrettPhos NoRxn {No Reaction | {Catalyst Inhibition | Poor Base Strength | Low Temperature}} Ligand->NoRxn Base Base Selection Strong, Non-nucleophilic NaOtBu, LHMDS, K3PO4 Base->NoRxn Solvent Solvent Choice Aprotic, High-Boiling Toluene, Dioxane LowYield {Low Yield | {Side Reactions | Incomplete Conversion | Catalyst Decomposition}} Solvent->LowYield Optimize {Systematic Optimization | {Screen Ligands & Bases | Increase Temperature | Check Reagent Purity}} NoRxn->Optimize LowYield->Optimize

References

overcoming solubility issues with 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-pyridinyl)-4-pyrimidinamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document is designed to provide researchers and formulation scientists with a comprehensive understanding of the solubility challenges associated with this compound and to offer practical, step-by-step strategies for overcoming them. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

This compound (CAS No: 61310-29-0) is a heterocyclic molecule containing both a pyridine and a pyrimidine ring system.[1][2] Such structures are common in medicinal chemistry, often targeting kinases and other enzymes. The compound's flat, aromatic structure and crystalline nature contribute to low aqueous solubility, a significant hurdle in drug development.[3] Poor solubility can lead to low and variable bioavailability, hindering the transition from promising in-vitro results to effective in-vivo studies.[3][4]

Physicochemical Properties of this compound
Molecular Formula C₉H₈N₄[1][2]
Molecular Weight 172.19 g/mol [1][2]
Predicted XLogP3-AA 0.4[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
General Appearance Crystalline powder/solid[5][6]
Aqueous Solubility Predicted to be low; 4-Aminopyrimidine is slightly soluble in water.[5][7]

This table summarizes key properties influencing the compound's behavior in solution.

Q2: My compound won't dissolve in aqueous buffers. What is the fundamental reason for this?

The poor aqueous solubility of this compound stems from its molecular structure. The molecule possesses several nitrogen atoms within its aromatic rings, which are basic and can be protonated.

  • The Pyrimidine Ring: The 4-aminopyrimidine moiety has a pKa of approximately 5.7.[5][6][8]

  • The Pyridine Ring: The pKa of a simple pyridine is around 5.2, but this value is influenced by substituents.

At neutral pH (around 7), a significant portion of the molecules will be in their neutral, un-ionized state. This uncharged form is less interactive with polar water molecules and prefers to remain in its stable crystal lattice, resulting in low solubility. To achieve dissolution, we must overcome the lattice energy of the solid and establish favorable interactions between the solute and the solvent.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a logical workflow for tackling solubility issues, from initial screening to advanced formulation.

Workflow for Solubility Enhancement

G start Start: Poor Aqueous Solubility ph_mod Strategy 1: pH Modification start->ph_mod decision1 Is pH modification sufficient? ph_mod->decision1 Assess pH-Solubility Profile cosolvent Strategy 2: Co-solvency decision2 Is co-solvent system viable for the study? cosolvent->decision2 Screen Co-solvents (e.g., PEG 400, DMSO) complexation Strategy 3: Complexation decision3 Is complexation effective? complexation->decision3 Phase Solubility Study w/ Cyclodextrins surfactant Strategy 4: Surfactants advanced Consider Advanced Formulations (e.g., Solid Dispersions) surfactant->advanced If still insufficient, or for specific needs decision1->cosolvent No success Proceed with Formulation decision1->success Yes decision2->complexation No/Toxicity Concerns decision2->success Yes decision3->surfactant No decision3->success Yes G cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Drug Poorly Soluble Drug (Guest) Water Water Molecules CD Cyclodextrin (Host) Drug->CD Hydrophobic Interaction Complex Soluble Inclusion Complex CD->Complex Water2 Water Molecules

References

Technical Support Center: Synthesis of 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-pyridinyl)-4-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecule.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. Two of the most common and effective methods are:

  • Route A: Condensation of an Enaminone with Guanidine. This convergent approach involves the reaction of a pre-formed enaminone, (2E)-3-(dimethylamino)-1-(4-pyridinyl)-2-propen-1-one, with guanidine to form the pyrimidine ring.

  • Route B: Palladium-Catalyzed Suzuki Cross-Coupling. This method utilizes a Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine, such as 2-chloro-4-pyrimidinamine, and a pyridine-containing boronic acid or its ester derivative.

Both routes are effective but come with their own set of potential side reactions and challenges. This guide will address the most common issues for each route in a question-and-answer format.

Route A: Enaminone Condensation with Guanidine - Troubleshooting Guide

This synthetic route is popular due to its convergent nature. However, careful control of reaction conditions is crucial to avoid the formation of byproducts.

FAQ 1: I am observing a low yield of my desired this compound, and my reaction mixture contains a significant amount of unreacted starting materials. What are the potential causes and how can I improve the conversion?

Low conversion in this condensation reaction is a common issue and can often be attributed to several factors.

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: The cyclization and subsequent aromatization to form the pyrimidine ring require a certain activation energy. If the reaction temperature is too low, the reaction may proceed very slowly or not at all.

    • Troubleshooting: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For many pyrimidine syntheses, refluxing in a suitable solvent like ethanol or isopropanol is effective.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of your reactants and the overall reaction rate.

    • Troubleshooting: If you are using a non-polar solvent, consider switching to a more polar protic solvent like ethanol or a polar aprotic solvent like Dimethylformamide (DMF). Some reactions have also been shown to benefit from solvent-free conditions, which can be explored if a standard solvent system is not yielding good results.[2]

  • Purity of Guanidine: Guanidine can be hygroscopic and may contain impurities that can hinder the reaction.

    • Troubleshooting: Ensure you are using high-purity, anhydrous guanidine. If necessary, consider preparing a fresh solution of guanidine from its hydrochloride or nitrate salt by reacting it with a strong base like sodium methoxide.

  • Decomposition of the Enaminone: Enaminones can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of the corresponding diketone and amine.[3]

    • Troubleshooting: Ensure your reaction conditions are not overly acidic or basic before the intended reaction with guanidine. The pH of the reaction mixture should be carefully controlled.

FAQ 2: My main product is contaminated with a significant byproduct that has a similar polarity, making purification difficult. What could this side product be?

The most likely culprit in this scenario is the formation of a Michael addition product.

Side Reaction: Michael Addition of Guanidine

Guanidine is a strong nucleophile and can add to the β-carbon of the enaminone in a Michael fashion without subsequent cyclization to form the pyrimidine ring. This results in an open-chain adduct that can be difficult to separate from the desired product.

Troubleshooting and Mitigation:

  • Reaction Conditions: The formation of the Michael adduct is often favored at lower temperatures. Ensuring the reaction is heated sufficiently can promote the desired cyclization and dehydration, leading to the formation of the pyrimidine ring.

  • Choice of Base: The type and amount of base used can influence the outcome. A strong, non-nucleophilic base is often preferred to deprotonate the guanidine and facilitate the cyclization.

  • Purification Strategy: If the Michael adduct is formed, careful column chromatography with a gradient elution system may be necessary for separation. Alternatively, recrystallization from a suitable solvent system could be effective in isolating the desired product.

Experimental Protocol: Synthesis of this compound via Enaminone Route

Materials:

  • (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one

  • Guanidine hydrochloride

  • Sodium methoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Add (2E)-3-(dimethylamino)-1-(4-pyridinyl)-2-propen-1-one (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Route B: Suzuki Cross-Coupling - Troubleshooting Guide

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, but it is not without its potential pitfalls, especially when working with heteroaromatic substrates.

FAQ 1: I am observing a significant amount of a homocoupled byproduct of my pyridineboronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form 4,4'-bipyridine is a common side reaction in Suzuki couplings.

Possible Causes and Solutions:

  • Presence of Oxygen: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[4]

    • Troubleshooting: It is crucial to thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. The reaction should be carried out under a strict inert atmosphere.

  • Base Selection: The choice of base can influence the rate of homocoupling. Stronger bases can sometimes accelerate this side reaction.

    • Troubleshooting: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of potassium acetate (KOAc) has also been reported to minimize homocoupling in some cases.

  • Palladium(II) Precatalysts: The use of Pd(II) precatalysts can sometimes lead to an increase in homocoupling.[4]

    • Troubleshooting: Using a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that readily generates the active Pd(0) species can help to minimize this side reaction.

FAQ 2: My reaction is sluggish, and I am seeing a significant amount of dehalogenated pyrimidine byproduct. What is causing this and how can I fix it?

Dehalogenation of the 2-chloro-4-aminopyrimidine to form 4-aminopyrimidine is another common side reaction.

Possible Causes and Solutions:

  • Source of Hydride: The hydride source for dehalogenation can be impurities in the solvent or reagents, or it can arise from side reactions of the solvent or base.

    • Troubleshooting: Use high-purity, anhydrous solvents and reagents. Ensure the base is not promoting hydride formation.

  • Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation relative to the desired cross-coupling.

    • Troubleshooting: Bulky, electron-rich ligands often favor the desired reductive elimination step over side reactions. Consider screening different phosphine ligands, such as those from the Buchwald or Fu labs, which are known to be effective for challenging cross-coupling reactions.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.

    • Troubleshooting: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.

FAQ 3: I am observing the formation of pyridine as a byproduct. What is the source of this impurity?

The formation of pyridine is likely due to the protodeboronation of your 4-pyridinylboronic acid.

Side Reaction: Protodeboronation

Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene (in this case, pyridine) and boric acid.[4]

Troubleshooting and Mitigation:

  • Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.

    • Troubleshooting: Use a carefully controlled amount of water in your solvent system. Anhydrous conditions with a fluoride source (e.g., CsF) can also be an effective strategy to avoid this side reaction.

  • Base Strength: Strong bases can accelerate protodeboronation.

    • Troubleshooting: Use a milder base such as K₂CO₃ or K₃PO₄.

  • Boronic Acid Stability: Heteroaryl boronic acids can be less stable than their aryl counterparts.

    • Troubleshooting: Consider using a more stable boronic acid derivative, such as a pinacol ester (boronate ester), which is generally more resistant to protodeboronation.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

Materials:

  • 2-Chloro-4-aminopyrimidine

  • 4-Pyridinylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable Pd(II) precatalyst with a phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add 2-chloro-4-aminopyrimidine (1.0 equivalent), 4-pyridinylboronic acid (1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Degas the solvent mixture (e.g., 1,4-dioxane:water, 4:1) by bubbling with an inert gas for at least 30 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

General Troubleshooting and Analysis

FAQ: How can I effectively monitor my reaction and identify the side products?

Analytical Techniques:

A combination of analytical techniques is essential for monitoring reaction progress and identifying impurities.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate or UV light) can help visualize different spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of the components in your reaction mixture, which is invaluable for identifying unknown byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and for characterizing the structure of isolated impurities.[6][7]

Data Summary: Common Side Products and Their Characteristics
Synthetic Route Side Product Likely Cause Analytical Signature (LC-MS) Mitigation Strategy
Enaminone Michael AdductIncomplete cyclization, low temperatureM+H⁺ corresponding to enaminone + guanidineIncrease reaction temperature, optimize base
Enaminone Hydrolyzed EnaminonePresence of acid or excess baseM+H⁺ of 4-acetylpyridineControl pH, use anhydrous conditions
Suzuki Coupling 4,4'-BipyridineOxygen in reaction, strong baseM+H⁺ of 157.08Degas reagents thoroughly, use milder base
Suzuki Coupling 4-AminopyrimidineHydride source, high temperatureM+H⁺ of 96.06Use anhydrous solvents, lower temperature
Suzuki Coupling PyridineExcess water, strong baseM+H⁺ of 80.05Control water content, use boronate ester

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of this compound via Enaminone Route

Enaminone_Route Enaminone (2E)-3-(dimethylamino)-1- (4-pyridinyl)-2-propen-1-one Intermediate Cyclization Intermediate Enaminone->Intermediate + Guanidine (Nucleophilic Attack) Michael_Adduct Michael Adduct (Side Product) Enaminone->Michael_Adduct + Guanidine (1,4-Addition) Guanidine Guanidine Guanidine->Intermediate Guanidine->Michael_Adduct Product This compound Intermediate->Product Dehydration & Aromatization

Caption: Reaction pathway for the synthesis via the enaminone route.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Homocoupling Homocoupling Observed? Check_Inert->Homocoupling Check_Base Evaluate Base (Strength & Stoichiometry) Dehalogenation Dehalogenation Observed? Check_Base->Dehalogenation Check_Ligand Screen Phosphine Ligands Protodeboronation Protodeboronation Observed? Check_Ligand->Protodeboronation Check_Temp Optimize Reaction Temperature Homocoupling->Check_Base No Solution1 Use Milder Base (K2CO3) Thoroughly Degas Homocoupling->Solution1 Yes Dehalogenation->Check_Ligand No Solution2 Use Bulky, E-rich Ligand Lower Temperature Dehalogenation->Solution2 Yes Protodeboronation->Check_Temp No Solution3 Use Boronate Ester Control Water Content Protodeboronation->Solution3 Yes

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling synthesis.

References

Technical Support Center: Purification of 2,4-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Conundrum

2,4-Disubstituted pyrimidines are a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is often accompanied by significant purification challenges that can create bottlenecks in the development pipeline. The inherent physicochemical properties of these molecules—such as high polarity, the presence of multiple hydrogen bond donors/acceptors, and the frequent formation of hard-to-separate regioisomers—demand more than routine purification protocols.[4][5]

This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls associated with the purification of 2,4-disubstituted pyrimidines.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 2,4-disubstituted pyrimidines in a practical question-and-answer format.

Chromatography Challenges
Q1: My 2,4-disubstituted pyrimidine streaks badly or shows poor retention on my silica gel column. What's happening?

A1: This is a classic problem stemming from the high polarity of many pyrimidine derivatives. The nitrogen atoms in the pyrimidine ring, along with polar substituents (e.g., amines, hydroxyls), can interact very strongly with the acidic silanol groups on the surface of silica gel. This leads to issues like:

  • Streaking (Tailing): The compound moves unevenly down the column, resulting in broad, elongated spots on TLC and poor peak shape in column chromatography.

  • Irreversible Binding: In some cases, the compound may bind so strongly that it cannot be eluted from the column, leading to low recovery.[6]

  • Poor Retention in Reverse-Phase (RP) HPLC: Conversely, these polar compounds may have minimal interaction with non-polar C18 columns, eluting in or near the solvent front.[4]

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) to your mobile phase. This deactivates the acidic silica sites, preventing strong, non-specific binding and improving peak shape.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Can be an excellent alternative to silica for basic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the preferred method for highly polar compounds. It uses a polar stationary phase (like silica or amide-bonded phases) with a mobile phase high in organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[4]

  • For RP-HPLC: Use a polar-endcapped or polar-embedded column designed to provide better retention for polar analytes.[4]

Q2: I've synthesized a 2-amino-4-chloropyrimidine, but I have a persistent impurity with a very similar Rf on TLC. How can I separate them?

A2: You are almost certainly dealing with the 4-amino-2-chloro regioisomer. Nucleophilic substitution reactions on 2,4-dichloropyrimidines often yield a mixture of both isomers, and their similar polarity and structure make them notoriously difficult to separate by standard chromatography.[5][7]

Strategies for Regioisomer Separation:

  • Optimize Column Chromatography: While challenging, separation is sometimes possible with careful optimization. Use a long column with a shallow solvent gradient. Experiment with different solvent systems; sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity enough to achieve separation.[8]

  • Preparative HPLC: This is often the most reliable method for separating stubborn isomers. Both normal-phase and reverse-phase methods can be effective.[9][10]

  • pH-Based Extraction: If the pKa values of the two isomers are sufficiently different, you may be able to use a carefully buffered aqueous solution to selectively extract one isomer into the aqueous phase from an organic solvent.

  • Derivatization: If the isomers have different reactive functional groups (e.g., a primary amine vs. a secondary amine), you can selectively protect one, purify the derivatized compound, and then deprotect it. This is a multi-step solution but can be very effective.[8]

  • Selective Crystallization: Sometimes, one regioisomer will crystallize preferentially from a specific solvent system, leaving the other in the mother liquor.[5] This requires screening various solvents and conditions.

Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the appropriate purification method for your 2,4-disubstituted pyrimidine.

G start Crude Product Mixture check_purity Assess Purity & Complexity (TLC, LCMS, NMR) start->check_purity is_solid Is the major component a solid? check_purity->is_solid High Purity (>85%) Simple Mixture is_separable Good separation on TLC? check_purity->is_separable Low Purity (<85%) Complex Mixture try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_solid->is_separable No / Oily cryst_ok Is it pure? try_cryst->cryst_ok cryst_ok->is_separable No, impurities remain final_product Pure Product cryst_ok->final_product Yes flash_chrom Perform Flash Column Chromatography is_separable->flash_chrom Yes (ΔRf > 0.1) isomers Are regioisomers present? is_separable->isomers No (ΔRf < 0.1) flash_chrom->final_product isomers->flash_chrom No prep_hplc Use Preparative HPLC (NP or RP) isomers->prep_hplc Yes prep_hplc->final_product

Caption: Decision workflow for purification method selection.

Crystallization Challenges
Q3: My compound is a solid, but it refuses to crystallize from any common solvent. What are my options?

A3: Crystallization failure is common, especially with highly polar molecules that are either too soluble ("oiling out") or poorly soluble in everything.

Troubleshooting Steps:

  • Systematic Solvent Screening: Don't just try random solvents. Test solubility in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, water). The ideal single solvent is one where your compound is sparingly soluble at room temperature but fully soluble when hot.

  • Use an Anti-Solvent System: This is a powerful technique for compounds that are highly soluble.

    • Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in easily, like DMF, DMSO, or methanol).[11]

    • Slowly add a miscible "anti-solvent" (one where your compound is insoluble, like water, hexane, or diethyl ether) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly. Crystals should form at the interface of solubility.

  • Vapor Diffusion: This method is excellent for growing high-quality crystals from small amounts of material.

    • Dissolve your compound in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane or methanol) in a small vial.

    • Place this open vial inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" (e.g., hexane or diethyl ether).

    • Over time, the anti-solvent vapor will slowly diffuse into the vial, gradually decreasing the solubility of your compound and inducing crystallization. A researcher successfully used DMF/DCM vapor diffusion for a poorly soluble pyrimidinone.[11]

  • Remove Amorphous Inhibitors: If your crude material contains gummy, amorphous impurities, they can inhibit crystallization. Try a quick filtration through a small plug of silica gel or activated charcoal first to remove baseline impurities.[4]

Special Topics
Q4: Could tautomerism be affecting my purification and analysis?

A4: Absolutely. Tautomerism, the migration of a proton, is common in pyrimidines, particularly those with hydroxyl or amino groups at the 2- and 4-positions (e.g., keto-enol or amino-imino tautomerism).[12][13] This can have several consequences:

  • Multiple Species in Solution: Your "single" compound might exist as a mixture of tautomers in equilibrium in your chromatography solvent or NMR solvent. This can lead to broadened peaks or even the appearance of multiple distinct peaks for a single compound, complicating analysis.[14][15]

  • Altered Polarity: Different tautomers can have different polarities. For example, a keto tautomer is typically more polar than its enol counterpart. The equilibrium can be solvent-dependent, meaning the compound's chromatographic behavior can change unpredictably with different mobile phases.[16]

  • pH Sensitivity: The tautomeric equilibrium is often pH-dependent. This is why adding modifiers (acid or base) to the mobile phase can sometimes dramatically improve peak shape—it pushes the equilibrium to favor a single tautomeric form.

What to do:

  • Be Aware: Recognize that if your 2,4-disubstituted pyrimidine has labile protons, tautomerism is possible.

  • Use Buffered Mobile Phases: For HPLC, using a mobile phase with a controlled pH can help ensure that your compound exists as a single, consistent species, leading to sharper, more reproducible peaks.

  • NMR Analysis: Be aware that multiple sets of peaks in an NMR spectrum may not indicate an impurity but rather the presence of tautomers in slow exchange on the NMR timescale.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Optimized Flash Column Chromatography for Polar Pyrimidines

This protocol incorporates best practices for purifying polar, basic pyrimidine derivatives on silica gel.

1. Preparation:

  • TLC Analysis: Screen for an optimal solvent system. Start with standard systems (Ethyl Acetate/Hexane, Dichloromethane/Methanol) and aim for an Rf of ~0.2-0.3 for your target compound.
  • Mobile Phase Modification: If tailing is observed on the TLC plate, add 0.5% triethylamine (TEA) or 0.5% ammonium hydroxide to the chosen solvent system. Re-run the TLC to confirm improved spot shape.
  • Slurry Preparation: Dry-load your crude sample for best results. Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

2. Column Packing & Running:

  • Pack a glass column with silica gel using your modified mobile phase.
  • Carefully add your dry-loaded sample to the top of the column bed.
  • Begin elution with the chosen mobile phase, collecting fractions.
  • Monitor the elution by TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure. Remember that triethylamine is relatively high-boiling and may require a high vacuum or co-evaporation with a solvent like toluene to remove completely.

Table 1: Recommended Starting Solvent Systems for TLC Screening

Compound PolarityPrimary SystemSecondary SystemModifier (if needed)
Low to MediumEthyl Acetate / HexanesDiethyl Ether / Hexanes0.5% Triethylamine
Medium to HighDichloromethane / MethanolChloroform / Acetone0.5% Triethylamine
Very HighAcetonitrile / Water (HILIC)Dichloromethane / 7N NH₃ in MeOH0.1% Formic Acid (for HILIC)
Protocol 2: Purification by Anti-Solvent Crystallization

This method is ideal when your product is highly soluble in one solvent but insoluble in another.

1. Solvent Selection:

  • Identify a "good" solvent in which your compound is very soluble (e.g., Methanol, DMF, THF).
  • Identify a miscible "anti-solvent" in which your compound is insoluble (e.g., Water, Hexane, Diethyl Ether).

2. Procedure:

  • In a clean flask, dissolve the crude product in the minimum required volume of the hot "good" solvent to achieve full dissolution.
  • While the solution is still warm and stirring, add the "anti-solvent" dropwise using a pipette or dropping funnel.
  • Continue adding until you observe persistent cloudiness (precipitation). This is the point of supersaturation.
  • Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
  • Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can later place it in an ice bath or freezer.[4]
  • Collect the resulting crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
  • Dry the purified crystals under vacuum.

Diagram: Troubleshooting Poor Chromatographic Separation

This diagram provides a logical path for addressing poor separation during column chromatography.

G start Poor Separation Observed (Co-elution / Overlap) q1 Is there peak tailing? start->q1 a1 Add 0.5% TEA or NH4OH to mobile phase q1->a1 Yes q2 Are Rf values very close (<0.1)? q1->q2 No a1->q2 a2 Change solvent system (e.g., EtOAc/Hex to DCM/MeOH) q2->a2 Yes end Improved Separation q2->end No q3 Still no separation? a2->q3 a3 Try a different stationary phase (Alumina, HILIC) q3->a3 Yes q3->end No, separation is now adequate q4 Is separation critical for trace isomers? a3->q4 a4 Switch to Preparative HPLC q4->a4 Yes q4->end No, bulk purity is sufficient a4->end

Caption: A troubleshooting guide for column chromatography.

References

Technical Support Center: Enhancing the Stability of 2-(4-pyridinyl)-4-pyrimidinamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-pyridinyl)-4-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a decrease in concentration over time. What are the likely causes?

A1: Several factors can contribute to the degradation of this compound in solution. The primary culprits are often related to hydrolysis, oxidation, and photodegradation. The presence of two heterocyclic rings, a pyridine and a pyrimidine, along with an amine group, makes the molecule susceptible to various chemical transformations.[1]

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The amine substituent can also influence the electron density of the ring system, affecting its stability.

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be prone to oxidation, leading to the formation of N-oxides.[2] This is a common metabolic pathway for pyridine and pyrimidine-containing compounds.[2]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions. Aromatic heterocyclic compounds can absorb UV radiation, leading to excited states that are more reactive.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: The optimal pH for stability is crucial and often requires empirical determination through a forced degradation study.[3][4] Generally, for heterocyclic amines, a slightly acidic to neutral pH (around 4-7) is often a good starting point to minimize base-catalyzed degradation.[5][6] However, extreme pH values should be avoided.

  • Acidic Conditions (pH < 4): Protonation of the nitrogen atoms can increase solubility but may also catalyze hydrolysis of the pyrimidine ring.[7]

  • Basic Conditions (pH > 8): Basic conditions can promote oxidation and other base-catalyzed degradation pathways.

We strongly recommend performing a pH stability profile as outlined in the troubleshooting section to determine the ideal pH for your specific application and solvent system.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Absolutely. The choice of solvent is critical.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred for long-term storage of stock solutions as they are less likely to directly participate in degradation reactions.

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace amounts of acids or bases, can initiate or catalyze degradation. Always use high-purity, anhydrous solvents when possible.

For aqueous-based assays, it is advisable to prepare fresh dilutions from a concentrated stock in an aprotic solvent like DMSO immediately before use.

Q4: I've observed the formation of a precipitate in my aqueous solution. What could be the cause?

A4: Precipitate formation can be due to several reasons:

  • Poor Solubility: this compound may have limited solubility in aqueous buffers, especially at neutral pH. The concentration might be exceeding its solubility limit.

  • Degradation Product: The precipitate could be a less soluble degradation product.

  • Salting Out: High concentrations of salts in your buffer can decrease the solubility of the compound, causing it to "salt out."

To address this, consider adjusting the pH to enhance solubility (though be mindful of stability), adding a co-solvent (e.g., a small percentage of DMSO or ethanol), or filtering the solution before use.

Troubleshooting Guides

Problem 1: Rapid Degradation Observed in an Aqueous Buffer

Symptoms: HPLC analysis shows a rapid decrease in the main peak area and the appearance of new, unidentified peaks within hours of preparation.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for rapid degradation in aqueous buffers.

Detailed Steps:

  • Verify pH: Immediately measure the pH of your buffer. If it's outside the recommended range (start with pH 4-7), this is a likely cause.

  • Conduct a Forced Degradation Study: This is a critical step to understand the molecule's vulnerabilities.[3][4]

    • Prepare solutions of the compound in a series of buffers with varying pH (e.g., pH 2, 4, 7, 9, 12).

    • Expose aliquots to stress conditions: heat (e.g., 60°C), light (photostability chamber), and an oxidizing agent (e.g., 3% H₂O₂).

    • Analyze samples by a stability-indicating method (like HPLC) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Control Temperature: For short-term storage, keep solutions at 4°C. For long-term storage, consider -20°C or -80°C, but be mindful of freeze-thaw cycles.

  • Minimize Oxidation:

    • Use freshly prepared, degassed buffers.

    • Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), but first verify compatibility with your downstream application.

Problem 2: Inconsistent Results in Cell-Based Assays

Symptoms: High variability in experimental replicates and a loss of compound activity over the course of the experiment.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Steps:

  • Verify Stock Solution: Before troubleshooting the assay, confirm the integrity of your DMSO stock. Use HPLC-UV or LC-MS to verify its concentration and purity.[8][9]

  • Assess Stability in Assay Media: Cell culture media is a complex mixture and can have a significant impact on compound stability.

    • Incubate this compound in the complete assay media (including serum, if applicable) under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • Take samples at the beginning and end of your typical experiment duration.

    • Analyze for compound concentration. A significant drop indicates instability in the media.

  • Investigate Potential Causes:

    • Enzymatic Degradation: If you are using serum, enzymes like dehydrogenases or oxidases could be metabolizing your compound.[10][11] Consider running a parallel experiment with heat-inactivated serum.

    • Adsorption: The compound might be adsorbing to the surface of your plasticware. Using low-adhesion plates or adding a small amount of a non-ionic surfactant (check for cell compatibility) can mitigate this.

    • pH Shift: The metabolic activity of cells can alter the pH of the media over time. Ensure your media is adequately buffered.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general reversed-phase HPLC method suitable for quantifying this compound and detecting its degradation products.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (determine by UV scan)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a calibration curve by diluting the stock in the initial mobile phase composition.

  • Sample Preparation: Dilute your experimental samples with the initial mobile phase to fall within the range of your calibration curve.

  • Analysis: Inject standards and samples. Integrate the peak area for the parent compound and any new peaks that appear over time.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. Aim for 5-20% degradation in forced degradation studies to ensure degradation products are detectable.[3]

Protocol 2: pH Stability Profile Study

Objective: To determine the pH at which this compound exhibits maximum stability in solution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a consistent ionic strength.

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable aprotic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 10 µg/mL).

  • Immediately after preparation (T=0), take an aliquot from each solution and analyze by HPLC to determine the initial concentration.

  • Store the remaining solutions at a constant temperature (e.g., 40°C to accelerate degradation).

  • At specified time points (e.g., 1, 3, 7, and 14 days), withdraw aliquots and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point for each pH.

  • Plot the log of the remaining percentage versus time to determine the degradation rate constant (k) at each pH.

  • Plot the degradation rate constant (k) versus pH to identify the pH of maximum stability (the pH with the lowest k value).

By following these guidelines and protocols, you can effectively troubleshoot stability issues and ensure the reliability of your experimental data when working with this compound.

References

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Pyyridinyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving pyridinyl halides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging cross-coupling reaction. The inherent nature of the pyridine ring presents a unique set of obstacles not typically encountered with standard aryl halides. This resource is structured in a question-and-answer format to directly address the most common issues encountered in the lab, providing not just solutions, but the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a pyridinyl halide has failed or is giving very low yields. Where do I start my troubleshooting?

A1: A failed reaction can be disheartening, but a systematic approach to troubleshooting can often quickly identify the culprit. Before delving into more complex variables, it's crucial to verify the fundamentals:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously maintained inert atmosphere (argon or nitrogen). This involves using flame-dried glassware and thoroughly degassing all solvents and reagents.[1]

  • Reagent Quality:

    • Solvents: Anhydrous solvents are critical. The presence of water can lead to a significant side reaction known as protodeboronation, where the boronic acid is converted back to the corresponding arene, removing it from the catalytic cycle.[1][2]

    • Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to decomposition or homocoupling.[1][3] It's advisable to use fresh, high-purity boronic acids or, preferably, more stable boronic esters like pinacol or MIDA esters.[4][5]

    • Base: The base is a crucial component of the reaction, and its purity and physical state are important. Use a finely ground, anhydrous base to ensure its reactivity and availability in the reaction mixture.[1]

  • Reaction Temperature: Sub-optimal temperatures can result in incomplete reactions or decomposition of the catalyst. Ensure your reaction is being heated to the appropriate temperature for the specific catalyst system and substrates you are using.[4]

If these initial checks do not resolve the issue, it is likely that the problem lies with the specific combination of catalyst, ligand, base, and solvent, which are critical for the successful coupling of pyridinyl halides.

Q2: I suspect catalyst deactivation is the problem. How can I prevent the pyridine nitrogen from "poisoning" my palladium catalyst?

A2: This is the most common challenge in the Suzuki coupling of pyridinyl halides, often referred to as the "2-pyridyl problem."[2] The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[2][4] Here's how to address this:

  • Ligand Selection is Key: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[1] The solution is to use bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk helps to prevent the pyridine nitrogen from accessing and coordinating to the palladium center, and their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6] Highly effective ligands for this purpose include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are go-to choices for challenging heteroaryl couplings.[1][4]

    • Other Bulky Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective.[7]

  • Consider Pre-catalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst. Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, are designed to provide a more active and stable catalytic species, which can be particularly beneficial in challenging reactions.[4]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[4]

dot graph TD { subgraph "Catalytic Cycle" A["Pd(0)L₂ (Active Catalyst)"] -->|Oxidative Addition with Ar-X| B["Ar-Pd(II)-X(L)₂"]; B -->|Transmetalation with Ar'-B(OR)₂| C["Ar-Pd(II)-Ar'(L)₂"]; C -->|Reductive Elimination| D["Ar-Ar' (Product)"]; D --> A; end subgraph "Inhibition Pathway" E["Pyridine Substrate"] --> F((Pd)); A -- "Coordination" --> G["Inactive Pd(0)-Pyridine Complex"]; end style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Suzuki catalytic cycle with pyridine inhibition."

Q3: What are the most common side reactions, and how can I minimize them?

A3: Besides catalyst deactivation, several side reactions can reduce your yield and complicate purification.

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[4] This is especially problematic with electron-deficient heteroaryl boronic acids.

    • Solution:

      • Use boronic esters (pinacol, MIDA) which are more stable to hydrolysis.[4][5]

      • Work under strictly anhydrous conditions.[1][2]

      • Use a weaker base if the reaction allows, as strong bases in aqueous media can promote this side reaction.[4]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is slowly reduced to the active Pd(0) state.[5]

    • Solution:

      • Rigorously degas the reaction mixture to remove oxygen.[1][2]

      • Use a slight excess of the pyridinyl halide relative to the boronic acid.

      • Consider using a pre-catalyst that rapidly forms the active Pd(0) species.[2]

  • Dehalogenation: In this side reaction, the halogen on the pyridinyl halide is replaced by a hydrogen atom. This is thought to occur via the formation of a palladium-hydride (Pd-H) species.[5][8]

    • Solution:

      • Avoid potential hydride sources, such as certain alcohol solvents.[5]

      • Optimize the reaction time; shorter reaction times can minimize this side reaction if the main reaction is fast enough.[4]

      • The choice of ligand and base can also influence the rate of dehalogenation.[2]

dot graph TD { A["Desired Suzuki Coupling"] B["Pyridinyl-X + Ar-B(OR)₂"] -- "Pd(0), Base" --> C["Pyridinyl-Ar"]; D["Side Reactions"] E["Ar-B(OR)₂"] -- "H₂O" --> F["Ar-H (Protodeboronation)"]; G["Ar-B(OR)₂ + Ar-B(OR)₂"] -- "Pd(II), O₂" --> H["Ar-Ar (Homocoupling)"]; I["Pyridinyl-X"] -- "Pd-H source" --> J["Pyridinyl-H (Dehalogenation)"]; subgraph Legend direction LR L["Desired Product"]-.->M["Byproducts"]; end style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Competition between desired coupling and side reactions."

Q4: How do I select the optimal base and solvent for my reaction?

A4: The choice of base and solvent is interdependent and crucial for success. The base is required to activate the boronic acid for the transmetalation step.[7][9]

Base Solvent(s) Comments
K₃PO₄ Dioxane, Toluene, THFOften a good first choice. A moderately strong base that is effective in many heteroaryl couplings.[10]
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, Acetonitrile/H₂OA weaker base, often used in aqueous mixtures. Can be effective, but may require higher temperatures.[6][11]
Cs₂CO₃ Dioxane, TolueneA stronger and more soluble base, can be effective when other bases fail.
KF DioxaneA fluoride source that can be particularly effective with boronate esters.[3]

The Role of Water: While anhydrous conditions are often recommended to prevent protodeboronation, a small amount of water in the solvent system (e.g., dioxane/water 4:1) can sometimes be beneficial.[10] Water can help to dissolve the inorganic base and may accelerate the transmetalation step.[12] However, this needs to be carefully optimized for each specific reaction.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of a pyridinyl halide. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or sealed vial, add the pyridinyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the anhydrous, finely ground base (2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) and add them to the reaction flask.[1]

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three to five times.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. If using a biphasic system, add the degassed water at this stage.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Navigating the Synthesis of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] However, its synthesis is not without challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common pitfalls encountered during pyrimidine ring formation. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring a robust understanding that empowers you to optimize your synthetic strategies.

This center is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, directly addressing specific issues you may encounter in the lab.

Section 1: Troubleshooting Common Synthetic Routes

The construction of the pyrimidine ring is most often achieved through the condensation of a 1,3-dicarbonyl compound (or an equivalent) with an amidine, urea, or guanidine.[2] Two of the most widely employed methods are the Biginelli and Pinner reactions. This section will address common pitfalls associated with these cornerstone syntheses.

The Biginelli Reaction: Low Yields and Unexpected Byproducts

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[3][4] Despite its utility, it is often plagued by issues of low yield and the formation of difficult-to-separate byproducts.

Question: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM) and a significant amount of a fluorescent byproduct. What is happening and how can I fix it?

Answer: This is a classic Biginelli reaction pitfall. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[3][5] This side reaction becomes competitive under certain conditions, consuming your starting materials and reducing the yield of your target molecule.

Causality: The Hantzsch pathway is favored at elevated temperatures, which can cause the urea to decompose into ammonia.[3][5] The ammonia then reacts with two equivalents of the β-ketoester and the aldehyde in a pathway that outcompetes the desired Biginelli condensation.[3]

Troubleshooting Flowchart: Biginelli vs. Hantzsch

Biginelli_vs_Hantzsch start Low DHPM Yield & Fluorescent Byproduct check_temp Reaction Temperature Too High? start->check_temp check_catalyst Suboptimal Catalyst Choice? check_temp->check_catalyst No solution_temp Lower Reaction Temperature check_temp->solution_temp Yes check_addition Order of Reagent Addition? check_catalyst->check_addition No solution_catalyst Screen Alternative Lewis/Brønsted Acids check_catalyst->solution_catalyst Yes solution_addition Add Urea Last check_addition->solution_addition Yes

Caption: Troubleshooting workflow for Hantzsch byproduct formation.

Mitigation Strategies:
StrategyRationale
Temperature Control Lowering the reaction temperature is the most effective way to disfavor the Hantzsch pathway.[3][5]
Catalyst Selection The choice of Lewis or Brønsted acid catalyst can significantly influence the reaction's selectivity.[3][6] Experiment with different catalysts to find one that favors the Biginelli pathway for your specific substrates.
Order of Addition Adding the urea to the reaction mixture last can sometimes minimize its decomposition into ammonia.[3][5]

Question: I'm not seeing a fluorescent byproduct, but my Biginelli reaction yield is still very low, with a lot of unreacted starting material. What are the likely causes?

Answer: Low conversion in a Biginelli reaction can be traced back to several factors, often related to catalyst efficiency, reaction conditions, or the purity of your reactants.[3][5]

Troubleshooting Guide: Low Conversion in Biginelli Reactions
Potential CauseRecommended Action
Inactive Catalyst If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts like HCl, verify the concentration is correct.[3]
Suboptimal Reaction Time/Temperature Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration or a moderate temperature increase to reach completion.[3]
Poor Reactant Purity Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[5]
Solvent Effects The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, consider exploring other solvents or even solvent-free conditions, which have been shown to improve yields for certain substrates.[7]
The Pinner Synthesis: Navigating Cyclization Challenges

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of a base.[8] While a versatile method, it can be sensitive to reaction conditions, leading to low yields and a complex mixture of byproducts.[3]

Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine and a complex mixture of byproducts. What are the common side reactions?

Answer: Side reactions in the Pinner synthesis can be a significant issue. The most common culprits are the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3][5] The purity of the amidine salt is also a critical factor.[3]

Key Considerations for a Successful Pinner Synthesis:
  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, which will be detrimental to your reaction.[3]

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions. Water can lead to the hydrolysis of key intermediates and starting materials.[5][9]

  • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[5]

Experimental Protocol: General Pinner Synthesis of a Pyrimidine
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), combine the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1.1 equivalents) in an anhydrous solvent (e.g., ethanol).

  • Base Addition: While stirring, add the base (e.g., a solution of sodium ethoxide in ethanol, 1 equivalent) dropwise to the mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[5]

Section 2: Purification and Characterization Pitfalls

Even with a successful reaction, isolating and purifying the desired pyrimidine can present its own set of challenges.

Question: My crude product from a Biginelli reaction is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

Answer: N-acylureas are common byproducts in the Biginelli reaction and can indeed complicate purification.[3] They arise from a competing pathway where the β-ketoester reacts with urea.

Troubleshooting N-Acylurea Formation:
  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]

  • Prevention: Careful control of the reaction stoichiometry and catalyst can sometimes suppress the formation of N-acylureas.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. The key is the careful selection of the recrystallization solvent.[3]

Question: I am working with highly polar pyrimidine derivatives and am struggling with their purification. What are the best strategies?

Answer: The high polarity of many pyrimidine derivatives can lead to challenges such as poor retention in reverse-phase chromatography and difficulty with crystallization due to high solubility in polar solvents.[10]

Purification Strategies for Polar Pyrimidines

Polar_Purification start Purification Challenge: Highly Polar Pyrimidine hilic Hydrophilic Interaction Liquid Chromatography (HILIC) start->hilic rpc Optimized Reverse-Phase Chromatography (RPC) start->rpc iec Ion-Exchange Chromatography (IEC) start->iec crystallization Strategic Crystallization start->crystallization hilic_details Preferred for highly polar compounds. Uses a polar stationary phase. hilic->hilic_details rpc_details Use polar-endcapped columns or ion-pairing agents. rpc->rpc_details iec_details Effective for ionizable pyrimidine derivatives. iec->iec_details crystallization_details Requires careful solvent screening. crystallization->crystallization_details

Caption: Purification options for polar pyrimidine derivatives.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[10]

Section 3: Advanced Topics and Modern Methodologies

The field of pyrimidine synthesis is continually evolving, with new catalysts and reaction conditions being developed to improve efficiency and sustainability.

The Role of Catalysis

The choice of catalyst is paramount in modern pyrimidine synthesis. A wide array of catalysts, including metal-based systems, organocatalysts, and even biocatalysts, have been successfully employed.[6]

Comparative Overview of Catalysts in Pyrimidine Synthesis
Catalyst TypeAdvantagesDisadvantages
Metal-Based Catalysts High efficiency, good yields.[6]Potential for metal contamination, cost.
Organocatalysts Metal-free, often milder conditions.May have lower turnover numbers.
Biocatalysts High selectivity, environmentally friendly.Limited substrate scope, sensitive to conditions.
Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine ring formation.[6][11] The rapid heating provided by microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields.

Key Advantages of Microwave Synthesis:

  • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[11]

  • Improved Yields: The rapid heating can minimize the formation of side products.

  • Enhanced Reaction Control: Precise temperature control is a hallmark of modern microwave reactors.

Conclusion

The synthesis of pyrimidines is a rich and complex field. By understanding the fundamental mechanisms and potential pitfalls of common synthetic routes, researchers can develop robust and efficient strategies for accessing these vital heterocyclic scaffolds. This guide has provided a framework for troubleshooting common issues and an overview of modern techniques that are shaping the future of pyrimidine synthesis. As with any chemical synthesis, careful planning, optimization, and analysis are the keys to success.

References

Technical Support Center: Strategies to Improve the Selectivity of 2-(4-Pyridinyl)-4-Pyrimidinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide actionable strategies, troubleshooting advice, and in-depth answers to frequently asked questions regarding the enhancement of selectivity for 2-(4-pyridinyl)-4-pyrimidinamine derivatives. This scaffold is a cornerstone for many kinase inhibitors, and achieving high selectivity is paramount for therapeutic success.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Scenario 1: Poor Kinome-Wide Selectivity

Question: My lead this compound compound is potent against my primary target, p38α MAPK, but a kinome scan shows significant off-target activity against several other kinases, particularly in the same family. What is the first strategic step to address this?

Answer: This is a classic challenge in kinase inhibitor design, stemming from the high degree of conservation in the ATP-binding pocket across the kinome.[1][2] Your first step is to move from broad, unfocused screening to a rational, structure-guided design approach.

Recommended Action Plan:

  • Deconstruct the Binding Mode: The 2-aminopyrimidine core is a well-established "hinge-binder," mimicking the adenine of ATP to form crucial hydrogen bonds with the kinase hinge region.[3][4][5][6] The 4-pyridinyl group often occupies a hydrophobic pocket. It is critical to understand how your specific compound interacts with both the on-target and off-target kinases.

    • Action: Secure co-crystal structures of your compound with both p38α and a key off-target kinase. If crystallography is not feasible, computational docking into validated homology models can provide initial hypotheses.

  • Exploit Non-Conserved Regions: Selectivity is not achieved by targeting the conserved hinge region, but by exploiting differences in the surrounding pockets.[1][2]

    • Action: Analyze the structural overlays. Look for differences in the size, shape, and electrostatic character of the pockets adjacent to your core scaffold. Key areas to investigate are the "selectivity pocket" (often near the gatekeeper residue) and solvent-exposed regions.

  • Initiate a Focused Structure-Activity Relationship (SAR) Study: Synthesize a small, targeted library of analogs to probe these differences.

    • Action: Begin by making modifications to the solvent-exposed regions of your molecule. Substitutions here are less likely to abolish on-target activity but can introduce steric clashes with off-target kinases, thereby improving the selectivity profile.[7] For example, adding bulky or charged groups can disrupt binding in the typically tighter pockets of off-target kinases.[8]

Scenario 2: My Inhibitor Binds to Both Active (DFG-in) and Inactive (DFG-out) Kinase Conformations, Leading to Off-Target Effects.

Question: My compound shows good potency, but I suspect its flexibility allows it to bind to multiple conformational states of kinases. How can I design an inhibitor that specifically targets the inactive "DFG-out" conformation of p38α to improve selectivity?

Answer: Targeting the inactive DFG-out conformation is an excellent strategy for achieving selectivity.[9][10] This conformation exposes an allosteric pocket adjacent to the ATP site that is highly variable across different kinases, offering a prime opportunity for selective targeting.[11][12]

Key Concepts:

  • Type I Inhibitors: Bind to the active "DFG-in" conformation. They occupy only the ATP pocket and often have lower selectivity.

  • Type II Inhibitors: Bind to the inactive "DFG-out" conformation, occupying both the ATP pocket and an adjacent allosteric site.[10][13] This dual-pocket occupancy is a hallmark of many highly selective inhibitors like BIRB-796.

Recommended Action Plan:

  • Scaffold Modification for DFG-out Targeting: The goal is to add a functional group to your existing scaffold that can extend into and occupy the allosteric pocket created by the DFG-out flip.

    • Action: Analyze crystal structures of known p38α Type II inhibitors (e.g., BIRB-796, Nilotinib). Identify the pharmacophore elements that occupy this allosteric pocket. Typically, this involves a hydrophobic moiety connected by a linker that can form hydrogen bonds with conserved residues like Glu71 (p38α) in the αC-helix.

    • Synthetic Strategy: Modify your this compound core. A common strategy is to introduce substituents on the pyrimidine or pyridine ring that project into this allosteric pocket.[9][13] For example, a modular approach combining the hinge-binding pyrimidine with a connecting aryl group and a hydrophobic moiety (like a cyclohexane) can effectively target this deep pocket.[9]

  • Biophysical Validation of Binding Mode: It is crucial to confirm that your new analogs are indeed binding in the intended DFG-out mode.

    • Action: Use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Differential Scanning Fluorimetry (DSF) to characterize the binding thermodynamics. Type II inhibitors often have a distinct thermodynamic signature compared to Type I inhibitors. Structural confirmation via X-ray crystallography remains the gold standard.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for this compound kinase inhibitors?

A1: The off-target profile is highly dependent on the specific substitutions on the core scaffold. However, due to the nature of the hinge-binding pharmacophore, common off-targets often include kinases with similar hinge sequences and ATP pocket architectures. For inhibitors targeting p38 MAPK, closely related kinases in the CMGC group (like other MAPKs, e.g., JNK) and CDKs are frequently observed off-targets.[9][13] Comprehensive kinome profiling is the only definitive way to identify the specific off-target liabilities of your compound.[7][14]

Q2: Which bioassays are essential for accurately determining kinase selectivity?

A2: A multi-tiered assay strategy is recommended:

  • Initial Broad Screening: Use a large-panel, high-throughput biochemical assay (e.g., >400 kinases) at a single high concentration (e.g., 1-10 µM) to identify potential off-targets.[14][15] Companies like Reaction Biology, Eurofins, and Promega offer these services.[15][16][17]

  • Dose-Response Confirmation: For any hits from the initial screen, perform 10-point dose-response curves to determine accurate IC50 or Ki values for both the on-target and off-target kinases.

  • Cellular Target Engagement Assays: To confirm that the inhibitor interacts with the target in a physiological context, use assays like the NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA). This step is crucial as biochemical potency does not always translate to cellular activity.

  • Phosphorylation Assays: In cell-based models, use Western blotting or targeted proteomics to measure the phosphorylation of a known downstream substrate of your target kinase. This provides functional evidence of on-target inhibition and can also be used to assess off-target effects on other signaling pathways.

Q3: How can I modify the 4-position of the pyrimidinamine ring to enhance selectivity?

A3: The 4-amino position is a critical interaction point. Modifications here must be carefully considered.

  • Maintain Hinge Interaction: The NH group of the 4-pyrimidinamine typically forms a key hydrogen bond with the backbone carbonyl of a hinge residue (like Met109 in p38α).[18] Avoid substitutions that would disrupt this interaction.

  • Introduce Steric Hindrance for Off-Targets: Adding small, well-placed substituents to the phenyl ring of an N-phenyl-4-pyrimidinamine can be effective. For example, an ortho-methyl group might be well-tolerated by the primary target but cause a steric clash in the slightly smaller active site of an off-target kinase.[8][19]

  • Modulate Physicochemical Properties: Modifications at this position can also be used to fine-tune properties like solubility and cell permeability, which are critical for downstream applications.[20]

Q4: My attempts to improve selectivity have led to a significant loss of potency. What should I do?

A4: This is a common challenge known as the "potency-selectivity trade-off."

  • Re-evaluate Your Strategy: The modifications you made may be interacting with a highly conserved residue. Re-examine your structural data. The goal is to make changes in regions of low conservation between your target and off-targets.

  • Focus on Entropy: Instead of making large, rigid additions that can have a high entropic penalty if they don't fit perfectly, consider more subtle changes. For example, replacing a flexible alkyl chain with a more rigid ring system can pre-organize the molecule for binding to the on-target kinase, which can improve both potency and selectivity.

  • Iterative Optimization: Drug discovery is an iterative process. Use the SAR data from your "failed" attempts to inform the next round of design. A "deconstruction-reconstruction" strategy can be useful, where you simplify the molecule back to a core intermediate and then rebuild it with new, selectivity-enhancing features.[21]

Part 3: Data, Protocols, and Visualizations

Data Presentation: Comparing Inhibitor Selectivity

The selectivity of an inhibitor can be quantified using a Selectivity Score, often defined as the ratio of IC50 values.

CompoundTarget: p38α IC50 (nM)Off-Target: JNK1 IC50 (nM)Selectivity (JNK1/p38α)
Lead Cmpd 1 1515010-fold
Analog 1a 255000200-fold
Analog 1b 121008.3-fold

Table 1: Example SAR data showing how analog modifications can impact potency and selectivity.

Experimental Protocols

This protocol determines if an inhibitor binds to and stabilizes a target kinase, causing a shift in its melting temperature (Tm).

  • Reagent Preparation:

    • Kinase Stock: Prepare a 2X concentrated solution of the purified kinase (e.g., 2 µM) in DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

    • Inhibitor Stock: Prepare serial dilutions of the inhibitor in DSF buffer containing 2% DMSO.

    • Dye Stock: Prepare a 2000X stock of SYPRO Orange dye in DMSO.

  • Assay Setup (in a 96-well PCR plate):

    • To each well, add 12.5 µL of the 2X kinase stock.

    • Add 12.5 µL of the inhibitor dilution (or buffer with DMSO for control).

    • Add 0.5 µL of a 1:100 dilution of the 2000X dye stock to each well.

    • Final volume should be ~25 µL.

  • Thermal Melt:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set a program to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • A significant positive ΔTm in the presence of the inhibitor indicates stabilizing binding.

Visualizations (Graphviz)

G cluster_0 Initial State cluster_1 Analysis & Hypothesis cluster_2 Medicinal Chemistry Cycle cluster_3 Outcome Start Lead Compound (Potent, Non-selective) Profile 1. Kinome Profiling (Identify Off-Targets) Start->Profile Structure 2. Structural Biology (On- vs Off-Target) Profile->Structure Design 3. Rational Design (Exploit Differences) Structure->Design Synth 4. Synthesize Analogs Design->Synth Test 5. Test Potency & Selectivity Synth->Test End Optimized Compound (Potent & Selective) Test->End Success Refine Refine Design Test->Refine Needs Improvement Refine->Design

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

G cluster_0 DFG-in (Active) cluster_1 DFG-out (Inactive) DFG_in ATP Pocket Hinge DFG Motif (In) Result1 Result: Often Lower Selectivity DFG_in->Result1 DFG_out ATP Pocket Hinge DFG Motif (Out) Allosteric Pocket DFG_in->DFG_out Conformational Change TypeI Type I Inhibitor (Binds only ATP pocket) TypeI->DFG_in Result2 Result: Often Higher Selectivity DFG_out->Result2 TypeII Type II Inhibitor (Spans both pockets) TypeII->DFG_out

Caption: Binding modes for Type I vs. Type II kinase inhibitors.

References

Validation & Comparative

Validating 2-(4-pyridinyl)-4-pyrimidinamine: A Comparative Guide to Kinase Inhibitor Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 2-(4-pyridinyl)-4-pyrimidinamine as a kinase inhibitor. In the absence of extensive public data on this specific compound, we will proceed under the working hypothesis that, based on its structural features shared with other known kinase inhibitors, it may target the Rho-associated coiled-coil containing protein kinase (ROCK) family. This document will therefore serve as a detailed roadmap for researchers, scientists, and drug development professionals to rigorously assess its potency, selectivity, and cellular activity in comparison to established benchmarks.

Introduction: The Rationale for Kinase Inhibitor Validation

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas. However, the journey from a promising chemical entity to a validated pharmacological tool or therapeutic candidate is paved with rigorous experimental scrutiny. The core objectives of this validation process are to:

  • Determine On-Target Potency: Quantify the inhibitory activity against the primary kinase target(s).

  • Assess Selectivity: Profile the inhibitor against a broad panel of kinases to identify potential off-target effects.

  • Confirm Cellular Activity: Verify that the inhibitor can engage its target within a cellular context and elicit a functional downstream response.

This guide will use this compound as a case study to illustrate these essential validation steps, comparing its hypothetical performance against well-characterized inhibitors.

The Hypothetical Target: Rho-Associated Kinase (ROCK)

The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key effectors of the RhoA GTPase. They play a pivotal role in regulating the actin cytoskeleton and are consequently involved in cell adhesion, motility, contraction, and proliferation. Dysregulation of the Rho/ROCK signaling pathway has been implicated in various pathologies, including cancer, cardiovascular disease, and glaucoma. Therefore, inhibitors of ROCK have significant therapeutic potential.

The ROCK Signaling Pathway

The diagram below illustrates a simplified representation of the Rho/ROCK signaling pathway. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to increased actomyosin contractility and stress fiber formation.

ROCK_Signaling_Pathway Upstream Signals\n(e.g., GPCRs, RTKs) Upstream Signals (e.g., GPCRs, RTKs) RhoA-GDP RhoA-GDP Upstream Signals\n(e.g., GPCRs, RTKs)->RhoA-GDP GEFs RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP RhoA-GTP->RhoA-GDP ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 Activation LIMK LIMK ROCK1/2->LIMK Phosphorylation MLC Phosphatase MLC Phosphatase ROCK1/2->MLC Phosphatase Inhibition MLC MLC ROCK1/2->MLC Cofilin Actin Depolymerization LIMK->Cofilin Inhibition pMLC Actomyosin Contraction MLC Phosphatase->pMLC Dephosphorylation MLC->pMLC Phosphorylation

Caption: Simplified Rho/ROCK Signaling Pathway.

Comparative Inhibitors

To objectively evaluate the performance of this compound, it is essential to benchmark it against a panel of well-characterized kinase inhibitors with varying selectivity profiles.

InhibitorPrimary Target(s)TypeRationale for Inclusion
Y-27632 ROCK1, ROCK2ATP-competitiveA widely used and well-characterized selective ROCK inhibitor; serves as a positive control for on-target activity.[1]
Fasudil ROCK1, ROCK2ATP-competitiveA clinically approved ROCK inhibitor in some countries; provides a therapeutically relevant comparator.[1]
Staurosporine Broad SpectrumATP-competitiveA non-selective kinase inhibitor; used as a control to assess the overall kinase inhibition profile and potential for off-target effects.[2][3]
Dasatinib BCR-ABL, SRC familyATP-competitiveA multi-kinase inhibitor with a known off-target profile; useful for comparing selectivity.

Experimental Validation Workflow

The validation of this compound should follow a multi-tiered approach, progressing from biochemical assays to cell-based models.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays IC50_Determination IC50 Determination (vs. ROCK1/2) Kinome_Profiling Kinome-Wide Selectivity Profiling IC50_Determination->Kinome_Profiling Target_Engagement Target Engagement (e.g., CETSA, NanoBRET) Kinome_Profiling->Target_Engagement Downstream_Signaling Downstream Signaling (p-MLC, p-Cofilin) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assays (Cell Migration, Morphology) Downstream_Signaling->Phenotypic_Assay

Caption: Experimental Workflow for Kinase Inhibitor Validation.

PART 1: BIOCHEMICAL ASSAYS

Biochemical assays are the first step in characterizing a kinase inhibitor, providing quantitative measures of its potency and selectivity in a purified, cell-free system.

A. On-Target Potency: IC50 Determination against ROCK1 and ROCK2

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This will be determined for this compound and comparator compounds against purified ROCK1 and ROCK2 enzymes.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents:

    • Purified recombinant human ROCK1 and ROCK2 enzymes.

    • Kinase-specific substrate (e.g., S6K1tide).

    • ATP at a concentration approximating the Km for each kinase.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • Add 5 µL of each kinase/substrate/buffer mix to the wells of a 384-well plate.

    • Add 10 nL of serially diluted compounds (including comparators and vehicle control) to the wells.

    • Add 5 µL of ATP solution to initiate the kinase reaction.

    • Incubate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
This compoundExperimental ValueExperimental Value
Y-27632~220~300
Fasudil~1900~450
Staurosporine~3~6
Dasatinib>10,000>10,000
B. Kinome-Wide Selectivity Profiling

To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases. This will identify potential off-target activities that could lead to unexpected biological effects or toxicity.

Experimental Protocol: KinomeScan™ Profiling

  • Methodology: This is a competitive binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. The results are reported as a percentage of control (%Ctrl), where a lower value indicates stronger binding of the test compound to the kinase.

  • Procedure:

    • Submit this compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

    • Screen at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

    • Follow up with Kd determination for any significant off-target hits.

Data Presentation:

The results are typically visualized as a "TREEspot™" diagram, where inhibited kinases are represented as red circles on a phylogenetic tree of the human kinome. The size of the circle corresponds to the binding affinity.

Expected Data Summary:

CompoundS10(1µM) Score*Primary TargetsNotable Off-Targets (>90% inhibition at 1µM)
This compoundExperimental ValueROCK1, ROCK2Experimental Value
Y-27632LowROCK1, ROCK2PRK2, PKN1
FasudilLowROCK1, ROCK2PKA, PKG
StaurosporineHighBroad Spectrum>200 kinases
DasatinibModerateBCR-ABL, SRC familyc-KIT, PDGFRβ, Ephrin receptors

*S10(1µM) score represents the number of kinases with >90% inhibition at a 1µM compound concentration, divided by the total number of kinases tested.

PART 2: CELL-BASED ASSAYS

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that a compound can enter cells, engage its target, and modulate downstream signaling pathways in a physiological context.

A. Cellular Target Engagement

This step verifies that this compound can bind to ROCK within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the extent of this stabilization.

  • Procedure:

    • Culture a relevant cell line (e.g., A549 human lung carcinoma cells) and treat with this compound or vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge to pellet aggregated, denatured proteins.

    • Analyze the supernatant for the presence of soluble ROCK1/2 by Western blotting.

  • Data Analysis:

    • Plot the amount of soluble ROCK1/2 versus temperature for both treated and untreated samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates target engagement.

B. Downstream Signaling Modulation

To confirm functional inhibition of ROCK in cells, we will measure the phosphorylation status of key downstream substrates.

Experimental Protocol: Western Blot Analysis of p-MLC and p-LIMK

  • Procedure:

    • Seed A549 cells and serum-starve overnight.

    • Pre-treat cells with serial dilutions of this compound and comparator compounds for 1 hour.

    • Stimulate the Rho/ROCK pathway with a suitable agonist (e.g., lysophosphatidic acid, LPA).

    • Lyse the cells and perform Western blotting using antibodies specific for phosphorylated Myosin Light Chain 2 (p-MLC2 Ser19) and phosphorylated LIMK1/2 (p-LIMK1 Thr508/p-LIMK2 Thr505).

    • Use antibodies for total MLC2, total LIMK1/2, and a housekeeping protein (e.g., GAPDH) for loading controls.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Determine the IC50 for the inhibition of substrate phosphorylation.

Expected Data Summary:

Compoundp-MLC IC50 (nM)p-LIMK IC50 (nM)
This compoundExperimental ValueExperimental Value
Y-27632Comparable to biochemical IC50Comparable to biochemical IC50
FasudilComparable to biochemical IC50Comparable to biochemical IC50
StaurosporinePotent, but non-specificPotent, but non-specific
DasatinibInactiveInactive
C. Phenotypic Assays

Phenotypic assays assess the effect of the inhibitor on a cellular process that is known to be regulated by the target kinase. For ROCK, cell migration and morphology are relevant readouts.

Experimental Protocol: Transwell Migration Assay

  • Procedure:

    • Coat the underside of a Transwell insert with a chemoattractant (e.g., fibronectin).

    • Plate cells in the upper chamber in serum-free media containing various concentrations of the test compounds.

    • Place the insert into a well containing media with a chemoattractant (e.g., fetal bovine serum).

    • Incubate for a sufficient time to allow for cell migration.

    • Remove non-migrated cells from the top of the insert.

    • Fix and stain the migrated cells on the bottom of the insert.

    • Count the number of migrated cells.

Data Analysis:

  • Calculate the percentage of migration inhibition relative to the vehicle control.

  • Determine the IC50 for the inhibition of cell migration.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the validation of this compound as a kinase inhibitor, using the hypothetical target ROCK as an example. By systematically progressing from biochemical potency and selectivity profiling to cell-based target engagement and functional assays, researchers can build a comprehensive data package to support the compound's utility as a pharmacological tool.

The comparative nature of this workflow, benchmarking against both selective and broad-spectrum inhibitors, is crucial for contextualizing the compound's performance. Should the experimental data confirm potent and selective inhibition of ROCK, further studies, including in vivo efficacy and safety assessments, would be warranted to explore its therapeutic potential. Conversely, if significant off-target activities are identified, this information will be invaluable for guiding future medicinal chemistry efforts to optimize selectivity.

References

A Comparative Guide to Pyridinyl-Pyrimidinamine-Based Kinase Inhibitors: Targeting the Rho-Associated Coiled-Coil Kinase (ROCK) Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting ROCK

The Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology, primarily through its control of the actin cytoskeleton.[1] Dysregulation of this pathway is implicated in a multitude of pathological conditions, including hypertension, glaucoma, cancer metastasis, and neurological disorders. Consequently, the development of small molecule inhibitors of ROCK has emerged as a significant therapeutic strategy.[1][2][3]

The pyrimidine core is a well-established scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[4] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure for inhibitor design. This guide provides a comparative analysis of a promising class of ROCK inhibitors based on the 2-(4-pyridinyl)-4-pyrimidinamine scaffold. Due to the limited publicly available data on this specific isomer, we will draw comparisons with its close structural analog, N-substituted 4-(4-pyridyl)-2-pyrimidinamine, and benchmark its potential against two well-characterized, clinically relevant ROCK inhibitors: Y-27632 and Fasudil.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Pyridinyl-pyrimidinamine-based ROCK inhibitors, along with Y-27632 and Fasudil, act as ATP-competitive inhibitors.[5] They bind to the catalytic site of ROCK, preventing the phosphorylation of its downstream substrates. The primary substrate of ROCK involved in cellular contraction is the myosin-binding subunit of myosin light chain phosphatase (MYPT1).[6] Phosphorylation of MYPT1 by ROCK inhibits its phosphatase activity, leading to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction and stress fiber formation. By inhibiting ROCK, these compounds effectively block this cascade, leading to vasodilation and disruption of actin-myosin-based cellular processes.

Comparative Analysis of ROCK Inhibitors

A direct comparison of this compound with established ROCK inhibitors is challenging due to the absence of specific inhibitory data for this compound in the public domain. However, data from a closely related N-substituted 4-(4-pyridyl)-2-pyrimidinamine derivative provides a valuable reference point for the potential of this scaffold.

CompoundTarget(s)IC50/KiCellular Activity
N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4-(4-pyridyl)-2-pyrimidine-amine Protein Kinases (including ROCK)IC50: ~80 nMAntiproliferative
Y-27632 ROCK1, ROCK2Ki: 220 nM (ROCK1), 300 nM (ROCK2)[7][8]Inhibition of stress fiber formation (10 µM), prevention of apoptosis in dissociated stem cells[5][7]
Fasudil ROCK1, ROCK2Ki: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2)[9]Vasodilation, inhibition of smooth muscle contraction[1][2]
Hydroxyfasudil (active metabolite) ROCK1, ROCK2IC50: 0.73 µM (ROCK1), 0.72 µM (ROCK2)[10]Vasodilation, increased eNOS mRNA levels[10]

Table 1: Comparative inhibitory data for pyridinyl-pyrimidinamine and established ROCK inhibitors.

The data for the N-substituted 4-(4-pyridyl)-2-pyrimidinamine derivative indicates potent kinase inhibition, with an IC50 value in the nanomolar range. This positions the pyridinyl-pyrimidinamine scaffold as a highly promising starting point for the development of potent ROCK inhibitors.

Y-27632 is a highly selective and potent ROCK inhibitor widely used as a research tool.[5][7] It exhibits Ki values in the low nanomolar range for both ROCK1 and ROCK2 and is over 200-fold more selective for ROCK than for other kinases like PKC, cAMP-dependent protein kinase, and MLCK.[11] Fasudil, a clinically approved drug in Japan and China for cerebral vasospasm, is a less selective but still potent ROCK inhibitor.[1][11] It also inhibits other kinases such as PKA and PKC at higher concentrations.[9] Its active metabolite, hydroxyfasudil, demonstrates more balanced inhibition of ROCK1 and ROCK2.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for evaluating and comparing novel ROCK inhibitors.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) Inhibitor Pyridinyl-Pyrimidinamine Y-27632 / Fasudil Inhibitor->ROCK Inhibits MLC_Pase MLC Phosphatase MYPT1->MLC_Pase is a subunit of pMYPT1 p-MYPT1 (Inactive) pMLC p-MLC MLC_Pase->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC MLCK Contraction Actin-Myosin Contraction Stress Fiber Formation pMLC->Contraction

Caption: The RhoA/ROCK signaling pathway leading to cellular contraction.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Selectivity Profiling Kinase_Assay In Vitro Kinase Assay (ROCK1 & ROCK2) IC50 Determine IC50 values Kinase_Assay->IC50 Cell_Culture Treat Cells with Inhibitor IC50->Cell_Culture Western_Blot Western Blot for p-MYPT1 & p-MLC Cell_Culture->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Stress Fiber Staining) Cell_Culture->Phenotypic_Assay Selectivity Assess Off-Target Effects Western_Blot->Selectivity Phenotypic_Assay->Selectivity Kinase_Panel Kinase Panel Screen Kinase_Panel->Selectivity

Caption: Workflow for the evaluation of novel ROCK inhibitors.

Experimental Protocols

To rigorously compare this compound to other ROCK inhibitors, the following experimental protocols are essential.

In Vitro ROCK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of ROCK1 and ROCK2.

Principle: The assay measures the phosphorylation of a substrate (e.g., recombinant MYPT1) by purified ROCK kinase in the presence of ATP. The amount of phosphorylated substrate is then detected, typically using an antibody-based method like ELISA or a luminescence-based ATP consumption assay.[6][12]

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with a recombinant ROCK substrate, such as MYPT1.[6]

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound, Y-27632, Fasudil) in the appropriate assay buffer.

  • Kinase Reaction: Add the diluted compounds, purified recombinant ROCK1 or ROCK2 enzyme, and ATP to the wells to initiate the kinase reaction.[6]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[6]

  • Detection:

    • ELISA-based: Stop the reaction and wash the wells. Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.[6][12]

    • Luminescence-based: Measure the remaining ATP in the well using a commercial kit (e.g., Kinase-Glo™). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blotting for ROCK Activity

This assay assesses the ability of a compound to inhibit ROCK signaling within a cellular context by measuring the phosphorylation status of downstream targets.

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated MYPT1 (p-MYPT1) and phosphorylated myosin light chain (p-MLC) are quantified by western blotting. A reduction in the levels of these phosphoproteins indicates inhibition of ROCK activity.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., vascular smooth muscle cells, HeLa cells) and grow to confluence. Treat the cells with various concentrations of the test compounds for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for p-MYPT1, total MYPT1, p-MLC, total MLC, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion and Future Directions

The pyridinyl-pyrimidinamine scaffold represents a promising avenue for the development of novel and potent ROCK inhibitors. While direct experimental data for this compound is currently lacking, the high potency of a closely related analog suggests that this compound warrants further investigation. A thorough evaluation using the described in vitro and cell-based assays will be crucial to determine its specific inhibitory activity, selectivity, and cellular efficacy in comparison to established ROCK inhibitors like Y-27632 and Fasudil. Such studies will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of the structure-activity relationships within this important class of kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationships of 2-(4-Pyridinyl)-4-Pyrimidinamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in the structures of nucleic acids and a multitude of biologically active compounds.[1][2] Among its many derivatives, the 2,4-disubstituted pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors, which are critical in treating diseases like cancer.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(4-pyridinyl)-4-pyrimidinamine analogs. We will delve into how subtle molecular modifications influence their inhibitory potency against various kinases, supported by comparative experimental data and detailed protocols.

The this compound Scaffold: A Versatile Kinase Inhibitor Template

The this compound core offers a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces, that enable it to effectively target the ATP-binding pocket of various kinases. The pyrimidine ring itself can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The 2-pyridinyl group can engage in additional interactions, while the 4-amino group provides a key attachment point for various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Numerous studies have demonstrated the broad applicability of pyrimidine derivatives in targeting a range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases.[5][6][7] The design of these inhibitors often involves a fragment-based approach, where different chemical moieties are systematically introduced to optimize interactions with the target enzyme.[8]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine and the 4-amino-phenyl rings.

The 5-position of the pyrimidine ring is a critical site for modulation. Introduction of a substituent at this position can impact the compound's conformation and interaction with the kinase active site.

  • Halogenation: The incorporation of a bromine atom at the 5-position has been shown to enhance the inhibitory potency of some 2-arylamino-4-aryl-pyrimidines against PAK1 kinase.[9] This is often attributed to favorable halogen bonding interactions within the ATP-binding pocket.

The substituent on the aniline ring at the 4-position of the pyrimidine core plays a pivotal role in determining both potency and selectivity. This region often extends towards the solvent-exposed area of the ATP-binding site, providing an opportunity to introduce groups that can improve physicochemical properties and target specific subpockets.

  • Hydrophilic Groups: The introduction of hydrophilic fragments, such as a morpholine ring, at the para-position of the phenyl group can be a viable strategy to enhance the potency and stability of the inhibitor.[10] This is exemplified in the development of potent PLK4 inhibitors, where such modifications led to a significant increase in inhibitory activity.[10]

  • Urea Moiety: The addition of a urea moiety to the 4-anilinopyrimidine scaffold has been shown to confer selectivity towards class III receptor tyrosine kinases.[6] This modification allows for additional hydrogen bonding interactions and can significantly alter the inhibitor's selectivity profile.

The following diagram illustrates the key positions for substitution on the this compound scaffold and their general impact on activity.

SAR_Overview scaffold This compound Core pyrimidine Pyrimidine Ring pos5 Position 5 (e.g., Halogen) pyrimidine->pos5 Modulates conformation and interactions amino 4-Anilino Group substituent Substituent (R) (e.g., Morpholine, Urea) amino->substituent Impacts potency, selectivity, and physicochemical properties pyridinyl 2-Pyridinyl Group Synthesis_Workflow start 2,4-Dichloropyrimidine step1 Nucleophilic Aromatic Substitution (SNAr) with 4-aminopyridine start->step1 intermediate 2-(4-Pyridinyl)-4-chloropyrimidine step1->intermediate step2 SNAr with a substituted aniline intermediate->step2 product This compound Analog step2->product

References

A Comparative Analysis of 2-(4-Pyridinyl)-4-Pyrimidinamine Derivatives as Potent Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-pyridinyl)-4-pyrimidinamine derivatives, a promising class of small molecules in oncology drug discovery. We will delve into their synthesis, structure-activity relationships (SAR), and biological performance as kinase inhibitors, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors.[1] The 2,4-disubstituted pyrimidine framework, in particular, offers versatile points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide focuses on a specific subset of these compounds: this compound derivatives, which have shown significant promise in targeting various oncogenic kinases.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and aniline rings. These modifications influence the compound's interaction with the target kinase and its overall cellular efficacy. This section provides a comparative overview of the inhibitory activity of representative derivatives against key oncogenic kinases and cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The general structure of the this compound scaffold is presented below. The R groups represent positions where chemical modifications are commonly made to modulate biological activity.

Caption: General chemical structure of this compound derivatives.

Key SAR observations from various studies on related pyrimidine scaffolds indicate that:

  • Substituents on the Aniline Ring (R1, R2): The electronic and steric properties of substituents on the aniline ring are critical for potency and selectivity. Small, electron-withdrawing groups can enhance activity, while bulky groups may be detrimental.[4]

  • The 4-Pyridinyl Moiety: The nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The position of the nitrogen (e.g., pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl) can significantly impact binding affinity and selectivity.[5]

  • Modifications on the Pyrimidine Core: Substitution at the 5-position of the pyrimidine ring with small hydrophobic groups can improve potency.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected 2,4-disubstituted pyrimidine derivatives against various kinases and cancer cell lines. While a comprehensive dataset for a single series of this compound derivatives is not publicly available, the presented data from closely related analogs illustrates the potential of this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound A FAK3.7[3]
Compound B PI3Kα19
Compound C mTOR37[6]
Compound D EGFR0.45 (µM)[7]
Compound E VEGFR-2-

Note: IC50 values represent the concentration of a compound required to inhibit 50% of the target enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor.

Table 2: In Vitro Anti-proliferative Activity of Representative Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound F LoVo (Colon)-[2]
Compound G MCF-7 (Breast)-[2]
Compound H A549 (Lung)-[2]
Compound I HeLa (Cervical)-[2]
Compound J PC-3 (Prostate)-[8]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population in vitro. A lower IC50 value indicates a more potent anti-proliferative agent.

Key Signaling Pathways Targeted

This compound derivatives primarily exert their anticancer effects by inhibiting key protein kinases involved in cell cycle progression and proliferation. The two major signaling pathways targeted by this class of compounds are the Cyclin-Dependent Kinase (CDK) and Aurora Kinase pathways.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[9] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[10] The CDK signaling pathway is a complex network of interactions between CDKs, their regulatory partners (cyclins), and CDK inhibitors (CKIs).

CDK_pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates S-Phase Progression S-Phase Progression CDK2->S-Phase Progression E2F E2F Rb->E2F releases Gene Transcription Gene Transcription E2F->Gene Transcription activates S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry Inhibitor Inhibitor Inhibitor->CDK4/6 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are another family of serine/threonine kinases that play crucial roles in mitosis.[11] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[12]

Aurora_pathway Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Entry Mitotic Entry Mitotic Entry->Aurora A activates Chromosome Condensation Chromosome Condensation Chromosome Condensation->Aurora B activates Inhibitor Inhibitor Inhibitor->Aurora A inhibits Inhibitor->Aurora B inhibits

Caption: Key roles of Aurora A and B kinases in mitosis.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. This section provides step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

General Synthesis of 2-Amino-4-substituted Pyrimidines

A common synthetic route to 2-amino-4-substituted pyrimidines involves the condensation of a β-dicarbonyl compound with guanidine.[11]

synthesis_workflow Start Start Reactants β-Dicarbonyl Compound + Guanidine Hydrochloride Start->Reactants Reaction Reflux in Ethanol with Sodium Ethoxide Reactants->Reaction Workup Cooling, Filtration, and Recrystallization Reaction->Workup Product 2-Amino-4-substituted Pyrimidine Workup->Product

Caption: General workflow for the synthesis of 2-amino-4-substituted pyrimidines.

Step-by-Step Protocol:

  • Dissolve the appropriate β-dicarbonyl compound and guanidine hydrochloride in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reflux the mixture for a specified period (typically several hours), monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-4-substituted pyrimidine.[11]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro potency of a test compound against a specific kinase using a luminescence-based assay.[12][13]

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E, Aurora A)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.[14]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The versatility of this chemical framework allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The comparative data, although based on closely related analogs, highlights the potential of these derivatives to inhibit key oncogenic kinases and suppress the proliferation of various cancer cell lines.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This will enable a more direct and detailed comparative analysis, leading to the identification of lead compounds with superior anticancer activity. Further optimization of these leads, guided by in silico modeling and detailed pharmacokinetic and in vivo efficacy studies, will be crucial for their translation into clinical candidates.

References

Validating the Anti-Proliferative Effects of 2-(4-pyridinyl)-4-pyrimidinamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anti-proliferative effects of the novel compound 2-(4-pyridinyl)-4-pyrimidinamine. While direct experimental data for this specific molecule is not yet publicly available, its structural motif, the 2,4-diaminopyrimidine core, is a well-established pharmacophore in the development of kinase inhibitors for oncology. This guide will objectively compare the potential of this compound with other published 2,4-diaminopyrimidine derivatives, offering supporting experimental data from analogous compounds and detailed protocols for its validation.

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of biological molecules.[1] In the realm of oncology, derivatives of 2,4-diaminopyrimidine have demonstrated significant potential as anti-proliferative agents, primarily through the inhibition of various protein kinases that are critical for cancer cell growth, survival, and proliferation.[2][3][4][5][6] The pyridine ring, appended at the 2-position in our compound of interest, is another key feature frequently exploited in the design of kinase inhibitors, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.[7][8][9]

The convergence of these two privileged scaffolds in this compound makes it a compelling candidate for investigation as a novel anti-cancer agent. This guide will delineate the scientific rationale for its study and provide the necessary tools for its empirical validation.

Comparative Analysis with Structurally Related Kinase Inhibitors

Numerous 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activities, targeting a range of kinases implicated in cancer. Understanding the structure-activity relationships (SAR) of these analogs provides a strong foundation for predicting the potential efficacy and mechanism of action of this compound.

Compound Class Target Kinase(s) Reported Anti-Proliferative Activity (IC50) Cancer Cell Lines Reference
2,4-diaminopyrimidine derivativesp21-activated kinase 4 (PAK4)Compound B6: 2.533 µMA549 (Lung)[2]
2,4-diaminopyrimidine derivativesCyclin-dependent kinase 7 (CDK7)Compound 22: 7.21 nM (enzymatic)MV4-11 (Leukemia)[3]
2,4-diaminopyrimidine derivativesMitogen-activated protein kinase-activated protein kinase 2 (MK2)IC50 as low as 19 nM (enzymatic)Human peripheral monocytes[4]
2,4-pyrimidinediamine derivativesAnaplastic lymphoma kinase (ALK) & Histone deacetylases (HDACs)Compound 12a: 0.0003-0.01 µMA549 (Lung), MDA-MB-231 (Breast), HepG2 (Liver), SK-N-BE(2) (Neuroblastoma)[5]
Pyrimidin-2-amine derivativesPolo-like kinase 4 (PLK4)Compound 8h: 0.0067 µM (enzymatic)MCF-7, MDA-MB-231, BT474 (Breast)[10]
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivativesCyclin-dependent kinase 6 (CDK6) & Cyclin-dependent kinase 9 (CDK9)Compound 66 demonstrated potent in vivo tumor growth inhibitionXenograft mouse model[11]

Table 1: Comparative anti-proliferative activities of 2,4-diaminopyrimidine derivatives.

Based on the data from these structurally related compounds, it is plausible that this compound will exhibit inhibitory activity against one or more protein kinases, leading to a reduction in cancer cell proliferation. The specific kinase targets and the potency of inhibition will, of course, require empirical determination.

Postulated Mechanism of Action: Targeting Key Signaling Pathways

The anti-proliferative effects of many 2,4-diaminopyrimidine-based kinase inhibitors are attributed to their ability to interfere with critical cell signaling pathways that regulate cell cycle progression, apoptosis, and metabolism. Two of the most pertinent pathways in this context are the mTOR and AMPK signaling cascades.

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[12] Its hyperactivation is a common feature in many cancers, promoting tumorigenesis.[3][5] The AMPK (AMP-activated protein kinase) signaling pathway , on the other hand, acts as a cellular energy sensor.[13] While its role in cancer is complex, acting as both a tumor suppressor and promoter depending on the context, its modulation presents a therapeutic opportunity.[2][14][15]

Hypothesized Signaling Interruption by this compound

G cluster_0 Upstream Signals cluster_1 Key Signaling Nodes cluster_2 Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrient Status Nutrient Status mTORC1 mTORC1 Nutrient Status->mTORC1 Energy Levels (ATP:AMP) Energy Levels (ATP:AMP) LKB1 LKB1 Energy Levels (ATP:AMP)->LKB1 AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy AMPK AMPK AMPK->mTORC1 AMPK->Autophagy LKB1->AMPK This compound This compound This compound->mTORC1 Potential Inhibition This compound->AMPK Potential Modulation

Caption: Potential modulation of mTOR and AMPK pathways.

Experimental Validation Workflow

A systematic approach is crucial for validating the anti-proliferative effects of this compound. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Confirmation A Cell Proliferation Assays (MTT, BrdU) B Select Potent Cell Lines A->B C In Vitro Kinase Assays B->C D Cell Cycle Analysis B->D E Apoptosis Assays B->E F Xenograft Models C->F D->F E->F

Caption: Experimental workflow for validation.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay provides a quantitative measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compound on specific kinase activity.

Materials:

  • Recombinant kinase (e.g., CDK7, PAK4)

  • Kinase-specific substrate

  • This compound

  • Kinase assay buffer

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

  • Reaction Setup: In a multi-well plate, add the recombinant kinase, its substrate, and the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Conclusion

While this compound is a novel compound with uncharacterized biological activity, its chemical structure firmly places it within a class of molecules with proven anti-proliferative effects. The comparative data from analogous 2,4-diaminopyrimidine derivatives strongly suggest its potential as a kinase inhibitor. The experimental framework provided in this guide offers a robust and systematic approach to validate its efficacy and elucidate its mechanism of action. Successful validation could position this compound as a promising lead compound for the development of new cancer therapeutics.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise interaction landscape of a small molecule inhibitor is paramount. The promise of a targeted therapy hinges on its selectivity. This guide provides an in-depth technical comparison and procedural framework for the cross-reactivity profiling of 2-(4-pyridinyl)-4-pyrimidinamine, a member of the versatile aminopyrimidine class of kinase inhibitors.

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its ability to mimic the adenine ring of ATP and effectively engage the hinge region of protein kinases.[1][2] This mimicry, however, is a double-edged sword. The conserved nature of the ATP-binding pocket across the human kinome means that inhibitors built on this scaffold can exhibit activity against multiple kinases, leading to potential off-target effects that can confound experimental results and introduce toxicity.[3]

Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a foundational pillar of due diligence, ensuring the validity of research findings and the safety of potential therapeutics. While extensive public data for this compound itself is limited, this guide will use data from structurally related aminopyrimidine inhibitors to illustrate the principles and expected outcomes of such a profiling campaign. We will delve into the causality behind experimental design, provide actionable protocols, and present a comparative analysis to contextualize the compound's potential selectivity.

The Structural Rationale: Why Profiling Aminopyrimidines is Critical

The 2,4-diaminopyrimidine core, to which our subject molecule belongs, is a privileged structure for kinase inhibition.[4] The two amino groups are positioned to form critical hydrogen bonds with the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding site.[2] The specificity of an inhibitor is then largely determined by the substituents at other positions on the pyrimidine ring, which interact with more variable regions of the ATP pocket.

In this compound, the pyridinyl group at the 2-position and the amine at the 4-position are the primary drivers of its interactions. The structure-activity relationship (SAR) of related compounds shows that modifications at these positions drastically alter potency and selectivity.[5][6] For instance, the addition of bulky or hydrophobic groups can enhance binding to specific kinases while clashing with the active sites of others. Conversely, a lack of extensive substitution may lead to broader activity. Understanding this principle is key to interpreting kinome scan data; promiscuity is often not random but is dictated by the shared structural features among kinase subfamilies.

Comparative Selectivity Profile of Aminopyrimidine Scaffolds

To provide a tangible benchmark, the following table summarizes kinase inhibition data for representative aminopyrimidine-based inhibitors from the literature. This data serves as a proxy for what a researcher might expect when profiling this compound and highlights the necessity of screening against a broad, diverse panel.

Table 1: Representative Cross-Reactivity Data for Aminopyrimidine-Based Kinase Inhibitors

Kinase TargetCompound A (Lck Inhibitor)¹Compound B (FLT3 Inhibitor)²Compound C (Aurora Kinase Inhibitor)³
Primary Target(s) Lck (IC₅₀ < 10 nM) FLT3 (IC₅₀ = 1.5 nM) Aurora A/B (IC₅₀ ≈ 300 nM)
Src Family Kinases
SrcHigh (IC₅₀ < 50 nM)ModerateLow
FynHigh (IC₅₀ < 60 nM)ModerateLow
LynHigh (IC₅₀ < 30 nM)LowLow
Other Tyrosine Kinases
AblModerateLowLow
c-KITLowVery High (>1000-fold selective)Not Reported
Serine/Threonine Kinases
p38αHighLowModerate
TRKANot ReportedHighNot Reported
CDK2Very LowLowModerate

Data compiled and adapted from publicly available studies for illustrative purposes. IC₅₀ values are generalized for comparison. ¹Data modeled on potent aminopyrimidine amide Lck inhibitors.[7] ²Data modeled on highly selective 2-aminopyrimidine FLT3 inhibitors.[8] ³Data modeled on 2,4-disubstituted pyrimidine Aurora kinase inhibitors.[9]

This comparative data underscores a critical insight: even within the same structural class, selectivity profiles can vary dramatically. Compound A shows significant cross-reactivity within the Src family, which is expected given the high structural homology in their ATP-binding sites.[7] In contrast, Compound B has been optimized for high selectivity against c-KIT, a common off-target for FLT3 inhibitors.[8] Compound C, with a different substitution pattern, targets serine/threonine kinases.[9] This highlights the imperative to profile any new aminopyrimidine, such as this compound, against a comprehensive panel representing the entire kinome.

Experimental Protocols for Kinase Cross-Reactivity Profiling

To generate a robust cross-reactivity profile, a multi-tiered approach is recommended, starting with a broad screen followed by more detailed quantitative analysis of significant hits.

Workflow for Kinase Inhibitor Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Cellular Confirmation A Compound Preparation (this compound) Serial Dilution in DMSO B Broad Kinome Screen (e.g., KINOMEscan® Binding Assay) Single High Concentration (e.g., 1-10 µM) A->B Test Compound C Data Analysis Identify kinases with >90% inhibition (Primary 'Hits') B->C Binding Data D Orthogonal Enzymatic Assay (e.g., ADP-Glo™ Kinase Assay) For Primary Hits C->D Advance Hits E Dose-Response Curve Generation 10-point concentration curve D->E Validated Hits F IC₅₀ Value Determination Calculate potency for each hit E->F Assay Readout G Cell-Based Target Engagement Assay (e.g., NanoBRET™) F->G Confirm in Cells I Final Selectivity Profile Compile biochemical and cellular data G->I H Phospho-Protein Western Blot Assess inhibition of downstream signaling H->I

Caption: A phased approach to kinase inhibitor profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay (Secondary Validation)

This luminescent ADP detection platform is a robust method for quantifying kinase activity and inhibitor potency.[5][10]

Causality Behind the Method: The assay quantifies the amount of ADP produced during a kinase reaction. The more active the kinase, the more ATP is converted to ADP. An inhibitor will reduce the amount of ADP produced. By measuring light output, which is proportional to ADP concentration, we can precisely calculate the inhibitor's potency (IC₅₀).

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase of interest (recombinant, purified)

  • Substrate specific to the kinase

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

Procedure:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound in a source plate, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle).

  • Reaction Setup: In your 384-well assay plate, add 2.5 µL of the kinase/substrate/buffer mix to each well.

  • Inhibitor Addition: Transfer 2.5 µL of your compound dilutions (and DMSO control) to the assay plate.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP produced into a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to your controls (0% inhibition for DMSO, 100% inhibition for no-kinase control). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

This self-validating system, with its clear positive and negative controls, provides a trustworthy measure of inhibitory potency for each identified off-target.

Visualizing the Mechanism: Impact on a Representative Signaling Pathway

To conceptualize the potential impact of this compound, we can visualize its effect on a common signaling pathway regulated by kinases often targeted by aminopyrimidines, such as the Lck pathway in T-cell activation.[1][7]

G cluster_0 T-Cell Receptor Signaling TCR TCR Complex Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT Complex ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Downstream Downstream Signaling (Ca²⁺ Flux, NFAT, AP-1) PLCg1->Downstream Activates Inhibitor This compound Inhibitor->Lck Inhibition

Caption: Inhibition of the Lck signaling pathway.

Should profiling reveal that this compound is a potent Lck inhibitor, it would be expected to block the phosphorylation cascade initiated by T-cell receptor (TCR) activation, ultimately preventing T-cell activation. This diagram illustrates the specific node (Lck) where the inhibitor would act, providing a clear mechanistic hypothesis that can be tested using cellular assays like phospho-Western blotting for ZAP70.

Conclusion and Future Directions

The this compound scaffold holds promise as a kinase inhibitor, but its true value and utility can only be unlocked through rigorous, comprehensive cross-reactivity profiling. The aminopyrimidine core's affinity for the conserved kinase hinge region necessitates a kinome-wide assessment to identify all potential targets and off-targets.[2][3]

By employing a phased approach—from broad binding screens to quantitative enzymatic assays and finally to cell-based validation—researchers can build a high-confidence selectivity profile. This profile is the essential dataset that enables the clear interpretation of phenotypic data, guides further medicinal chemistry efforts to enhance selectivity, and ultimately determines the translational potential of the compound. The methodologies and comparative data presented in this guide provide a robust framework for undertaking this critical investigation.

References

Comparative Efficacy of 2-(4-pyridinyl)-4-pyrimidinamine in Diverse Cancer Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive analysis of the comparative efficacy of the synthetic compound 2-(4-pyridinyl)-4-pyrimidinamine and its analogs across various cancer models. Synthesizing available preclinical data, this document offers researchers, scientists, and drug development professionals an objective comparison of its performance, insights into its potential mechanisms of action, and detailed experimental protocols to facilitate further investigation.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several established anticancer drugs.[1][2] Its inherent ability to interact with key biological targets, such as kinases and metabolic enzymes, has made it a privileged structure in the design of novel cancer therapies.[3][4] The compound this compound belongs to this versatile class of molecules, and understanding its efficacy across different cancer types is crucial for defining its potential clinical utility.

Unraveling the Mechanism of Action: A Kinase-Centric Hypothesis

While direct enzymatic screening data for this compound is limited in publicly accessible databases, the broader class of pyridinyl-pyrimidine derivatives has been extensively studied as kinase inhibitors.[5][6][7] These studies reveal that structurally similar compounds frequently target key regulators of the cell cycle and signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Anaplastic Lymphoma Kinase (ALK).[6][8] For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[7][9] This body of evidence suggests that this compound likely exerts its anticancer effects through the inhibition of one or more protein kinases critical for cancer cell proliferation and survival.

Below is a generalized signaling pathway illustrating the central role of CDKs in cell cycle progression, a likely target for pyridinyl-pyrimidine-based inhibitors.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Inhibitory Action G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Promotes G1/S transition CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates DNA replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 Controls S/G2 progression CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Drives mitosis Inhibitor Pyridinyl-pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibition Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 caption Fig. 1: Generalized CDK-mediated cell cycle regulation and potential inhibition.

Caption: Fig. 1: Generalized CDK-mediated cell cycle regulation and potential inhibition.

Comparative In Vitro Efficacy: A Look at Structurally Related Compounds

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
N-(pyridin-3-yl)pyrimidin-4-amineCompound 7lMV4-11 (Leukemia)0.83[7]
HT-29 (Colon)2.12[7]
MCF-7 (Breast)3.12[7]
HeLa (Cervical)8.61[7]
2,4-disubstituted pyrimidinesCompound 12aA549 (Lung)12.05[6]
HCT-116 (Colon)1.31[6]
MCF-7 (Breast)20.53[6]
4-anilino-2-(2-pyridyl)pyrimidinesCompound 5lT47D (Breast)0.018[10]
Pyrido[2,3-d]pyrimidinesCompound 5aHepG-2 (Liver)0.3[11]
PC-3 (Prostate)6.6[11]
HCT116 (Colon)7.0[11]

Note: The presented data is for structurally related compounds and should be interpreted as indicative of the potential of the pyridinyl-pyrimidine scaffold, not as direct evidence of the efficacy of this compound.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and enable direct comparison, we provide the following standardized protocols for assessing the in vitro efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat cells with varying concentrations of this compound step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4h until formazan crystals form step5->step6 step7 Solubilize formazan crystals with DMSO or other solvent step6->step7 step8 Measure absorbance at 570 nm using a plate reader step7->step8 end Calculate IC50 values step8->end caption Fig. 2: Workflow for MTT-based cell viability assay.

Caption: Fig. 2: Workflow for MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Analysis and Future Directions

The available data on related pyridinyl-pyrimidine compounds suggest that this compound holds promise as a potential anticancer agent, likely functioning through the inhibition of protein kinases involved in cell cycle control. However, to establish its true comparative efficacy, direct experimental evaluation is essential.

Key areas for future investigation include:

  • Broad-Spectrum Screening: Testing the cytotoxicity of this compound against a large panel of cancer cell lines, such as the NCI-60 panel, to identify sensitive cancer types.

  • Mechanism of Action Studies: Performing in vitro kinase assays to identify the specific molecular target(s) of the compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

  • Comparative Studies: Directly comparing the efficacy of this compound with standard-of-care agents and other kinase inhibitors in relevant cancer models.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound and its place in the landscape of cancer therapeutics.

References

A Head-to-Head Comparison of Pyridinyl-Pyrimidinamine and Pyridinyl-Triazine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor discovery, particularly in oncology and immunology, certain heterocyclic scaffolds have emerged as "privileged structures" due to their remarkable ability to interact with the ATP-binding site of a wide range of kinases. Among these, the pyridinyl-pyrimidinamine and pyridinyl-triazine cores have been extensively explored, leading to the development of numerous clinical candidates and approved drugs. This guide provides a head-to-head comparison of these two critical scaffolds, delving into their structural nuances, impact on kinase selectivity and potency, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets.[1] The design of small molecule inhibitors that can effectively and selectively block their activity is a cornerstone of modern drug discovery. The pyridinyl-pyrimidinamine scaffold, famously embodied in the groundbreaking drug Imatinib, set a precedent for successful kinase inhibition.[2][3] This core structure has been a workhorse for medicinal chemists, leading to second-generation inhibitors like Nilotinib with improved potency and selectivity.[4] Concurrently, the pyridinyl-triazine scaffold has also gained significant traction, with researchers exploring its potential to offer alternative binding interactions, selectivity profiles, and physicochemical properties.[5] This guide aims to dissect the key attributes of each scaffold to inform rational drug design and lead optimization efforts.

Structural and Physicochemical Properties: A Tale of Two Cores

The fundamental difference between the two scaffolds lies in the nitrogen atom count and placement within the six-membered heterocyclic ring attached to the pyridine. This seemingly subtle change has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape.

PropertyPyridinyl-PyrimidinaminePyridinyl-TriazineRationale and Implications
Core Structure Pyrimidine ring linked to a pyridineTriazine ring linked to a pyridineThe additional nitrogen in the triazine ring alters the electron distribution and hydrogen bonding potential.
Hydrogen Bonding Typically acts as a hydrogen bond acceptor at N1 and N3 of the pyrimidine. The exocyclic amine is a crucial H-bond donor.The triazine ring offers an additional nitrogen atom, potentially increasing the number of hydrogen bond acceptor sites.This can lead to different binding orientations and affinities within the kinase hinge region.
Dipole Moment Generally lower than triazine analogs.The increased number of nitrogen atoms can lead to a higher dipole moment.This can influence solubility, membrane permeability, and interactions with target proteins.
Synthetic Accessibility Well-established synthetic routes, often involving condensation reactions.Synthesis can be more complex, sometimes requiring multi-step procedures and specialized coupling reactions.[5]The choice of scaffold can be influenced by synthetic feasibility and cost.

Head-to-Head Comparison of Kinase Inhibition and Selectivity

A direct comparison of potency and selectivity is most meaningful when examining structurally analogous compounds targeting the same kinase. While a comprehensive set of direct analogues is not always available in the literature, we can draw valuable insights from existing data.

Case Study: Targeting ABL Kinase

Nilotinib, a pyridinyl-pyrimidinamine, is a potent inhibitor of the Bcr-Abl kinase.[4] Studies on analogues of Nilotinib where the trifluoromethyl group was modified have highlighted the importance of this moiety for potent Abl inhibition.[4] While direct triazine analogues of Nilotinib are not extensively reported, research on pyrazine-based inhibitors, which are structurally similar to pyridinyl-triazines, provides some comparative insights. A study comparing Radotinib (a pyrazine-containing inhibitor) with Nilotinib showed nearly identical binding modes, with the primary difference being the interaction of the pyridinyl versus the pyrazinyl ring system.[6]

CompoundScaffoldTarget KinaseIC50 (nM)Reference
Nilotinib Pyridinyl-PyrimidinamineWild-type BCR-ABL1Not specified in source, but known to be potent[6]
Radotinib Pyrazinyl-PyrimidinamineWild-type BCR-ABL134[6]
Compound 20 Pyridinyl-TriazineCDK121[5]

This table illustrates the potency of compounds with related scaffolds against their respective primary targets. A direct comparison of IC50 values across different kinases should be made with caution.

The structure-activity relationship (SAR) for pyrido[2,3-d]pyrimidines reveals that substitutions at the 2- and 6-positions can significantly modulate potency and selectivity. For instance, introducing a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced both potency and bioavailability.[7] Similarly, for pyridinyl-triazine inhibitors, modifications of the substituents on the triazine ring are crucial for achieving high potency and selectivity.[5]

Pharmacokinetic Profiles: Beyond the Target

A successful kinase inhibitor must not only be potent and selective but also possess favorable pharmacokinetic (PK) properties. The choice of the core scaffold can significantly influence absorption, distribution, metabolism, and excretion (ADME).

PK ParameterPyridinyl-Pyrimidinamine Derivatives (e.g., Imatinib, Nilotinib)Pyridinyl-Triazine DerivativesGeneral Observations and Implications
Oral Bioavailability (F%) Varies. Imatinib has high F% (~100%), while Nilotinib has lower F% (~31%) under fasted conditions.[8]Data is more limited, but generally, good oral bioavailability is achievable.The overall physicochemical properties of the molecule, not just the core, dictate bioavailability.
Metabolism Primarily metabolized by CYP3A4.[8]Metabolism is expected to involve CYP enzymes, but specific data is compound-dependent.Potential for drug-drug interactions needs to be assessed for both scaffolds.
Plasma Protein Binding High (>90%).[8]Expected to be high for many kinase inhibitors.High protein binding can affect the free drug concentration and efficacy.

Experimental Protocols for Scaffold Evaluation

To rigorously compare the performance of novel compounds based on these scaffolds, standardized and robust experimental protocols are essential.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

A. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a popular choice for high-throughput screening due to its sensitivity and homogeneous format.

  • Principle: HTRF assays are based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). In a kinase assay, a biotinylated substrate and a Eu-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the Eu-labeled antibody brings it in close proximity to a streptavidin-XL665 conjugate that binds to the biotin moiety of the substrate, resulting in a FRET signal.[9]

  • Workflow:

    • Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP to allow for the phosphorylation reaction to occur.

    • Detection: A solution containing the Eu-labeled anti-phospho-antibody and streptavidin-XL665 is added.

    • Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.[9]

HTRF_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Phosphorylated\nSubstrate-Biotin Phosphorylated Substrate-Biotin Kinase->Phosphorylated\nSubstrate-Biotin phosphorylates Substrate Substrate-Biotin Substrate->Phosphorylated\nSubstrate-Biotin ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase inhibits Eu_Ab Eu-Ab (anti-phospho) Phosphorylated\nSubstrate-Biotin->Eu_Ab binds SA_XL665 SA-XL665 Phosphorylated\nSubstrate-Biotin->SA_XL665 binds Eu_Ab->SA_XL665 FRET Signal

Caption: Workflow of an HTRF kinase assay.

B. LanthaScreen® Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to the kinase.

  • Principle: This is a FRET-based assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase. A terbium (Tb)-labeled antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. When the tracer is bound, FRET occurs between the Tb-labeled antibody and the tracer. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[1][10]

  • Workflow:

    • Compound Dispensing: Serially diluted test compounds are added to the assay plate.

    • Kinase/Antibody Addition: A mixture of the kinase and the Tb-labeled antibody is added.

    • Tracer Addition: The fluorescent tracer is added to initiate the binding competition.

    • Incubation and Reading: After incubation, the plate is read on a TR-FRET-compatible reader.[11]

LanthaScreen_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_Ab Kinase-Ab (Tb) Tracer Fluorescent Tracer Kinase_Ab->Tracer FRET Signal Kinase_Ab2 Kinase-Ab (Tb) Tracer2 Fluorescent Tracer Kinase_Ab2->Tracer2 No FRET Inhibitor Inhibitor Inhibitor->Kinase_Ab2 binds

Caption: Principle of the LanthaScreen kinase binding assay.

Cell-Based Kinase Activity Assays

These assays measure the inhibitory effect of a compound on a specific kinase within a cellular context, providing more physiologically relevant data.

A. Cellular Phosphorylation Assay

  • Principle: This assay quantifies the phosphorylation status of a known downstream substrate of the target kinase in cells. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.[12]

  • Workflow:

    • Cell Treatment: Cells are treated with the test compound at various concentrations.

    • Cell Lysis: The cells are lysed to release the cellular proteins.

    • Detection: The levels of the phosphorylated substrate and the total substrate are measured, typically using a sandwich immunoassay format like ELISA or HTRF.[13]

    • Data Analysis: The ratio of phosphorylated to total substrate is calculated and used to determine the IC50 of the compound.

Cellular_Phospho_Assay Start Treat cells with inhibitor Lysis Cell Lysis Start->Lysis Detection Detection (e.g., ELISA, HTRF) Lysis->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for a cellular phosphorylation assay.

Conclusion and Future Perspectives

Both the pyridinyl-pyrimidinamine and pyridinyl-triazine scaffolds are powerful tools in the medicinal chemist's arsenal for the design of kinase inhibitors. The pyridinyl-pyrimidinamine core is well-established, with a proven track record exemplified by blockbuster drugs like Imatinib and Nilotinib. Its SAR is well-understood, providing a solid foundation for the design of new inhibitors.

The pyridinyl-triazine scaffold, while perhaps less extensively explored in approved drugs, offers exciting opportunities for developing inhibitors with novel selectivity profiles and physicochemical properties. The additional nitrogen atom in the triazine ring can be exploited to form different hydrogen bonding networks within the kinase active site, potentially leading to improved potency and selectivity against specific targets.

The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for the intended therapeutic application. As our understanding of the kinome and the structural biology of individual kinases continues to grow, we can expect to see the continued evolution and refinement of inhibitors based on both of these remarkable heterocyclic cores.

References

Safety Operating Guide

Mastering Laboratory Safety: A Guide to Handling 2-(4-pyridinyl)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound integrating both pyridine and pyrimidine moieties, 2-(4-pyridinyl)-4-pyrimidinamine presents a unique safety profile that demands rigorous adherence to specialized handling protocols. This guide, developed by your Senior Application Scientist, moves beyond generic safety data to provide a deep, procedural framework for the safe and effective use of this compound in a laboratory setting. Our commitment is to empower your research with the highest standards of safety, ensuring both personnel protection and experimental integrity.

Hazard Profile: A Synthesis of Pyridine and Pyrimidine Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not broadly available, its structure—a fusion of a pyridine ring and an aminopyrimidine group—provides a strong basis for a thorough hazard assessment. The safety protocols herein are derived from the known risks of these parent compounds.

The compound is classified as an irritant.[1] Precautionary statements for similar compounds suggest it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3][4]

  • Pyridine Moiety Contribution : Pyridine is a flammable, colorless liquid known for its unpleasant odor and potential for causing nausea, dizziness, and respiratory irritation upon inhalation.[5][6] It can be absorbed through the skin, potentially leading to systemic toxicity.[5]

  • Aminopyrimidine Moiety Contribution : Aminopyrimidines are often solids and can cause skin, eye, and respiratory irritation.[3][7][8]

Therefore, this compound must be handled as a compound that is potentially irritating to the skin, eyes, and respiratory tract, with a risk of toxicity upon ingestion, inhalation, or dermal absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. The causality behind each selection is rooted in preventing all potential routes of exposure—dermal, ocular, and respiratory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides chemical resistance against pyridine and related heterocyclic compounds. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[9]
Eye Protection Chemical Splash GogglesOffers a complete seal around the eyes to protect against splashes and potential dust/aerosol exposure. Standard safety glasses are insufficient.
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved RespiratorMay be required for operations with a high potential for aerosolization or when handling large quantities outside of a certified fume hood. Use is subject to institutional safety programs.

// Workflow Path Inspect -> WashHands [label="Pre-work"]; WashHands -> Coat [style=invis]; Coat -> Gloves -> Goggles [label="Enter work area"]; Goggles -> RemoveGloves [style=invis, lhead=cluster_doffing]; RemoveGloves -> RemoveGoggles -> RemoveCoat -> WashHands2 [label="Exit work area"]; } diagram Caption: PPE Donning and Doffing Workflow.

Engineering Controls: Containing the Hazard

Primary containment is crucial. All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[6] This engineering control is essential to mitigate the risk of inhaling harmful vapors or fine powders.

Causality : The pyridine component can be volatile, and handling the solid form can generate dust.[5][10] A fume hood provides a controlled environment with negative pressure, pulling airborne contaminants away from the operator's breathing zone.

Step-by-Step Handling and Operational Plan

Adherence to a strict, procedural workflow minimizes risk and ensures reproducible results.

Preparation:

  • Designate an Area : Cordon off a specific area within the fume hood for handling the compound.

  • Assemble Materials : Before introducing the compound, ensure all necessary equipment (spatulas, vials, solvents, vortexer) and waste containers are inside the fume hood.

  • Verify Controls : Confirm the chemical fume hood is functioning correctly (check airflow monitor).

Handling the Compound:

  • Don PPE : Follow the prescribed donning sequence outlined in the diagram above.

  • Weighing : If weighing the solid, do so on weighing paper or in a container within the fume hood. Avoid creating dust.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly. Cap the container before agitating or vortexing.

  • Post-Handling : After use, ensure the primary container is tightly sealed. Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

Spill and Emergency Procedures

Accidents require a prepared, immediate response to mitigate exposure and environmental contamination.

Small Spill (inside a fume hood):

  • Containment : Use an inert absorbent material such as sand or vermiculite to cover the spill.[6][11]

  • Collection : Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Large Spill (outside a fume hood):

  • Evacuate : Immediately alert personnel and evacuate the area.[10]

  • Isolate : Restrict access to the contaminated area.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact : Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Environmental Stewardship

Disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

Causality : Due to the hazardous nature of its parent compounds, improper disposal could contaminate waterways and pose a risk to the environment. Never pour this chemical or its solutions down the drain or discard it in regular trash.[6][11]

// Nodes Start [label="Waste Generation\n(Solid or Liquid)", fillcolor="#FBBC05", fontcolor="#202124"]; SolidWaste [label="Contaminated Solids\n(Gloves, Paper, Tips)", fillcolor="#F1F3F4", fontcolor="#202124"]; LiquidWaste [label="Unused Solutions &\nRinsates", fillcolor="#F1F3F4", fontcolor="#202124"]; SolidContainer [label="Sealable, Labeled\nSolid Waste Bag/Bin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LiquidContainer [label="Sealable, Labeled\nLiquid Waste Bottle\n(Compatible Material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Storage [label="Designated Hazardous\nWaste Accumulation Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pickup [label="EHS/Licensed Contractor\nPicks Up Waste", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SolidWaste; Start -> LiquidWaste; SolidWaste -> SolidContainer [label="Segregate"]; LiquidWaste -> LiquidContainer [label="Segregate"]; SolidContainer -> Storage [label="Store Securely"]; LiquidContainer -> Storage; Storage -> Pickup [label="Schedule Pickup"]; } diagram Caption: Chemical Waste Disposal Workflow.

Procedure:

  • Waste Segregation : Collect solid waste (contaminated gloves, weighing paper) and liquid waste (unused solutions, rinsates) in separate, dedicated hazardous waste containers.[11]

  • Labeling : Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Toxic).[11]

  • Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[11]

  • Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[11][12]

By integrating these expert-derived protocols into your daily laboratory operations, you build a self-validating system of safety that protects personnel, preserves the integrity of your research, and ensures environmental compliance.

References

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Retrosynthesis Analysis

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2-(4-pyridinyl)-4-pyrimidinamine
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2-(4-pyridinyl)-4-pyrimidinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.